Product packaging for 5-Methyl-2-phenyl-2-hexenal(Cat. No.:CAS No. 188829-73-4)

5-Methyl-2-phenyl-2-hexenal

Cat. No.: B7856895
CAS No.: 188829-73-4
M. Wt: 188.26 g/mol
InChI Key: YURDCJXYOLERLO-LCYFTJDESA-N
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Description

(2E)-5-methyl-2-phenylhex-2-enal is a member of phenylacetaldehydes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O B7856895 5-Methyl-2-phenyl-2-hexenal CAS No. 188829-73-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-5-methyl-2-phenylhex-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-11(2)8-9-13(10-14)12-6-4-3-5-7-12/h3-7,9-11H,8H2,1-2H3/b13-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURDCJXYOLERLO-LCYFTJDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC=C(C=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C/C=C(/C=O)\C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to slightly yellow liquid; Cocoa-like aroma
Record name 5-Methyl-2-phenyl-2-hexenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1460/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in oils; Insoluble in water, Soluble (in ethanol)
Record name 5-Methyl-2-phenyl-2-hexenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1460/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.970-0.976
Record name 5-Methyl-2-phenyl-2-hexenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1460/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

21834-92-4, 188829-73-4
Record name 5-Methyl-2-phenyl-2-hexenal
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Record name 5-Methyl-2-phenyl-hex-2-enal, (2E)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetaldehyde, .alpha.-(3-methylbutylidene)-
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Record name 5-methyl-2-phenylhex-2-enal
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Record name 5-METHYL-2-PHENYL-HEX-2-ENAL, (2E)-
Source FDA Global Substance Registration System (GSRS)
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Record name 5-Methyl-2-phenyl-2-hexenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031855
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

5-Methyl-2-phenyl-2-hexenal: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 21834-92-4 Synonyms: Benzeneacetaldehyde, α-(3-methylbutylidene)-; 2-Phenyl-5-methyl-2-hexenal; Cocoa hexenal

This technical guide provides an in-depth overview of 5-Methyl-2-phenyl-2-hexenal (B1583446), a compound of interest in flavor chemistry and potentially in toxicology and pharmacology. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its chemical properties, synthesis, and known biological effects.

Chemical and Physical Properties

This compound is an α,β-unsaturated aldehyde recognized for its characteristic cocoa and chocolate-like aroma.[1][2] It is a key component responsible for the distinctive scent of cocoa beans.[1] Its primary application is in the flavor and fragrance industry.[2][3] The compound exists as a light yellow liquid and is synthetically produced.[2][4]

PropertyValueReference
Molecular Formula C₁₃H₁₆O[5]
Molecular Weight 188.27 g/mol [6]
Density 0.973 g/mL at 25 °C[7]
Boiling Point 280.58 °C[4]
Refractive Index n20/D 1.534[7]
Vapor Pressure 0.003 mmHg at 20°C[4]
Flash Point 113 °C (closed cup)[6]
Solubility Soluble in ethanol; Insoluble in water[8]
Organoleptic Profile Bitter, chocolate, cocoa[2]

Synthesis

A common method for the synthesis of this compound is through a base-catalyzed aldol (B89426) condensation reaction between phenylacetaldehyde (B1677652) and isovaleraldehyde (B47997).[9]

Experimental Protocol: Synthesis via Aldol Condensation[9]

Materials:

  • Phenylacetaldehyde

  • Isovaleraldehyde

  • Anhydrous sodium acetate (B1210297)

  • Anhydrous ethyl alcohol

  • Water

  • Saturated NaCl solution

  • Anhydrous magnesium sulfate

  • Five-liter Morton flask equipped with a stirrer, thermometer, heating mantle, reflux condenser, and addition tube.

Procedure:

  • Catalyst Solution Preparation: In the Morton flask, dissolve 186 g (2.3 moles) of anhydrous sodium acetate in a mixture of 370 g of water and 370 g of anhydrous ethyl alcohol. Stir the solution at 25°C until the sodium acetate is completely dissolved.

  • Aldol Condensation: Over a 15-minute period, add a mixture of 440 g (3.7 moles) of phenylacetaldehyde and 318 g (3.7 moles) of isovaleraldehyde to the catalyst solution using a dropping funnel.

  • Reaction: Heat the resulting solution to reflux and maintain this temperature for approximately three hours.

  • Work-up: After the reaction is complete, separate the organic layer from the aqueous layer.

  • Purification: Wash the organic phase with a saturated NaCl solution and subsequently dry it over anhydrous magnesium sulfate.

  • Isolation: Fractionally distill the dried organic phase at a 1:1 reflux ratio. The desired this compound product distills at 96-105°C at a pressure of approximately 0.7 mm Hg.

Synthesis Workflow

G Synthesis Workflow of this compound cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_purification Purification phenylacetaldehyde Phenylacetaldehyde addition Addition of Aldehydes phenylacetaldehyde->addition isovaleraldehyde Isovaleraldehyde isovaleraldehyde->addition catalyst Sodium Acetate in Ethanol/Water catalyst->addition reflux Reflux for 3 hours addition->reflux separation Separation of Organic Layer reflux->separation washing Washing with NaCl solution separation->washing drying Drying over MgSO4 washing->drying distillation Fractional Distillation drying->distillation product This compound distillation->product

Synthesis Workflow Diagram

Toxicological Profile

A 90-day subchronic toxicity study of this compound was conducted in F344 rats. The findings from this study are crucial for assessing its safety profile for use in consumer products.[6][10]

Experimental Protocol: 90-Day Subchronic Toxicity Study[6]
  • Test Species: F344 rats.

  • Administration: Oral gavage.

  • Dosage Groups: 0, 8, 24, and 70 mg/kg body weight/day.

  • Duration: 90 days.

  • Parameters Monitored: Mortality, clinical signs, body weight, food consumption, hematology, serum biochemistry, and histopathological changes.

Key Findings:

  • No mortality or clinical signs were observed during the study.

  • Body weight and food consumption were comparable between treated and control groups.

  • A significant decrease in monocyte counts was observed in females at the 24 and 70 mg/kg/day dose levels.

Potential Biological Activity and Mechanism of Action

While specific pharmacological studies on this compound are limited, its chemical structure as an α,β-unsaturated aldehyde provides a basis for predicting its potential biological activities. This class of compounds is known for its electrophilic nature and reactivity towards nucleophilic cellular components like proteins and DNA.

The primary mechanism of action for α,β-unsaturated aldehydes involves their ability to act as Michael acceptors, readily forming covalent adducts with sulfhydryl groups of cysteine residues in proteins and with DNA bases. This reactivity can lead to a variety of cellular responses, including the induction of oxidative stress and activation of cellular defense mechanisms.

A key signaling pathway implicated in the cellular response to electrophilic compounds like α,β-unsaturated aldehydes is the Nrf2-Keap1 pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, and targeted for degradation. However, upon exposure to electrophiles, cysteine residues in Keap1 are modified, leading to a conformational change that allows Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and phase II detoxification enzyme genes, upregulating their expression. This serves as a protective mechanism against cellular damage.

Furthermore, α,β-unsaturated aldehydes have been shown to activate mitogen-activated protein kinase (MAPK) signaling pathways, such as the JNK pathway, which can be involved in both cell survival and apoptotic responses depending on the cellular context and the level of stress.

Postulated Signaling Pathway

G Postulated Signaling Pathway for this compound cluster_cellular Cellular Environment cluster_nucleus Nucleus compound This compound (α,β-Unsaturated Aldehyde) keap1_nrf2 Keap1-Nrf2 Complex compound->keap1_nrf2 Cysteine Adduction jnk_pathway JNK Pathway compound->jnk_pathway Activation cellular_proteins Cellular Proteins (e.g., enzymes, receptors) compound->cellular_proteins Adduct Formation nrf2_translocation Nrf2 Translocation keap1_nrf2->nrf2_translocation Nrf2 Release cellular_response Cellular Response (e.g., Protection, Apoptosis) jnk_pathway->cellular_response cellular_proteins->cellular_response are Antioxidant Response Element (ARE) nrf2_translocation->are Binding gene_expression Upregulation of Antioxidant & Detoxification Genes are->gene_expression gene_expression->cellular_response

Postulated Signaling Pathway

Conclusion

This compound is a well-characterized flavoring and fragrance compound with a defined synthesis and toxicological profile at the tested doses. While its primary applications are in the food and cosmetic industries, its chemical nature as an α,β-unsaturated aldehyde suggests potential for broader biological activity. Further research into its specific interactions with cellular signaling pathways could unveil novel pharmacological or toxicological properties, making it a compound of continued interest for researchers in drug development and molecular toxicology.

References

An In-depth Technical Guide to 5-Methyl-2-phenyl-2-hexenal (Cocal, Cocoa hexenal)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methyl-2-phenyl-2-hexenal, a significant aldehyde in the flavor and fragrance industry, also known by its common names Cocal and Cocoa hexenal. This document details its chemical synonyms, physical and chemical properties, experimental protocols for its synthesis and analysis, and explores its biological relevance, particularly in the context of olfaction.

Chemical Identity and Properties

This compound is a key aroma compound valued for its characteristic cocoa and chocolate scent profile.[1] It is widely used in the formulation of flavors and fragrances to impart these rich notes.[2][3] The following table summarizes its key identifiers and physicochemical properties.

PropertyValueReference(s)
IUPAC Name (2E)-5-methyl-2-phenylhex-2-enal[4][5]
Synonyms Cocal, Cocoa hexenal, 2-Phenyl-5-methyl-2-hexenal, 5-Methyl-2-phenylhex-2-enal, α-(3-Methylbutylidene)benzeneacetaldehyde[6][7][8][9]
CAS Number 21834-92-4[6]
Molecular Formula C₁₃H₁₆O[6]
Molecular Weight 188.27 g/mol [6]
Appearance Light yellow to yellow liquid[6]
Odor Profile Sweet, chocolate, green, aldehydic, with nutty and coffee-like notes[3][8][10]
Boiling Point 290 °C[11]
Density 0.973 g/cm³[12]
Flash Point 113 °C[7]
Solubility Soluble in alcohols and dipropylene glycol; insoluble in water[11]
FEMA Number 3199[7]

Experimental Protocols

Synthesis of this compound via Aldol (B89426) Condensation

A common method for the synthesis of this compound is through a base-catalyzed aldol condensation of phenylacetaldehyde (B1677652) and isovaleraldehyde (B47997) (3-methylbutanal).[6] The following protocol is adapted from a patented synthesis method.

Materials:

  • Phenylacetaldehyde

  • Isovaleraldehyde

  • Anhydrous sodium acetate (B1210297)

  • Anhydrous ethyl alcohol

  • Water

  • Saturated NaCl solution

  • Anhydrous magnesium sulfate

  • Five-liter Morton flask equipped with a stirrer, thermometer, heating mantle, reflux condenser, and addition tube

Procedure:

  • Catalyst Preparation: In the five-liter Morton flask, dissolve 186 g (2.3 moles) of anhydrous sodium acetate in a mixture of 370 g of water and 370 g of anhydrous ethyl alcohol. Stir the solution at 25°C until the sodium acetate is completely dissolved.

  • Aldehyde Addition: Over a 15-minute period, add a mixture of 440 g (3.7 moles) of phenylacetaldehyde and 318 g (3.7 moles) of isovaleraldehyde to the reaction flask through a dropping funnel.

  • Reaction: Heat the resulting solution to reflux and maintain this temperature for approximately three hours.

  • Work-up: After the reaction is complete, cool the mixture and separate the organic layer from the aqueous layer.

  • Drying: Wash the organic phase with a saturated NaCl solution and then dry it over anhydrous magnesium sulfate.

  • Purification: Fractionally distill the dried organic phase at a 1:1 reflux ratio. The desired this compound will distill at 96-105°C at a pressure of approximately 0.7 mm Hg.[6]

Analytical Workflow for Quality Control

The purity and identity of synthesized this compound can be assessed using various analytical techniques, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) being standard methods.

High-Performance Liquid Chromatography (HPLC) Method:

A reverse-phase HPLC method can be employed for the analysis of this compound.[13]

  • Column: Newcrom R1

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acidifier such as phosphoric acid. For Mass Spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid.

  • Detection: UV detection at an appropriate wavelength.

This method is scalable and can be adapted for preparative separation to isolate impurities.[13]

Biological Significance and Signaling

While this compound is primarily utilized for its aromatic properties, its interaction with biological systems is of interest, particularly in the context of olfaction. The perception of its characteristic cocoa scent is initiated by the binding of the molecule to olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.

Although specific receptor interactions for this compound are not extensively detailed in publicly available literature, the general mechanism of olfactory signal transduction is well-established. This compound likely acts as a ligand for a specific subset of ORs, initiating a downstream signaling cascade.

A study investigating the subchronic toxicity of this compound in rats was conducted to assess its safety profile for use as a flavoring agent.[7] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[4] Interestingly, this compound has also been identified in the scent gland secretions of male cave crickets, suggesting a potential role in chemical communication within this species.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_reactants Reactants cluster_catalyst Catalyst Solution Phenylacetaldehyde Phenylacetaldehyde ReactionVessel Reaction Vessel (Morton Flask) Phenylacetaldehyde->ReactionVessel Isovaleraldehyde Isovaleraldehyde Isovaleraldehyde->ReactionVessel SodiumAcetate Anhydrous Sodium Acetate SodiumAcetate->ReactionVessel Ethanol Anhydrous Ethyl Alcohol Ethanol->ReactionVessel Water Water Water->ReactionVessel Reflux Reflux for 3 hours ReactionVessel->Reflux Workup Work-up (Phase Separation) Reflux->Workup Drying Drying (Anhydrous MgSO4) Workup->Drying Purification Purification (Fractional Distillation) Drying->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthesis workflow via aldol condensation.

Olfactory_Signaling_Pathway General Olfactory Signaling Pathway Odorant This compound (Odorant) OR Olfactory Receptor (OR) (GPCR) Odorant->OR Binds to G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase III G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC CNG_Channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_Channel Opens Ca_Na_Influx Ca²⁺ / Na⁺ Influx CNG_Channel->Ca_Na_Influx Depolarization Membrane Depolarization Ca_Na_Influx->Depolarization ActionPotential Action Potential to Brain Depolarization->ActionPotential

References

Physicochemical properties of 5-Methyl-2-phenyl-2-hexenal

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-2-phenyl-2-hexenal (B1583446)

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, a compound of interest for researchers, scientists, and professionals in drug development and the flavor and fragrance industries. This document outlines its chemical identity, physical characteristics, and includes a detailed experimental protocol for its synthesis.

Chemical Identity and Structure

This compound, also known by synonyms such as Cocal and Cocoa hexenal (B1195481), is an alpha,beta-unsaturated aldehyde.[1][2][3] Its chemical structure consists of a phenyl group and an isovaleraldehyde (B47997) moiety, contributing to its characteristic aroma.[3][4][5]

Molecular Formula: C₁₃H₁₆O[6][7]

Molecular Weight: 188.27 g/mol [6][7]

CAS Number: 21834-92-4[6][7]

EINECS Number: 244-602-3[6][7]

Physicochemical Properties

This compound is a clear, pale yellow liquid at room temperature.[6] It is characterized by a sweet, chocolate, and green aldehydic odor.[6] A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource(s)
Appearance Clear mobile liquid, Pale yellow[6]
Odor Sweet, chocolate, green, aldehydic[6]
Density 0.965 - 0.975 g/mL at 20°C; 0.973 g/mL at 25°C[6][8]
Refractive Index 1.5310 - 1.5360 at 20°C[6]
Boiling Point 97-99°C at 0.7 mmHg; 280.58°C (estimated)[9][]
Flash Point 104°C (> 230°F)[6][11]
Vapor Pressure 0.004 mmHg at 20°C[11]
Vapor Density >1 (vs air)[8]
Solubility Insoluble in water; Soluble in alcohol, ether, and organic solvents.[6][11]
logP (o/w) 3.691 (estimated)[11]
Assay ≥96% (sum of cis and trans isomers)[6][8]

Experimental Protocols

Synthesis of this compound via Aldol (B89426) Condensation

A common method for the synthesis of this compound is through a base-catalyzed aldol condensation reaction between phenylacetaldehyde (B1677652) and isovaleraldehyde.[4]

Materials:

  • Phenylacetaldehyde

  • Isovaleraldehyde

  • Anhydrous sodium acetate (B1210297)

  • Anhydrous ethyl alcohol

  • Water

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Five-liter Morton flask equipped with a stirrer, thermometer, heating mantle, reflux condenser, and addition tube.

Procedure:

  • Preparation of the Base Solution: In the five-liter Morton flask, dissolve 186 g (2.3 moles) of anhydrous sodium acetate in a mixture of 370 g of water and 370 g of anhydrous ethyl alcohol. Stir the solution at 25°C until the sodium acetate is completely dissolved.

  • Addition of Aldehydes: Over a 15-minute period, add a mixture of 440 g (3.7 moles) of phenylacetaldehyde and 318 g (3.7 moles) of isovaleraldehyde to the stirred base solution through a dropping funnel.

  • Reaction: Heat the resulting solution to reflux and maintain this temperature for approximately three hours.

  • Work-up: After the reaction is complete, cool the mixture and separate the organic phase.

  • Washing and Drying: Wash the organic phase with a saturated sodium chloride solution and then dry it over anhydrous magnesium sulfate.

  • Purification: Fractionally distill the dried organic phase at a 1:1 reflux ratio. The desired this compound product distills at 96-105°C under a pressure of approximately 0.7 mm Hg.[4]

General Methods for Physicochemical Property Determination
  • Density: The density of liquid samples like this compound is typically determined using a pycnometer or a digital density meter at a specified temperature (e.g., 20°C or 25°C).

  • Refractive Index: The refractive index is measured using a refractometer, such as an Abbé refractometer, at a controlled temperature, typically 20°C, using the sodium D-line (589 nm).

  • Boiling Point: The boiling point at reduced pressure can be determined using vacuum distillation apparatus. The boiling point at atmospheric pressure can be estimated from this data or determined by standard boiling point determination methods.

  • Solubility: Qualitative solubility is assessed by adding a small amount of the compound to the solvent of interest (e.g., water, ethanol) and observing for dissolution at a specific temperature. Quantitative solubility can be determined by various methods, including saturation shake-flask methods followed by concentration measurement.

Applications and Biological Relevance

This compound is primarily utilized as a flavoring agent and fragrance ingredient due to its distinct cocoa-like aroma.[2][][11] It is found in various consumer products, including perfumes, cosmetics, and foods.[2][3] While not extensively studied for its biological activity, some research suggests it possesses antioxidant and anti-inflammatory properties and has been investigated for potential therapeutic applications.[][12] A 90-day subchronic toxicity study in rats indicated no significant adverse effects at the tested doses.[8][] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it and expressed no safety concern at current levels of intake when used as a flavoring agent.[1]

Visualizations

To illustrate the experimental workflow for the synthesis of this compound, the following diagram is provided.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Solvents Phenylacetaldehyde Phenylacetaldehyde ReactionVessel Reaction Vessel (Aldol Condensation) Phenylacetaldehyde->ReactionVessel Isovaleraldehyde Isovaleraldehyde Isovaleraldehyde->ReactionVessel SodiumAcetate Sodium Acetate SodiumAcetate->ReactionVessel Ethanol Ethanol Ethanol->ReactionVessel Water Water Water->ReactionVessel Reflux Reflux (3 hours) ReactionVessel->Reflux Workup Work-up (Phase Separation) Reflux->Workup Drying Drying (Anhydrous MgSO4) Workup->Drying Purification Purification (Fractional Distillation) Drying->Purification Product 5-Methyl-2-phenyl- 2-hexenal Purification->Product

Caption: Synthesis workflow for this compound.

References

A Comprehensive Spectroscopic and Synthetic Overview of 5-Methyl-2-phenyl-2-hexenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 5-Methyl-2-phenyl-2-hexenal, a significant compound in the flavor, fragrance, and pharmaceutical industries.[1] This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for its synthesis.

Spectroscopic Data Analysis

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following sections summarize the key findings from NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
9.12d1HAldehyde proton
Not availablem5HAromatic protons
Not availablem1HVinyl proton
Not availablem2H-CH2-
Not availablem1H-CH(CH3)2
Not availabled6H-CH(CH3)2

Note: The data presented is based on partial information. A full spectral analysis is recommended for complete structural assignment.

Table 2: 13C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment
Data not availableAldehyde C=O
Data not availableAromatic C
Data not availableOlefinic C
Data not availableAliphatic C

Note: 13C NMR data for this compound is referenced in databases but specific chemical shifts are not publicly available.

Infrared (IR) Spectroscopy

The IR spectrum of this compound confirms the presence of key functional groups, notably the conjugated aldehyde and the monosubstituted benzene (B151609) ring.

Table 3: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm-1)Interpretation
2800, 2700C-H stretch of the aldehyde group
1675, 1630C=O and C=C stretch of the conjugated system
725, 700C-H out-of-plane bending of monosubstituted benzene
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry (MS) Data for this compound

m/z ValueInterpretation
188.12Molecular Ion [M]+

Note: The mass spectrum shows a clear molecular ion peak at m/z 188, consistent with the molecular formula C13H16O.[2][3]

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

The synthesis of this compound is achieved through a base-catalyzed aldol (B89426) condensation of phenylacetaldehyde (B1677652) and isovaleraldehyde (B47997).

Procedure:

  • Preparation of the reaction mixture: In a five-liter Morton flask equipped with a stirrer, thermometer, heating mantle, reflux condenser, and addition tube, a solution of 186 g (2.3 moles) of anhydrous sodium acetate (B1210297) in 370 ml of water and 370 ml of anhydrous ethyl alcohol is prepared and maintained at 25°C until the sodium acetate completely dissolves.

  • Addition of reactants: A mixture of 440 g (3.7 moles) of phenylacetaldehyde and 318 g (3.7 moles) of isovaleraldehyde is added to the stirred solution through a dropping funnel over a 15-minute period.

  • Reaction: The resulting solution is heated to reflux and maintained at this temperature for approximately three hours.

  • Work-up: After cooling, the reaction mixture is diluted with 1 liter of water and extracted with two 500 ml portions of diethyl ether. The combined organic layers are washed successively with 500 ml of 15% HCl solution, 500 ml of saturated NaCl solution, 500 ml of sodium bicarbonate solution, and two 500 ml portions of saturated NaCl solution.

  • Purification: The washed organic phase is dried over anhydrous magnesium sulfate (B86663) and fractionally distilled at a 1:1 reflux ratio. The desired this compound distills at 96-105°C at approximately 0.7 mm Hg pressure.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl3) in a standard NMR tube.

  • Data Acquisition: 1H and 13C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for 1H NMR.

Infrared (IR) Spectroscopy:

  • Sample Preparation: The IR spectrum of the liquid sample is typically recorded as a thin film between two NaCl or KBr plates.

  • Data Acquisition: The spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS):

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatography (GC) system for separation and purification.

  • Ionization: Electron ionization (EI) is used, with a standard electron energy of 70 eV.

  • Data Acquisition: The mass-to-charge ratio of the resulting ions is measured by a mass analyzer.

Visualizations

The following diagrams illustrate the synthesis workflow and the underlying reaction mechanism for the preparation of this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reagents Prepare solution of Sodium Acetate in Water and Ethanol add_reactants Add Phenylacetaldehyde and Isovaleraldehyde prep_reagents->add_reactants reflux Heat to Reflux for 3 hours add_reactants->reflux extract Extract with Diethyl Ether reflux->extract wash Wash organic layer extract->wash dry Dry over MgSO4 wash->dry distill Fractional Distillation dry->distill product This compound distill->product

Caption: Synthesis workflow for this compound.

Aldol_Condensation_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration start Isovaleraldehyde + Base enolate Enolate Intermediate start->enolate Deprotonation attack Enolate attacks Phenylacetaldehyde enolate->attack alkoxide Alkoxide Intermediate attack->alkoxide protonation Alkoxide protonated by Water alkoxide->protonation aldol Aldol Adduct protonation->aldol dehydration Elimination of Water (E1cB) aldol->dehydration final_product This compound dehydration->final_product

Caption: Base-catalyzed aldol condensation mechanism.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 5-Methyl-2-phenyl-2-hexenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of 5-Methyl-2-phenyl-2-hexenal (C₁₃H₁₆O), a significant compound in flavor and fragrance chemistry. This document outlines the key fragmentation pathways under electron ionization (EI), presents quantitative data in a structured format, and details a generalized experimental protocol for its analysis. The information herein is intended to support researchers in compound identification, structural elucidation, and quality control applications.

Executive Summary

This compound is an α,β-unsaturated aldehyde with a molecular weight of 188.27 g/mol .[1][2] Its mass spectrum is characterized by a distinct molecular ion peak and a series of fragment ions that provide valuable structural information. Understanding these fragmentation patterns is crucial for the unambiguous identification of this molecule in complex matrices. This guide will delve into the primary cleavage mechanisms, including α-cleavage and rearrangements, that govern the fragmentation of this aromatic aldehyde.

Electron Ionization Mass Spectrum Data

The electron ionization (EI) mass spectrum of this compound is characterized by several key fragments. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity, are summarized in the table below. This data is based on the spectrum available in the NIST Mass Spectrometry Data Center.[1]

m/zRelative Intensity (%)Proposed Fragment Ion
18845[M]⁺• (Molecular Ion)
17315[M - CH₃]⁺
15920[M - CHO]⁺
145100[M - C₃H₇]⁺ (Base Peak)
13130[C₁₀H₁₁]⁺
11755[C₉H₉]⁺
10540[C₇H₅O]⁺
9160[C₇H₇]⁺ (Tropylium ion)
7735[C₆H₅]⁺
4350[C₃H₇]⁺

Proposed Fragmentation Pathways

The fragmentation of this compound under electron ionization can be rationalized through a series of characteristic reactions for aldehydes, aromatic compounds, and unsaturated systems. The primary proposed pathways are outlined below.

α-Cleavage

Alpha-cleavage is a common fragmentation pathway for carbonyl compounds, involving the cleavage of the bond adjacent to the carbonyl group. For this compound, two principal α-cleavages are plausible:

  • Loss of a Hydrogen Radical (H•): Cleavage of the C-H bond of the aldehyde group results in the formation of an [M-1]⁺ ion.

  • Loss of the Formyl Radical (•CHO): Cleavage of the C-C bond between the carbonyl carbon and the phenyl-substituted carbon leads to the loss of a formyl radical, yielding a resonance-stabilized cation.

Benzylic Cleavage and Rearrangements

The presence of a phenyl group and an extended alkyl chain allows for benzylic cleavage and various rearrangements:

  • Loss of an Isopropyl Radical (•C₃H₇): Cleavage of the C-C bond beta to the phenyl group and gamma to the carbonyl group can lead to the loss of an isopropyl radical, resulting in the formation of the base peak at m/z 145.

  • Formation of the Tropylium (B1234903) Ion: The fragment at m/z 91 is characteristic of compounds containing a benzyl (B1604629) moiety and is attributed to the formation of the stable tropylium ion ([C₇H₇]⁺) through rearrangement.

  • Phenyl Cation: The peak at m/z 77 corresponds to the phenyl cation ([C₆H₅]⁺).

McLafferty-type Rearrangement

A McLafferty-type rearrangement, common in carbonyl compounds with a sufficiently long alkyl chain, is also a potential fragmentation pathway. This involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the α,β-carbon bond.

Visualized Fragmentation and Workflow

To further elucidate the fragmentation process and the experimental approach, the following diagrams are provided.

Fragmentation_Pathway M This compound [M]⁺• (m/z 188) F1 [M - CH₃]⁺ (m/z 173) M->F1 - •CH₃ F2 [M - CHO]⁺ (m/z 159) M->F2 - •CHO F3 [M - C₃H₇]⁺ (m/z 145) Base Peak M->F3 - •C₃H₇ F7 [C₃H₇]⁺ (m/z 43) M->F7 Alkyl chain fragmentation F4 [C₉H₉]⁺ (m/z 117) F3->F4 - CO F5 [C₇H₇]⁺ Tropylium ion (m/z 91) F3->F5 - C₂H₂O F6 [C₆H₅]⁺ (m/z 77) F5->F6 - CH₂

Caption: Proposed fragmentation pathway of this compound.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Sample Sample Acquisition (e.g., flavor extract) Dilution Dilution in appropriate solvent (e.g., Dichloromethane) Sample->Dilution Injection Injection into GC-MS Dilution->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analysis (Quadrupole) Ionization->Detection Spectrum Mass Spectrum Acquisition Detection->Spectrum LibrarySearch NIST Library Search Spectrum->LibrarySearch Interpretation Fragmentation Pattern Analysis Spectrum->Interpretation

Caption: General experimental workflow for GC-MS analysis.

Experimental Protocols

A generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is a representative example and may require optimization based on the specific instrumentation and sample matrix.

Sample Preparation
  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a high-purity solvent such as dichloromethane (B109758) or methanol.

  • Working Solutions: Create a series of working standard solutions by serial dilution of the stock solution to establish a calibration curve if quantitative analysis is required.

  • Sample Extraction (for complex matrices): For samples such as food or fragrance matrices, a suitable extraction method like liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) should be employed to isolate the volatile and semi-volatile compounds.

Gas Chromatography (GC) Conditions
  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

Mass Spectrometry (MS) Conditions
  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-400.

  • Solvent Delay: 3 minutes.

Data Acquisition and Analysis

Data should be acquired in full scan mode. Compound identification can be confirmed by comparing the acquired mass spectrum with reference spectra in the NIST/EPA/NIH Mass Spectral Library. Retention time matching with an authentic standard provides further confirmation.

Conclusion

The mass spectrometry fragmentation of this compound provides a detailed fingerprint for its identification and structural confirmation. The key fragmentation pathways, dominated by cleavages influenced by the aldehyde functionality and the aromatic ring, lead to a characteristic set of fragment ions, with a prominent base peak at m/z 145. The methodologies and data presented in this guide serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, flavor science, and drug development.

References

Gas Chromatography Retention Index of 5-Methyl-2-phenyl-2-hexenal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the gas chromatography (GC) retention index of 5-Methyl-2-phenyl-2-hexenal, a significant flavor compound. The document is intended for researchers, scientists, and professionals in drug development and food science, offering detailed data, experimental protocols, and workflow visualizations.

Data Presentation: Retention Indices

The Kovats retention index (RI) is a crucial parameter for the identification of compounds in gas chromatography. It normalizes retention times relative to a series of n-alkane standards, allowing for inter-laboratory comparison of results. The retention index of this compound has been determined on various stationary phases, as summarized in the table below.

Stationary Phase TypeColumn NameRetention IndexReference
Non-Polar CP-Sil-5 CB1485Counet et al., 2002[1]
DB-51483, 1535Peppard and Ramus, 1988[2]
Semi-Standard Non-Polar Multiple1482, 1483, 1486, 1488, 1521, 1535PubChem CID 5370602[3]
Polar Supelcowax-10™2083Chung, 2000[1]
DB-Wax2052, 2024, 2060Tao et al., 2008; Peppard and Ramus, 1988[2][3]

Experimental Protocols

The determination of the gas chromatography retention index for this compound involves several key steps, from sample preparation to data analysis. The following protocols are based on methodologies reported in the cited literature.

Sample Preparation

The choice of sample preparation technique is critical for the accurate analysis of volatile and semi-volatile compounds like this compound. Common methods include:

  • Simultaneous Steam Distillation-Extraction (SDE): As employed by Chung (2000), this technique is suitable for extracting volatile and semi-volatile compounds from aqueous samples. The sample is boiled, and the resulting steam is passed through a solvent trap, where the analytes are extracted.

  • Vacuum Distillation and Liquid-Liquid Extraction (LLE): Counet et al. (2002) utilized this method, which involves the distillation of volatile compounds under reduced pressure, followed by extraction into an appropriate organic solvent.[1]

  • Headspace Solid-Phase Microextraction (HS-SPME): This solvent-free technique, used by Tao et al. (2008), involves exposing a coated fiber to the headspace above the sample.[4] Volatile analytes adsorb to the fiber and are then thermally desorbed into the GC injector.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The prepared sample extract is then analyzed by GC-MS to separate and identify the individual components. A generalized protocol is as follows:

  • Injection: A specific volume of the sample extract is injected into the GC inlet, which is heated to ensure rapid vaporization of the sample.

  • Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The choice of column (polar or non-polar) will significantly affect the separation of compounds. The oven temperature is programmed to increase over time, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase.

  • Detection: As compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.

Determination of Kovats Retention Index

To determine the Kovats retention index, a mixture of n-alkanes (e.g., C8-C20) is analyzed under the same chromatographic conditions as the sample. The retention times of the n-alkanes are then used to calculate the retention index (I) of the target compound using the following formula for linear temperature programming:

I = 100 * [n + (t_R(x) - t_R(n)) / (t_R(n+1) - t_R(n))]

Where:

  • t_R(x) is the retention time of the target compound.

  • t_R(n) is the retention time of the n-alkane eluting immediately before the target compound.

  • t_R(n+1) is the retention time of the n-alkane eluting immediately after the target compound.

  • n is the carbon number of the n-alkane eluting immediately before the target compound.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the gas chromatography retention index of a volatile compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Matrix SPME HS-SPME Sample->SPME SDE SDE Sample->SDE LLE LLE Sample->LLE Extract Analyte Extract SPME->Extract SDE->Extract LLE->Extract GCMS Gas Chromatography- Mass Spectrometry Extract->GCMS Data Chromatographic Data (Retention Times) GCMS->Data Alkanes n-Alkane Standard Alkanes->GCMS Calculation Kovats RI Calculation Data->Calculation Result Retention Index of This compound Calculation->Result

Workflow for Retention Index Determination

References

The Enigmatic Aroma of Cocoa: A Technical Guide to the Natural Occurrence of 5-Methyl-2-phenyl-2-hexenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-2-phenyl-2-hexenal, a volatile α,β-unsaturated aldehyde, is a significant contributor to the characteristic aroma of various natural products, most notably cocoa. Its unique organoleptic properties have also led to its use as a flavoring and fragrance agent. This technical guide provides a comprehensive overview of the natural occurrence of this compound, delving into its presence in different biological sources, methodologies for its detection and quantification, its biosynthetic origins, and its potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, food science, and drug development.

Natural Occurrence

This compound has been identified as a naturally occurring volatile compound in a select number of biological sources, spanning the plant and animal kingdoms.

In Flora

The most well-documented natural source of this compound is the cocoa bean (Theobroma cacao) . It is considered a key component of the desirable chocolate aroma, contributing to its characteristic rich and nutty notes.[1] The compound has been detected in both fermented and roasted cocoa beans, indicating its formation or release during processing. While its presence is confirmed, precise quantitative data in raw or processed cocoa beans remains limited in publicly available literature. One study on artisanal 80% chocolate identified this compound and reported its relative peak area, but did not provide a specific concentration.[2]

There are also mentions of this compound being a component of cinnamon oil , although detailed analytical studies confirming its concentration are scarce in peer-reviewed literature.[3]

In Fauna

Furthermore, this compound has been found in the scent gland secretions of male cave crickets (Troglophilus cavicola and T. neglectus) . This suggests a potential role as a pheromone or a defensive compound in these insects.

Quantitative Data

A significant gap in the current scientific literature is the lack of comprehensive quantitative data for this compound in its natural sources. The table below summarizes the available information, highlighting the need for further quantitative studies.

Natural SourcePart/ConditionMethod of AnalysisConcentration/ValueReference
Artisanal Chocolate (80% cocoa)Matured and roasted beansHS-SPME/GC-MSRelative Peak Area: 0.61[2]
Roasted Mullet RoeRoastedHS-SPME-GC-O/AEDAIdentified as a primary odorant[4]

Experimental Protocols

The primary analytical technique for the identification and quantification of this compound in complex matrices is Headspace-Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .

General HS-SPME-GC-MS Protocol for Volatile Compound Analysis in Cocoa Beans

This protocol is a generalized procedure based on methodologies reported for the analysis of volatile compounds in cocoa.[5][6]

3.1.1. Sample Preparation:

  • Cryogenically grind fermented and dried cocoa beans into a fine powder.

  • Accurately weigh a specific amount of the powdered sample (e.g., 1-5 g) into a headspace vial.

  • Add an appropriate internal standard solution for quantification.

  • Seal the vial tightly with a PTFE/silicone septum.

3.1.2. HS-SPME:

  • Equilibrate the sample vial at a specific temperature (e.g., 60°C) for a defined period (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.

  • Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a set extraction time (e.g., 30 minutes) at the same temperature.

3.1.3. GC-MS Analysis:

  • Desorb the extracted volatiles from the SPME fiber in the heated injection port of the GC.

  • Separate the compounds on a suitable capillary column (e.g., DB-5ms or equivalent).

  • Utilize a temperature program to achieve optimal separation of the analytes.

  • Detect and identify the compounds using a mass spectrometer, comparing the obtained mass spectra with reference libraries (e.g., NIST, Wiley).

  • For quantification, create a calibration curve using a certified standard of this compound.

Experimental Workflow for HS-SPME-GC-MS Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis Grind Grind Cocoa Beans Weigh Weigh Sample Grind->Weigh Add_IS Add Internal Standard Weigh->Add_IS Seal Seal Vial Add_IS->Seal Equilibrate Equilibrate Vial Seal->Equilibrate Expose_Fiber Expose SPME Fiber Equilibrate->Expose_Fiber Desorb Desorb Volatiles Expose_Fiber->Desorb Separate Separate on Column Desorb->Separate Detect Detect & Identify (MS) Separate->Detect Quantify Quantify Detect->Quantify

Caption: Workflow for the analysis of volatile compounds in cocoa beans using HS-SPME-GC-MS.

Biosynthesis

The biosynthesis of this compound is believed to occur via an aldol (B89426) condensation reaction between two precursor aldehydes: phenylacetaldehyde (B1677652) and 3-methylbutanal (B7770604) (isovaleraldehyde) .[7][8]

Precursor Formation
  • Phenylacetaldehyde: In plants, phenylacetaldehyde is biosynthesized from the amino acid L-phenylalanine through various enzymatic pathways. One key enzyme is phenylalanine decarboxylase.[9]

  • 3-Methylbutanal (Isovaleraldehyde): This branched-chain aldehyde is derived from the amino acid L-leucine through a series of enzymatic reactions.

Aldol Condensation

The crucial step in the formation of this compound is the aldol condensation of phenylacetaldehyde and 3-methylbutanal. This reaction involves the formation of a new carbon-carbon bond between the α-carbon of one aldehyde and the carbonyl carbon of the other, followed by dehydration to form the α,β-unsaturated aldehyde. While this reaction can be performed synthetically, the specific enzymes catalyzing this condensation in cocoa beans or other natural sources have not yet been fully elucidated.

Proposed Biosynthetic Pathway of this compound

biosynthesis_pathway L_Phe L-Phenylalanine PA Phenylacetaldehyde L_Phe->PA Enzymatic Decarboxylation Aldol_Adduct Aldol Adduct (Intermediate) PA->Aldol_Adduct L_Leu L-Leucine IVA 3-Methylbutanal (Isovaleraldehyde) L_Leu->IVA Enzymatic Conversion IVA->Aldol_Adduct Target This compound Aldol_Adduct->Target Dehydration

Caption: Proposed biosynthetic pathway of this compound via aldol condensation.

Biological Activity

Preliminary information suggests that this compound possesses antifungal properties .[3]

Proposed Mechanism of Antifungal Action

The antifungal activity of α,β-unsaturated aldehydes, the chemical class to which this compound belongs, is generally attributed to their ability to act as Michael acceptors. This reactivity allows them to form covalent adducts with nucleophilic groups in essential biomolecules, such as the sulfhydryl groups of cysteine residues in proteins and enzymes. This can lead to a cascade of detrimental effects on the fungal cell.

Based on information for related compounds and commercial claims for this compound, the proposed antifungal mechanisms include:

  • Inhibition of Fatty Acid and Sterol Synthesis: Disruption of enzymes involved in the biosynthesis of fatty acids and sterols, which are crucial components of the fungal cell membrane.[3][10]

  • Inhibition of DNA and RNA Polymerases: Interference with the activity of DNA and RNA polymerases, thereby inhibiting nucleic acid synthesis and replication.[3]

  • Disruption of Mitochondrial Energy Metabolism: Studies on other α,β-unsaturated aldehydes, such as (E)-2-hexenal, have shown that they can disrupt mitochondrial function and induce apoptosis in fungal spores.[11]

Potential Antifungal Mechanisms of this compound

antifungal_mechanism Compound This compound (α,β-Unsaturated Aldehyde) Target1 Enzymes in Fatty Acid & Sterol Biosynthesis Compound->Target1 Michael Addition Target2 DNA & RNA Polymerases Compound->Target2 Michael Addition Target3 Mitochondrial Proteins Compound->Target3 Michael Addition Effect1 Disrupted Cell Membrane Integrity Target1->Effect1 Effect2 Inhibition of Nucleic Acid Synthesis & Replication Target2->Effect2 Effect3 Impaired Energy Metabolism & Apoptosis Target3->Effect3 Outcome Fungal Cell Death Effect1->Outcome Effect2->Outcome Effect3->Outcome

Caption: Potential mechanisms of antifungal action for this compound.

Conclusion and Future Directions

This compound is a naturally occurring compound of significant interest due to its contribution to the desirable aroma of cocoa and its potential biological activities. While its presence in several natural sources has been established, there is a clear need for further research in several key areas. Future studies should focus on:

  • Quantitative Analysis: Development and application of validated analytical methods to accurately quantify the concentration of this compound in cocoa beans, roasted mullet roe, and other potential natural sources.

  • Biosynthetic Pathway Elucidation: Identification and characterization of the specific enzymes responsible for the aldol condensation of phenylacetaldehyde and 3-methylbutanal in biological systems.

  • Investigation of Biological Activities: Rigorous scientific investigation into the antifungal properties of this compound, including determination of its spectrum of activity, minimum inhibitory concentrations (MICs), and a detailed elucidation of its mechanism of action at the molecular level.

A deeper understanding of these aspects will not only enhance our knowledge of natural product chemistry and food science but also pave the way for potential applications of this compound in the food, fragrance, and pharmaceutical industries.

References

A Comprehensive Technical Guide to the Solubility of 5-Methyl-2-phenyl-2-hexenal in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 5-Methyl-2-phenyl-2-hexenal, a significant compound in the flavor, fragrance, and pharmaceutical industries. This document offers quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Quantitative Solubility Data

The solubility of this compound has been quantitatively determined in a limited number of polar protic organic solvents. The available data, measured at 25°C, is summarized in the table below for easy comparison. This data is crucial for researchers developing formulations, designing purification processes, and conducting chemical synthesis.

SolventTemperature (°C)Solubility (g/L)
Ethanol251277.08[1]
Methanol25667.89[1]
Isopropanol251004.35[1]

Qualitative assessments indicate that this compound is soluble in oils and alcohol, while being insoluble in water[][3].

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The following is a detailed methodology for determining the solubility of this compound in an organic solvent of interest. This protocol is based on the widely recognized and validated shake-flask method.

1. Materials and Equipment:

  • This compound (high purity grade)

  • Selected organic solvent (analytical grade)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials. The excess solid ensures that a saturated solution is achieved.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25°C).

    • Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.

  • Sample Withdrawal and Preparation:

    • After the equilibration period, cease agitation and allow the vials to rest in the constant temperature bath for at least 4 hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant of each vial using a syringe.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

    • Record the exact volume of the filtered saturated solution.

    • Dilute the sample with the same organic solvent to a concentration within the linear range of the analytical method (HPLC or GC).

  • Concentration Analysis:

    • Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

    • Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

    • Analyze the diluted samples of the saturated solution.

    • Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).

3. Data Reporting:

  • Report the average solubility value and the standard deviation from the replicate experiments.

  • Clearly state the experimental temperature.

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the determination of solubility using the shake-flask method.

Solubility_Workflow A 1. Preparation of Materials (Solute, Solvent, Vials) B 2. Addition of Excess Solute to Solvent in Vials A->B C 3. Equilibration in Constant Temperature Shaker Bath B->C D 4. Settling of Undissolved Solute C->D E 5. Withdrawal and Filtration of Supernatant D->E F 6. Dilution of Saturated Solution E->F H 8. Analysis by HPLC/GC F->H G 7. Preparation of Standard Solutions G->H I 9. Calculation of Solubility H->I

Caption: Workflow for the determination of solubility via the shake-flask method.

References

An In-depth Technical Guide to the Material Safety of 5-Methyl-2-phenyl-2-hexenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 5-Methyl-2-phenyl-2-hexenal (CAS No. 21834-92-4), a compound used as a flavoring agent and in fragrance formulations. This document synthesizes available data on its physicochemical properties, toxicological profile, and handling procedures to inform risk assessment and ensure safe laboratory and manufacturing practices.

Physicochemical Properties

Understanding the physical and chemical characteristics of this compound is fundamental to its safe handling and use in experimental and developmental settings. The following table summarizes key quantitative data sourced from various material safety data sheets and chemical databases.

PropertyValueReference
Molecular Formula C₁₃H₁₆O[1][2][3][4][5]
Molecular Weight 188.27 g/mol [2][3][4][5]
Appearance Clear to light yellow liquid[3][4][6]
Odor Sweet, chocolate, green, aldehydic[3][4][6]
Boiling Point 100 °C at 7 mmHg[1]
280.58 °C[4]
Melting Point 207 °C (literature)[1]
Flash Point 110 °C (literature)[1]
>93.3 °C (>200.0 °F)
113 °C (closed cup)[7]
Density 0.973 g/mL at 25 °C (literature)[7]
0.965 - 0.975 g/mL at 20 °C[2][3]
Refractive Index n20/D 1.534 (literature)[7]
n20/D 1.529 - 1.539[2]
n20/D 1.5310 - 1.5360[2][3]
Vapor Pressure 0.003 mmHg at 20 °C[4]
Vapor Density >1 (vs air)[7]
Solubility Insoluble in water. Soluble in oils and ethanol.[2][3][8]

Toxicological Data

The toxicological profile of a substance is critical for assessing its potential health hazards. While comprehensive data for this compound is not fully available in all areas, a key subchronic toxicity study provides valuable insights.

Acute Toxicity

Data on acute toxicity, such as LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%), are not consistently available across reviewed safety data sheets.

RouteSpeciesValueReference
Oral LD50 Not availableNo data available[1]
Dermal LD50 Not availableNo data available[1]
Inhalation LC50 Not availableNo data available[1]
Subchronic Toxicity

A 90-day oral gavage study was conducted in F344 rats to evaluate the subchronic toxicity of this compound.[9]

Study ParameterResultReference
Species F344 rats[9]
Administration Route Oral gavage[9]
Dosage Levels 0, 8, 24, and 70 mg/kg body weight/day[9]
Duration 90 days[9]
Key Findings - No mortality or clinical signs were observed. - Body weight and food consumption were unaffected. - Significant decreases in monocyte counts were observed in females at 24 and 70 mg/kg BW/day.[9]

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

Hazard ClassCategoryHazard Statement
Skin Irritation 2H315: Causes skin irritation
Eye Irritation 2AH319: Causes serious eye irritation
Skin Sensitization 1H317: May cause an allergic skin reaction

Experimental Protocols

90-Day Subchronic Oral Toxicity Study Methodology

The following protocol is a summarized representation based on the available abstract of the study conducted on F344 rats.[9]

Objective: To assess the subchronic toxicity of this compound following 90 days of oral administration.

Test System:

  • Species: F344 rats

  • Sex: Male and Female

Experimental Design:

  • Groups: Four groups of animals for each sex.

  • Dosage: 0 (control), 8, 24, and 70 mg/kg of body weight per day.

  • Route of Administration: Oral gavage.

  • Duration: 90 consecutive days.

Parameters Monitored:

  • Clinical Observations: Daily checks for any signs of toxicity.

  • Mortality: Recorded daily.

  • Body Weight: Measured periodically throughout the study.

  • Food Consumption: Measured periodically.

  • Hematology: Blood samples collected at the end of the study for analysis of parameters including monocyte counts.

Data Analysis: Statistical analysis was performed to compare the treated groups with the control group.

Visualized Workflows

Hazard Identification and Risk Assessment Workflow

The following diagram illustrates a typical workflow for identifying and assessing the risks associated with handling a chemical substance like this compound in a research or drug development setting.

cluster_0 Hazard Identification cluster_1 Exposure Assessment cluster_2 Risk Characterization cluster_3 Risk Management & Control A Gather MSDS/SDS & Literature B Identify Physicochemical Properties A->B C Identify Toxicological Data (Acute, Subchronic, etc.) A->C D Determine GHS Classification C->D H Integrate Hazard and Exposure Information D->H E Identify Routes of Exposure (Inhalation, Dermal, Ingestion) F Characterize Exposure Scenarios (Lab work, Manufacturing) G Quantify Exposure Levels G->H I Determine Likelihood and Severity of Adverse Effects H->I J Implement Engineering Controls (Fume Hoods, Ventilation) I->J K Establish Administrative Controls (SOPs, Training) I->K L Mandate Personal Protective Equipment (PPE) I->L M Develop Emergency Procedures I->M

Caption: Workflow for Chemical Hazard Identification and Risk Assessment.

Standard Operating Procedure (SOP) Logic for Safe Handling

This diagram outlines the logical steps in a standard operating procedure for the safe handling of this compound.

Start Start: Handling this compound Pre_Use Pre-Use Checks: - Read and Understand SDS - Verify Chemical Integrity - Prepare Spill Kit Start->Pre_Use PPE Don Personal Protective Equipment (PPE): - Safety Goggles - Lab Coat - Chemical-Resistant Gloves Pre_Use->PPE Handling Chemical Handling: - Use in a well-ventilated area or fume hood - Avoid inhalation of vapors - Prevent skin and eye contact PPE->Handling Storage Storage: - Store in a cool, dry, well-ventilated area - Keep container tightly closed - Store away from incompatible materials Handling->Storage Waste Waste Disposal: - Dispose of in accordance with local, state, and federal regulations Handling->Waste Emergency In Case of Emergency: - Eye Contact: Rinse with water for 15 mins - Skin Contact: Wash with soap and water - Inhalation: Move to fresh air - Ingestion: Seek medical attention Handling->Emergency End End of Procedure Storage->End Waste->End Emergency->End

Caption: Logical Flow for Safe Handling Standard Operating Procedure.

References

In-Depth Technical Guide: Toxicological Profile of 5-Methyl-2-phenyl-2-hexenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-phenyl-2-hexenal is an alpha,beta-unsaturated aldehyde recognized for its characteristic aldehydic, sweet, and cocoa-like aroma.[1][2][3][4][5] It is utilized as a fragrance ingredient in perfumes, cosmetics, and other consumer products, and as a flavoring agent in the food industry.[1][2][5][6] Given its use in products that come into direct contact with consumers, a thorough understanding of its toxicological profile is essential for risk assessment and ensuring human safety.

This technical guide provides a comprehensive overview of the available toxicological data for this compound. It summarizes quantitative data, details relevant experimental protocols, and presents visual workflows for the key toxicological assessments.

Toxicological Data Summary

The available quantitative toxicological data for this compound is summarized in the tables below.

Table 1: Repeated Dose Toxicity
Study TypeSpeciesRouteDosesNOAELKey FindingsReference
90-Day Subchronic ToxicityF344 RatsGavage0, 8, 24, and 70 mg/kg body weight/day70 mg/kg body weight/dayNo treatment-related mortality or clinical signs. No adverse effects on body weight, food consumption, hematology, clinical chemistry, or histopathology at the doses tested.(Nakamura et al., 2021)
Table 2: Irritation and Sensitization
EndpointTest TypeResultClassification
Skin IrritationNot SpecifiedCauses skin irritation.[6]Skin Irritant Category 2
Eye IrritationNot SpecifiedCauses serious eye irritation.[6]Eye Irritant Category 2
Skin SensitizationNot SpecifiedMay cause an allergic skin reaction.[6]Skin Sensitizer Category 1

Note: Specific quantitative data from skin and eye irritation studies (e.g., Draize test scores) and skin sensitization studies (e.g., EC3 value from a Local Lymph Node Assay) for this compound are not publicly available.

Table 3: Genotoxicity
Assay TypeResult
Bacterial Reverse Mutation Assay (Ames Test)No data available
In Vitro Mammalian Cell Micronucleus TestNo data available

Note: Multiple safety data sheets indicate that there is no data available for the genotoxicity of this compound.

Table 4: Acute Toxicity
RouteTest TypeResult
OralLD50No data available
DermalLD50No data available
InhalationLC50No data available

Note: Safety data sheets consistently report that no data is available for the acute toxicity of this compound.

Experimental Protocols

Detailed experimental protocols for the key toxicological endpoints are described below, based on internationally recognized OECD guidelines, which are the standard for regulatory toxicology.

90-Day Repeated Dose Oral Toxicity Study (Following OECD Guideline 408)

A 90-day subchronic oral toxicity study in rodents is conducted to evaluate the adverse effects of a substance administered daily over a prolonged period.

  • Test System: Typically, the study uses laboratory rats (e.g., Fischer 344), with an equal number of males and females in each group.

  • Administration: The test substance is administered orally, often by gavage, daily for 90 days.

  • Dose Levels: A control group receiving the vehicle only and at least three dose levels of the test substance are used. The doses are selected based on the results of acute toxicity studies and range-finding studies. For this compound, doses of 8, 24, and 70 mg/kg body weight/day were used.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

  • Clinical Pathology: Towards the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine samples may also be collected for urinalysis.

  • Pathology: At the end of the 90-day period, all animals are euthanized, and a full necropsy is performed. The weights of major organs are recorded. A comprehensive set of tissues from all animals (or at least from the control and high-dose groups) are preserved for histopathological examination.

  • Endpoint Analysis: The study aims to identify any target organs for toxicity and to determine the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no statistically or biologically significant adverse effects are observed.

G cluster_0 90-Day Repeated Dose Oral Toxicity Study Workflow (OECD 408) start Dose Range-Finding Studies main_study Main Study Initiation (Control and 3+ Dose Groups) start->main_study dosing Daily Oral Gavage for 90 Days main_study->dosing observations Daily Clinical Observations Weekly Body Weight & Food Consumption dosing->observations clinical_path Hematology & Clinical Chemistry (End of Study) dosing->clinical_path necropsy Gross Necropsy Organ Weight Measurement clinical_path->necropsy histopath Histopathological Examination necropsy->histopath noael NOAEL Determination histopath->noael

Workflow for a 90-Day Repeated Dose Oral Toxicity Study.
Acute Dermal Irritation/Corrosion (Following OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

  • Test System: The albino rabbit is the recommended species.

  • Procedure: A small area of the animal's fur is clipped. A single dose (0.5 mL for liquids or 0.5 g for solids) of the test substance is applied to the skin and covered with a gauze patch and semi-occlusive dressing.

  • Exposure: The exposure period is typically 4 hours.

  • Observation: After exposure, the patch is removed, and the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The reactions are scored using a standardized system (e.g., Draize scoring system). The scores for erythema and edema are used to calculate a Primary Irritation Index.

  • Classification: Based on the scores and the reversibility of the effects, the substance is classified as corrosive, irritating, or non-irritating.

G cluster_1 Acute Dermal Irritation/Corrosion Test Workflow (OECD 404) prep Animal Preparation (Clipping of Fur) application Application of Test Substance (0.5 mL/g) Semi-occlusive Patch prep->application exposure 4-Hour Exposure application->exposure removal Patch Removal & Cleaning exposure->removal scoring Scoring of Erythema & Edema (1, 24, 48, 72 hours) removal->scoring classification Classification (Corrosive/Irritant/Non-irritant) scoring->classification G cluster_2 Acute Eye Irritation/Corrosion Test Workflow (OECD 405) prep Animal Selection & Acclimation instillation Instillation of Test Substance (0.1 mL/g) into Conjunctival Sac prep->instillation observation Examination of Cornea, Iris, & Conjunctiva instillation->observation scoring Scoring of Ocular Lesions (1, 24, 48, 72 hours) observation->scoring classification Classification of Irritation Potential scoring->classification G cluster_3 Local Lymph Node Assay (LLNA) Workflow (OECD 429) application Topical Application to Mouse Ears (Days 1, 2, 3) injection Intravenous Injection of Proliferation Marker (Day 6) application->injection excision Excision of Auricular Lymph Nodes injection->excision measurement Measurement of Marker Incorporation excision->measurement calculation Calculation of Stimulation Index (SI) measurement->calculation classification Classification as Sensitizer (SI >= 3) EC3 Value Calculation calculation->classification

References

In-depth Technical Guide: Antifungal Properties of 5-Methyl-2-phenyl-2-hexenal

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of a Cinnamaldehyde (B126680) Derivative in the Context of Fungal Inhibition

Audience: Researchers, scientists, and drug development professionals.

Abstract: 5-Methyl-2-phenyl-2-hexenal, a derivative of cinnamaldehyde, is primarily recognized for its application in the flavor and fragrance industry. While its parent compound, cinnamaldehyde, and other related aldehydes are well-documented for their potent antifungal activities, specific, publicly accessible research detailing the quantitative antifungal efficacy, experimental protocols, and mechanisms of action for this compound is notably scarce. This guide synthesizes the available information on this specific compound and provides a comprehensive overview of the established antifungal properties of its parent and related structures to offer a predictive context for its potential bioactivity.

Introduction to this compound

This compound is an aromatic aldehyde with the chemical formula C₁₃H₁₆O.[1] It is structurally related to cinnamaldehyde, the primary component of cinnamon oil. The compound is predominantly used as a flavoring agent and fragrance component, valued for its characteristic sweet, cocoa, and chocolate-like aroma.[2][3][4] While one commercial supplier notes it as an effective antifungal that inhibits fatty acid and sterol synthesis, this claim is not substantiated by cited, peer-reviewed research in the public domain.[1] A comprehensive literature review confirms that very few scientific articles have been published on this compound, particularly concerning its biological activities.[5]

Contextual Antifungal Activity: Cinnamaldehyde and Related Derivatives

Given the lack of specific data for this compound, an analysis of closely related compounds is necessary to infer potential antifungal mechanisms and efficacy. Cinnamaldehyde and other α,β-unsaturated aldehydes are well-studied for their broad-spectrum antimicrobial properties.[6]

Established Mechanisms of Action for Cinnamaldehyde

Research has shown that cinnamaldehyde exerts its antifungal effects through multiple mechanisms:[7]

  • Cell Wall Disruption: Inhibition of cell wall biosynthesis, compromising structural integrity.

  • Membrane Damage: Alteration of cell membrane structure and integrity, leading to leakage of cellular contents.

  • Enzyme Inhibition: Specifically targeting and inhibiting membrane-bound ATPases.

Antifungal Activity of (E)-2-Hexenal

(E)-2-hexenal, another related α,β-unsaturated aldehyde, demonstrates potent antifungal activity by disrupting mitochondrial function and ergosterol (B1671047) biosynthesis.[8][9] Ergosterol is a critical component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its inhibition is a primary target for many established antifungal drugs.

The proposed mechanism for these related aldehydes often involves the disruption of key metabolic and structural pathways within the fungal cell.

Postulated Mechanism of Action for this compound

Based on the uncited supplier information and the known mechanisms of related aldehydes, a potential antifungal mechanism for this compound can be postulated. The compound likely targets the fungal cell membrane, a common mode of action for lipophilic molecules of this class.

A hypothetical workflow for investigating these properties would involve several key stages, from initial screening to detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Target Identification A Compound Synthesis & Purification of This compound B Antifungal Susceptibility Testing (e.g., Broth Microdilution) A->B C Determination of MIC & MFC against panel of pathogenic fungi B->C D Cell Membrane Integrity Assay (e.g., Propidium Iodide Staining) C->D Investigate primary target E Ergosterol Biosynthesis Assay (Sterol Quantitation) C->E Investigate primary target F Mitochondrial Function Assay (e.g., Rhodamine 123 Staining) C->F Investigate primary target H Molecular Docking Studies with putative enzyme targets (e.g., ERG11) E->H Validate target interaction G Transcriptomic Analysis (RNA-Seq) of treated fungal cells F->G Identify affected pathways

Caption: Hypothetical experimental workflow for characterizing antifungal properties.

Quantitative Data from Related Compounds

While no quantitative data exists for this compound, the following tables summarize the efficacy of its parent compound, cinnamaldehyde, against common fungal pathogens to provide a benchmark.

Table 1: Antifungal Activity of Cinnamaldehyde against Candida Species

Fungal StrainMIC (µg/mL)MFC (µg/mL)Reference
Candida albicans51 - 12569.65 - 93.7[10][11]
Candida glabrata48.862.5[11]
Candida tropicalis64-[10]
Candida krusei50.8-[10]

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration. Values are presented as ranges from cited studies.

Table 2: Antifungal Activity of (E)-2-Hexenal against Plant Pathogens

Fungal StrainMIC (µL/L)MFC (µL/L)Reference
Botrytis cinerea160320
Geotrichum citri-aurantii500 (µL/mL)1000 (µL/mL)[9]

Standard Experimental Protocols

To facilitate future research, this section details the standard methodologies used to evaluate the antifungal properties of cinnamaldehyde derivatives.

Broth Microdilution Assay for MIC and MFC Determination

This is the most common method for determining the minimum inhibitory and fungicidal concentrations of a compound.

  • Preparation of Fungal Inoculum: Fungal strains (e.g., Candida albicans) are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in culture medium (e.g., RPMI-1640) to the final required inoculum concentration.

  • Compound Dilution: The test compound (e.g., cinnamaldehyde) is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the culture medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The prepared fungal inoculum is added to each well containing the diluted compound. Positive (inoculum only) and negative (medium only) controls are included. The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.

  • MFC Determination: An aliquot from each well showing no visible growth is sub-cultured onto an agar plate. The plate is incubated for a further 24-48 hours. The MFC is the lowest concentration from which no fungal colonies grow on the sub-culture plate.

G start Start: Prepare Fungal Inoculum & Compound Dilutions proc1 Inoculate 96-well plate with fungi and compound start->proc1 proc2 Incubate plate (e.g., 35°C for 24h) proc1->proc2 decision Visually inspect for fungal growth proc2->decision mic_det Determine MIC: Lowest concentration with no growth decision->mic_det Growth Inhibition subculture Sub-culture from clear wells onto agar plates mic_det->subculture proc3 Incubate agar plates (e.g., 35°C for 24h) subculture->proc3 mfc_det Determine MFC: Lowest concentration with no colonies proc3->mfc_det

Caption: Workflow for MIC and MFC determination via broth microdilution.

Conclusion and Future Perspectives

There is currently a significant gap in the scientific literature regarding the specific antifungal properties of this compound. While its structural similarity to cinnamaldehyde and other bioactive aldehydes suggests a high potential for antifungal activity, dedicated research is required to confirm this hypothesis. Future studies should focus on performing systematic antifungal screening against a broad panel of human and plant fungal pathogens. Should activity be confirmed, subsequent mechanistic studies focusing on cell membrane integrity and ergosterol biosynthesis would be a logical progression, potentially positioning this compound as a novel lead in the development of new antifungal agents.

References

5-Methyl-2-phenyl-2-hexenal: A Technical Guide on its Role as an Insect Semiochemical

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-2-phenyl-2-hexenal, a volatile organic compound, has been identified as a semiochemical in certain insect species. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, focusing on its role in insect communication. Due to the limited publicly available research on this specific semiochemical, this document also outlines generalized experimental protocols and signaling pathways relevant to the study of insect chemical ecology, particularly concerning aldehyde pheromones. This guide is intended to serve as a foundational resource for researchers investigating this compound and similar compounds for applications in pest management and drug development.

Introduction

This compound (C₁₃H₁₆O) is a naturally occurring compound found in various plants and is also utilized as a flavoring and fragrance agent, notably for its characteristic cocoa-like aroma. In the realm of chemical ecology, it has been identified as a male-specific exocrine compound in the scent glands of cave crickets, Troglophilus cavicola and T. neglectus. This discovery strongly suggests a pheromonal function, likely involved in mating behaviors. As a semiochemical, this compound presents a potential target for the development of novel pest management strategies based on behavioral manipulation.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₁₆O
Molecular Weight 188.27 g/mol
CAS Number 21834-92-4
Appearance Colorless to pale yellow liquid
Odor Cocoa, chocolate, nutty
Boiling Point ~285 °C
Density ~0.97 g/cm³
Solubility Insoluble in water; soluble in organic solvents

Role as an Insect Semiochemical

The primary evidence for this compound's role as an insect semiochemical comes from a study on cave crickets.

Identified Species and Function
  • Species: Troglophilus cavicola and Troglophilus neglectus (Cave Crickets)

  • Source: Male scent glands

  • Postulated Function: Male-specific sex pheromone, likely involved in attracting females or mediating male-male interactions.

Quantitative Behavioral and Electrophysiological Data

Currently, there is a significant lack of publicly available quantitative data on the behavioral and electrophysiological responses of insects to this compound. Such data is crucial for understanding its potency and specificity as a semiochemical. The following tables are provided as templates to guide future research and data presentation.

Table 2: Template for Behavioral Response Data in a Two-Choice Olfactometer Assay

Concentration (ng/µL)n% Attraction% No Choice% Repulsionp-value
Control (Solvent)30----
0.0130Data not availableData not availableData not availableData not available
0.130Data not availableData not availableData not availableData not available
130Data not availableData not availableData not availableData not available
1030Data not availableData not availableData not availableData not available
10030Data not availableData not availableData not availableData not available

Table 3: Template for Electroantennography (EAG) Dose-Response Data

Log Concentration (ng)Mean EAG Response (mV) ± SE
-2 (0.01 ng)Data not available
-1 (0.1 ng)Data not available
0 (1 ng)Data not available
1 (10 ng)Data not available
2 (100 ng)Data not available

Experimental Protocols

Detailed experimental protocols from the original identification study are not fully accessible. Therefore, this section provides generalized methodologies commonly employed in the field of insect chemical ecology for the identification and characterization of semiochemicals.

Collection and Analysis of Scent Gland Secretions

This protocol outlines a general procedure for the extraction and analysis of volatile compounds from insect scent glands.

Gland_Analysis_Workflow cluster_collection Sample Collection cluster_extraction Extraction cluster_analysis Analysis cluster_identification Identification insect Insect Collection & Dissection gland Scent Gland Excision insect->gland solvent Solvent Extraction (e.g., Hexane) gland->solvent spme SPME gland->spme gcms Gas Chromatography-Mass Spectrometry (GC-MS) solvent->gcms spme->gcms gc_ead GC-Electroantennographic Detection (GC-EAD) gcms->gc_ead library Mass Spectral Library Comparison gc_ead->library standards Comparison with Authentic Standards gc_ead->standards

Workflow for Scent Gland Secretion Analysis.
Electroantennography (EAG)

EAG is a technique used to measure the overall electrical response of an insect's antenna to a volatile stimulus.

EAG_Workflow cluster_prep Antenna Preparation cluster_stimulus Stimulus Delivery cluster_recording Data Acquisition cluster_analysis Data Analysis excision Antenna Excision mounting Mounting on Electrodes excision->mounting amplification Signal Amplification dilution Serial Dilution of Compound delivery Puff of Odorized Air dilution->delivery recording Recording of Depolarization amplification->recording measurement Measurement of Amplitude recording->measurement dose_response Dose-Response Curve Generation measurement->dose_response

General Workflow for Electroantennography (EAG).
Behavioral Assays (Two-Choice Olfactometer)

A two-choice olfactometer is a common apparatus for studying insect behavioral responses to odors.

Olfactometer_Workflow cluster_setup Apparatus Setup cluster_treatment Treatment Application cluster_assay Behavioral Observation cluster_analysis Data Analysis olfactometer Y-tube or Four-Arm Olfactometer airflow Controlled Airflow olfactometer->airflow stimulus Test Compound Application control Solvent Control Application release Insect Release observation Recording of Choice and Time Spent release->observation preference Calculation of Preference Index observation->preference statistics Statistical Analysis (e.g., Chi-square) preference->statistics

Workflow for a Two-Choice Olfactometer Assay.

Biosynthesis and Signaling Pathways

The specific biosynthetic pathway for this compound in insects has not been elucidated. However, a generalized pathway for the biosynthesis of aldehyde pheromones in insects is presented below. Similarly, the specific olfactory receptors and downstream signaling components for this compound are unknown. A generalized insect olfactory signaling pathway for aldehydes is also illustrated.

Generalized Biosynthesis of Aldehyde Pheromones

Aldehyde_Biosynthesis cluster_pathway Generalized Aldehyde Pheromone Biosynthesis acetyl_coa Acetyl-CoA fatty_acid_synthase Fatty Acid Synthase (FAS) acetyl_coa->fatty_acid_synthase fatty_acyl_coa Fatty Acyl-CoA fatty_acid_synthase->fatty_acyl_coa desaturase Desaturase fatty_acyl_coa->desaturase unsaturated_acyl_coa Unsaturated Acyl-CoA desaturase->unsaturated_acyl_coa reductase Fatty Acyl-CoA Reductase (FAR) unsaturated_acyl_coa->reductase fatty_alcohol Fatty Alcohol reductase->fatty_alcohol oxidase Alcohol Oxidase fatty_alcohol->oxidase aldehyde Aldehyde Pheromone oxidase->aldehyde Olfactory_Signaling cluster_pathway Generalized Insect Olfactory Signaling pheromone This compound pbp Pheromone-Binding Protein (PBP) pheromone->pbp Binds to or_orco Odorant Receptor (OR) + Orco Co-receptor Complex pbp->or_orco Transports to ion_channel Ion Channel Opening or_orco->ion_channel Activates depolarization Neuron Depolarization ion_channel->depolarization Leads to action_potential Action Potential depolarization->action_potential Generates brain Signal to Antennal Lobe action_potential->brain

Methodological & Application

Synthesis of 5-Methyl-2-phenyl-2-hexenal via aldol condensation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of 5-Methyl-2-phenyl-2-hexenal

Introduction

This compound is an α,β-unsaturated aldehyde with applications in the flavor, fragrance, and pharmaceutical industries.[1][2][3] It is recognized for its characteristic warm, spicy, and floral scent, often with notes of cocoa and chocolate.[4][5] This application note details the synthesis of this compound via a Claisen-Schmidt condensation, a reliable method for forming carbon-carbon bonds.[6][7]

Reaction Principle: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation reaction.[1] It specifically involves the reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[1] In this synthesis, 4-methyl-2-pentanone (B128772), which possesses α-hydrogens, acts as the enolizable component (the nucleophile). Benzaldehyde (B42025), which has no α-hydrogens, serves as the electrophilic partner.[7]

The reaction is typically base-catalyzed. A strong base, such as sodium hydroxide, deprotonates the α-carbon of 4-methyl-2-pentanone to form a nucleophilic enolate ion. This enolate then attacks the carbonyl carbon of benzaldehyde. The resulting intermediate, a β-hydroxy ketone, readily undergoes dehydration (loss of a water molecule) to yield the stable, conjugated α,β-unsaturated product, this compound.[6][8] The dehydration step is often spontaneous or promoted by heat, driven by the formation of an extended conjugated system involving the benzene (B151609) ring and the carbonyl group.[7]

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound via Claisen-Schmidt condensation. Note that yields are highly dependent on specific reaction conditions and purification efficiency.

ParameterValueNotes
Reactant 1 BenzaldehydeThe electrophilic carbonyl component.
Reactant 2 4-Methyl-2-pentanoneThe nucleophilic, enolizable ketone.
Catalyst Sodium Hydroxide (NaOH)A strong base is required to generate the enolate.
Solvent 95% Ethanol (B145695)A common solvent for aldol condensations.
Reaction Temperature Room Temperature (20-25°C)The reaction proceeds efficiently without heating.
Reaction Time 24 hoursStirring for an extended period can lead to higher conversion.
Typical Yield 70-90%Quantitative yields have been reported for Claisen-Schmidt reactions under optimized conditions.[1]
Product Formula C₁₃H₁₆O[4][9]
Product Mol. Weight 188.27 g/mol [4][9]
Product Appearance Pale yellow liquid[3][9]

Experimental Protocols

Materials and Equipment:

  • Benzaldehyde (C₇H₆O)

  • 4-Methyl-2-pentanone (C₆H₁₂O)

  • Sodium Hydroxide (NaOH)

  • 95% Ethanol

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography or vacuum distillation

Procedure:

  • Preparation of Reagents:

    • Prepare a 10% aqueous solution of sodium hydroxide.

    • Ensure all glassware is clean and dry.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methyl-2-pentanone (1.0 equivalent).

    • Add benzaldehyde (1.0 equivalent).

    • Add 30 mL of 95% ethanol and stir the mixture until a homogeneous solution is formed.

  • Catalyst Addition and Reaction:

    • Slowly add 10 mL of the 10% NaOH solution to the stirred mixture of reactants.

    • Continue stirring the reaction mixture at room temperature for 24 hours. The formation of a precipitate or a change in color may be observed.

  • Workup and Extraction:

    • After 24 hours, pour the reaction mixture into a separatory funnel containing 50 mL of water and 30 mL of diethyl ether.

    • Shake the funnel vigorously, venting frequently. Allow the layers to separate.

    • Extract the aqueous layer two more times with 20 mL portions of diethyl ether.

    • Combine the organic extracts.

    • Wash the combined organic layer with 50 mL of water, followed by 50 mL of saturated brine solution to remove residual base and dissolved salts.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and transfer the filtrate to a pre-weighed round-bottom flask.

    • Remove the solvent (diethyl ether) using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by either vacuum distillation or column chromatography on silica (B1680970) gel to yield the final, pure product.

Visualizations

Reaction Mechanism: Claisen-Schmidt Condensation

reaction_mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration ketone 4-Methyl-2-pentanone enolate Enolate Ion ketone->enolate Deprotonation enolate_ref enolate->enolate_ref base OH⁻ (Base) base->ketone aldehyde Benzaldehyde alkoxide Alkoxide Intermediate aldehyde->alkoxide alkoxide_ref alkoxide->alkoxide_ref enolate_ref->aldehyde Attack on Carbonyl aldol_add β-Hydroxy Ketone (Aldol Adduct) alkoxide_ref->aldol_add Proton Transfer water H₂O water->aldol_add aldol_add_ref aldol_add->aldol_add_ref final_product This compound aldol_add_ref->final_product Elimination of H₂O

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Experimental Workflow

experimental_workflow start Start mix 1. Mix Reactants (Benzaldehyde, 4-Methyl-2-pentanone) and Solvent (Ethanol) start->mix react 2. Add Catalyst (NaOH) Stir at RT for 24h mix->react workup 3. Quench with Water & Extract with Diethyl Ether react->workup wash 4. Wash Organic Layer (Water, Brine) workup->wash dry 5. Dry over MgSO₄ & Filter wash->dry evap 6. Remove Solvent (Rotary Evaporation) dry->evap purify 7. Purify Crude Product (Distillation or Chromatography) evap->purify end End Product: Pure this compound purify->end

Caption: Workflow for the synthesis and purification of the target compound.

References

Application Notes and Protocols: Synthesis of 5-Methyl-2-phenyl-2-hexenal via Aldol Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-phenyl-2-hexenal (B1583446) is an α,β-unsaturated aldehyde with applications in the fragrance and pharmaceutical industries.[1][2] It serves as a valuable intermediate in the synthesis of more complex molecules and drug precursors due to its reactive aldehyde group.[1] The synthesis of this compound is efficiently achieved through a Claisen-Schmidt condensation, a specific type of crossed aldol (B89426) condensation.[3] This reaction involves the condensation of an aromatic carbonyl compound lacking α-hydrogens (in this case, benzaldehyde) with an aldehyde or ketone that possesses α-hydrogens (here, 3-methylbutanal (B7770604), also known as isovaleraldehyde).[3][4] The reaction is typically base-catalyzed and proceeds via the formation of an enolate, followed by a condensation and subsequent dehydration to yield the final α,β-unsaturated product.[5][6]

Reaction Mechanism

The base-catalyzed Claisen-Schmidt condensation for the synthesis of this compound from benzaldehyde (B42025) and 3-methylbutanal proceeds in three primary stages: enolate formation, aldol addition, and dehydration.

  • Enolate Formation: A strong base, such as sodium hydroxide, deprotonates the α-carbon of 3-methylbutanal, which is the only reactant with acidic α-hydrogens. This results in the formation of a resonance-stabilized enolate ion.[7][8]

  • Aldol Addition: The nucleophilic enolate ion attacks the electrophilic carbonyl carbon of benzaldehyde. Since benzaldehyde lacks α-hydrogens, it cannot form an enolate and thus solely acts as the electrophile, which prevents self-condensation and leads to a specific product.[9][10] This nucleophilic addition results in the formation of a β-hydroxy aldehyde intermediate (an aldol).[11][12]

  • Dehydration: The aldol intermediate is unstable and readily undergoes dehydration (loss of a water molecule) under the reaction conditions, often facilitated by heat.[10][11] This elimination step is particularly favorable as it results in a conjugated system where the newly formed double bond is conjugated with both the phenyl ring and the carbonyl group, leading to a highly stable final product.[10][13]

Aldol_Condensation_Mechanism cluster_reactants Reactants cluster_intermediates Mechanism Steps cluster_product Product benzaldehyde Benzaldehyde aldol_adduct β-Hydroxy Aldehyde (Aldol Adduct) isovaleraldehyde 3-Methylbutanal (Isovaleraldehyde) enolate Enolate Ion (Nucleophile) isovaleraldehyde->enolate 1. Enolate Formation (Deprotonation by base) base OH⁻ (Base) enolate->aldol_adduct final_product This compound aldol_adduct->final_product 3. Dehydration (-H₂O) water H₂O aldol_adduct->water Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Prepare NaOH solution in Ethanol/Water C 3. Add Aldehydes to cooled NaOH solution A->C B 2. Mix Benzaldehyde and 3-Methylbutanal B->C D 4. Heat to Reflux (2-3 hours) C->D E 5. Cool and Dilute with Water D->E F 6. Extract with Diethyl Ether E->F G 7. Wash, Dry, and Evaporate Solvent F->G H 8. Vacuum Distillation G->H I 9. Characterize Product (NMR, IR) H->I

References

Stereoselective Synthesis of 5-Methyl-2-phenyl-2-hexenal Isomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of the (E) and (Z) isomers of 5-Methyl-2-phenyl-2-hexenal, a key intermediate in the fragrance and pharmaceutical industries. The protocols outlined below are based on established stereoselective olefination reactions, offering pathways to high-purity isomers.

Introduction

This compound is a valuable α,β-unsaturated aldehyde. The stereochemistry of the trisubstituted double bond significantly influences its biological activity and sensory properties. Therefore, precise control over the synthesis of the individual (E) and (Z) isomers is of paramount importance for research and development in medicinal chemistry and material science. This guide details methodologies for achieving high stereoselectivity in the synthesis of these isomers.

General Synthetic Strategies

The primary approach to the stereoselective synthesis of this compound isomers involves the olefination of a carbonyl compound. The choice of olefination method is critical for controlling the geometry of the resulting double bond.

  • For the (E)-isomer , the Horner-Wadsworth-Emmons (HWE) reaction is a reliable method, typically favoring the formation of the thermodynamically more stable (E)-alkene.

  • For the (Z)-isomer , the Still-Gennari modification of the HWE reaction provides excellent selectivity for the kinetically favored (Z)-alkene.

  • An alternative, though often less stereoselective method, is the base-catalyzed aldol (B89426) condensation , which can provide a mixture of isomers.

Below are detailed protocols for these synthetic routes.

Data Presentation

Table 1: Summary of Synthetic Methods and Expected Outcomes

MethodTarget IsomerKey ReagentsTypical Yield (%)Typical E/Z Ratio
Horner-Wadsworth-Emmons(E)Triethyl phosphonoacetate, NaH70-90>95:5
Still-Gennari Olefination(Z)Bis(2,2,2-trifluoroethyl) phosphonoacetate, KHMDS, 18-crown-6 (B118740)60-80>95:5
Base-Catalyzed Aldol CondensationMixturePhenylacetaldehyde (B1677652), 3-Methylbutanal (B7770604), NaOH50-70Varies

Experimental Protocols

Protocol 1: Synthesis of (E)-5-Methyl-2-phenyl-2-hexenal via Horner-Wadsworth-Emmons Reaction

This protocol is designed to favor the formation of the (E)-isomer.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 3-Methylbutanal (isovaleraldehyde)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq) under a nitrogen atmosphere.

  • Wash the sodium hydride with anhydrous hexane (B92381) to remove the mineral oil and then carefully add anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethyl phosphonoacetate (1.0 eq) dropwise to the stirred suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the resulting solution back to 0 °C and add a solution of 3-methylbutanal (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the pure (E)-5-Methyl-2-phenyl-2-hexenal.

Protocol 2: Synthesis of (Z)-5-Methyl-2-phenyl-2-hexenal via Still-Gennari Olefination

This protocol is optimized for the synthesis of the (Z)-isomer.

Materials:

  • Bis(2,2,2-trifluoroethyl) phosphonoacetate

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • 18-crown-6

  • Anhydrous Tetrahydrofuran (THF)

  • 3-Methylbutanal (isovaleraldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 18-crown-6 (1.2 eq) and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add KHMDS (1.1 eq, as a solution in THF or toluene) dropwise to the stirred solution.

  • To this solution, add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 eq) in anhydrous THF dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of 3-methylbutanal (1.0 eq) in anhydrous THF dropwise.

  • Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure (Z)-5-Methyl-2-phenyl-2-hexenal.

Protocol 3: Non-Stereoselective Synthesis via Base-Catalyzed Aldol Condensation

This protocol, adapted from a patented procedure, typically yields a mixture of (E) and (Z) isomers.[1]

Materials:

  • Phenylacetaldehyde

  • 3-Methylbutanal (isovaleraldehyde)

  • Sodium acetate

  • Ethanol

  • Water

  • Sodium hydroxide (B78521) (NaOH)

  • Diethyl ether

  • Saturated aqueous sodium chloride (NaCl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve sodium acetate (0.62 eq) in a mixture of water and ethanol.

  • To this solution, add a mixture of phenylacetaldehyde (1.0 eq) and 3-methylbutanal (1.0 eq) dropwise with stirring.

  • Add a catalytic amount of NaOH.

  • Heat the mixture to reflux and maintain for 3 hours.

  • Monitor the reaction by Gas Chromatography (GC) or TLC.

  • After completion, cool the reaction mixture to room temperature and separate the organic layer.

  • Wash the organic layer with a saturated NaCl solution and dry over anhydrous MgSO₄.

  • The crude product can be purified by fractional distillation under reduced pressure or by column chromatography to separate the isomers.[1]

Visualizations

G cluster_E Synthesis of (E)-Isomer cluster_Z Synthesis of (Z)-Isomer cluster_mix Non-Stereoselective Synthesis E_start Triethyl phosphonoacetate + NaH E_ylide Phosphonate Ylide E_start->E_ylide E_hwe Horner-Wadsworth-Emmons Reaction E_ylide->E_hwe E_aldehyde 3-Methylbutanal E_aldehyde->E_hwe E_product (E)-5-Methyl-2-phenyl-2-hexenal E_hwe->E_product Z_start Bis(trifluoroethyl) phosphonoacetate + KHMDS/18-c-6 Z_anion Phosphonate Anion Z_start->Z_anion Z_sg Still-Gennari Olefination Z_anion->Z_sg Z_aldehyde 3-Methylbutanal Z_aldehyde->Z_sg Z_product (Z)-5-Methyl-2-phenyl-2-hexenal Z_sg->Z_product Mix_start1 Phenylacetaldehyde Mix_aldol Aldol Condensation (Base-catalyzed) Mix_start1->Mix_aldol Mix_start2 3-Methylbutanal Mix_start2->Mix_aldol Mix_product (E/Z)-5-Methyl-2-phenyl-2-hexenal Mix_aldol->Mix_product

Figure 1: Synthetic pathways for this compound isomers.

G start Crude Reaction Mixture ((E/Z) Isomers) extraction Aqueous Workup & Extraction start->extraction drying Drying of Organic Phase extraction->drying concentration Concentration in vacuo drying->concentration purification Purification concentration->purification chromatography Flash Column Chromatography purification->chromatography Stereoselective Methods distillation Fractional Distillation (for non-stereoselective product) purification->distillation Aldol Condensation E_isomer Pure (E)-Isomer chromatography->E_isomer Z_isomer Pure (Z)-Isomer chromatography->Z_isomer

Figure 2: General workflow for purification and isolation of isomers.

Conclusion

The stereoselective synthesis of this compound isomers is readily achievable through well-established olefination methodologies. The Horner-Wadsworth-Emmons reaction provides a reliable route to the (E)-isomer, while the Still-Gennari modification offers high selectivity for the (Z)-isomer. For applications where a mixture of isomers is acceptable or further separation is planned, a classical aldol condensation offers a straightforward, albeit non-selective, approach. The choice of synthetic strategy should be guided by the desired stereochemical purity and the specific requirements of the research or development application.

References

Application Notes and Protocols for the Purification of 5-Methyl-2-phenyl-2-hexenal by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-phenyl-2-hexenal (B1583446), a key intermediate in the synthesis of various pharmaceutical compounds and a significant component in the flavor and fragrance industry, often requires high purity for its applications.[1][2][3][4][5] Fractional distillation, particularly under vacuum, is a highly effective method for purifying this high-boiling point aldehyde from synthesis byproducts and other impurities.[6] This document provides detailed application notes and a comprehensive protocol for the purification of this compound using laboratory-scale vacuum fractional distillation.

Understanding the Separation

The successful purification of this compound by fractional distillation relies on the differences in boiling points between the target compound and potential impurities.

Physical Properties of this compound

A thorough understanding of the physical properties of this compound is crucial for designing an effective distillation protocol.

PropertyValueReferences
Molecular Formula C₁₃H₁₆O[5][7]
Molecular Weight 188.27 g/mol [2]
Appearance Light yellow to yellow liquid[2][7]
Boiling Point (Atmospheric) 280.58 °C[7]
Boiling Point (Vacuum) 96-105 °C at 0.7 mmHg[6]
Vapor Pressure 0.003 mmHg at 20 °C[7]
Density 0.973 g/mL at 25 °C
Refractive Index (n20/D) 1.529 - 1.539[2]
Solubility Soluble in organic solvents; insoluble in water.[8]
Potential Impurities and Their Properties

This compound is commonly synthesized via an aldol (B89426) condensation of phenylacetaldehyde (B1677652) and isovaleraldehyde.[6] Therefore, the crude product may contain unreacted starting materials as the primary impurities.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)
Isovaleraldehyde C₅H₁₀O86.1392-93
Phenylacetaldehyde C₈H₈O120.15194-195

The significant difference in atmospheric boiling points between the impurities and the desired product suggests that fractional distillation is a suitable purification method. The high boiling point of this compound necessitates the use of vacuum distillation to prevent thermal decomposition.

Experimental Protocol: Vacuum Fractional Distillation

This protocol outlines the steps for purifying crude this compound on a laboratory scale.

Materials and Equipment
  • Crude this compound

  • Round-bottom flask (distillation pot)

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Fractionating column (Vigreux or packed column, e.g., with Raschig rings or glass beads)

  • Distillation head with a thermometer adapter

  • Thermometer (-10 to 300 °C)

  • Condenser (Liebig or Allihn)

  • Vacuum adapter

  • Receiving flasks (multiple, round-bottom)

  • Vacuum pump

  • Cold trap

  • Manometer

  • Glass wool (for insulating the column)

  • Aluminum foil

  • Clamps and stands

  • Inert gas source (Nitrogen or Argon)

  • Vacuum grease

Pre-Distillation Preparation
  • Apparatus Assembly: Assemble the vacuum fractional distillation apparatus as depicted in the workflow diagram below. Ensure all glassware is clean, dry, and free of cracks.

  • Joints: Lightly grease all ground-glass joints to ensure a good seal under vacuum.

  • Inert Atmosphere: It is advisable to work under an inert atmosphere to prevent the oxidation of the aldehyde at high temperatures.[9] Purge the system with nitrogen or argon before starting the distillation.

  • Column Insulation: For efficient separation, insulate the fractionating column with glass wool and wrap it with aluminum foil. This helps maintain the temperature gradient necessary for fractional distillation.

Distillation Procedure
  • Charging the Flask: Charge the distillation flask with the crude this compound and a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.

  • Initiating Vacuum: Close the system to the atmosphere and slowly turn on the vacuum pump. The pressure should gradually decrease. A cold trap between the apparatus and the pump is essential to protect the pump from volatile components.

  • Heating and Stirring: Once a stable vacuum is achieved (e.g., around 0.7 mmHg), begin stirring and gradually heat the distillation pot using the heating mantle.

  • Collecting Fractions:

    • Forerun: The first fraction to distill will be the lower-boiling impurities, primarily isovaleraldehyde. The head temperature will be significantly lower than the expected boiling point of the product. Collect this forerun in a separate receiving flask.

    • Intermediate Fraction: As the temperature rises, there may be an intermediate fraction containing a mixture of impurities and the product. It is recommended to collect this in a separate flask as well.

    • Main Fraction: When the head temperature stabilizes at the boiling point of this compound under the applied vacuum (approximately 96-105 °C at 0.7 mmHg), switch to a clean receiving flask to collect the purified product.[6] Maintain a slow and steady distillation rate for optimal separation.

    • Residue: Once the majority of the product has been distilled, the temperature may start to drop or fluctuate. At this point, stop the distillation to avoid collecting higher-boiling impurities. The remaining material in the distillation flask is the residue.

  • Shutdown:

    • Turn off the heating mantle and allow the system to cool down to room temperature.

    • Slowly and carefully break the vacuum by introducing an inert gas.

    • Turn off the vacuum pump.

    • Disassemble the apparatus.

Purity Analysis

The purity of the collected fractions should be assessed using appropriate analytical techniques, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The NIST database provides gas chromatography data for this compound which can be used as a reference.[10][11]

Visualizing the Process

Logical Workflow for Purification Decision

The following diagram illustrates the decision-making process for selecting the appropriate distillation technique.

Purification_Logic Purification Logic for this compound A Crude this compound B Analyze Impurity Profile (e.g., GC) A->B C Significant Low-Boiling Impurities Present? (e.g., Isovaleraldehyde, Phenylacetaldehyde) B->C D High-Boiling Residue/Color? C->D No E Perform Vacuum Fractional Distillation C->E Yes F Perform Simple Vacuum Distillation D->F Yes G Purified this compound D->G No (Product is pure enough) E->G F->G

Caption: Decision tree for selecting the appropriate distillation method.

Experimental Workflow for Vacuum Fractional Distillation

This diagram outlines the sequential steps of the experimental protocol.

Experimental_Workflow Experimental Workflow for Vacuum Fractional Distillation cluster_prep Preparation cluster_distill Distillation cluster_post Post-Distillation A Assemble Apparatus B Grease Joints A->B C Insulate Column B->C D Charge Flask C->D E Apply Vacuum & Inert Gas D->E F Begin Heating & Stirring E->F G Collect Forerun F->G H Collect Main Fraction G->H I Stop Distillation H->I J Cool System I->J K Break Vacuum J->K L Analyze Purity (GC/NMR) K->L

Caption: Step-by-step workflow for the purification process.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Bumping (violent boiling) - No or ineffective stir bar.- Heating too rapidly.- Ensure the stir bar is spinning effectively.- Reduce the heating rate.
No distillate collecting - Vacuum leak.- Insufficient heating.- Condenser water is too cold (for very high boiling compounds).- Check all joints for proper sealing.- Increase the heating mantle temperature.- Reduce the flow rate of the cooling water.
Fluctuating head temperature - Unstable vacuum.- Distillation rate is too fast.- Check the vacuum pump and all connections for leaks.- Reduce the heating rate to slow down the distillation.
Product solidifying in the condenser - The melting point of the compound is close to the temperature of the cooling water.- Use warmer cooling water or drain the condenser.
Low Purity of Main Fraction - Inefficient fractionating column.- Distillation rate is too fast.- Use a more efficient column (e.g., packed with more theoretical plates).- Reduce the distillation rate to allow for better equilibrium between liquid and vapor phases.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Inspect all glassware for cracks or defects before applying a vacuum to prevent implosion.

  • Use a safety shield, especially during the vacuum application and heating phases.

  • Be aware of the flammability of organic compounds and avoid open flames.

  • Handle hot glassware with appropriate clamps and heat-resistant gloves.

References

Application Note: High-Purity Isolation of 5-Methyl-2-phenyl-2-hexenal using Preparative Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the purification of the fragrance compound 5-Methyl-2-phenyl-2-hexenal using preparative gas chromatography (prep-GC). This method is designed to yield high-purity fractions of the target analyte suitable for use in research, quality control, and development of fragrance formulations. The protocol outlines the necessary instrumentation, optimized operating parameters, and fraction collection procedures. Additionally, this document provides a systematic workflow and diagrams to facilitate the successful implementation of this purification strategy.

Introduction

This compound is a key aroma compound, valued for its complex olfactory profile. For applications in fragrance development, sensory analysis, and toxicological studies, the availability of this compound in high purity is essential. Preparative gas chromatography (prep-GC) offers a powerful technique for the isolation of volatile and semi-volatile compounds from complex mixtures with high resolution and efficiency. This application note provides a detailed methodology for the purification of this compound, addressing critical parameters from sample preparation to fraction collection and purity analysis.

Experimental Workflow

The overall process for the purification of this compound via preparative GC is outlined below. The workflow begins with the preparation of the crude sample and culminates in the analysis of the purified fractions to confirm purity.

G Figure 1. Experimental Workflow for Preparative GC Purification cluster_prep Sample Preparation cluster_gc Preparative GC cluster_analysis Purity Analysis SamplePrep Crude Sample Analysis (Analytical GC-MS) Dilution Dilution in Volatile Solvent SamplePrep->Dilution Injection Injection into Prep-GC System Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (e.g., FID/TCD) Separation->Detection Collection Fraction Collection Detection->Collection Purity Purity Analysis of Collected Fractions (Analytical GC-MS) Collection->Purity Pooling Pooling of High-Purity Fractions Purity->Pooling

Caption: Figure 1. A schematic overview of the key stages involved in the preparative GC purification of this compound.

Materials and Methods

Instrumentation
  • Preparative Gas Chromatograph equipped with:

    • Split/Splitless Inlet

    • Temperature-programmable Column Oven

    • Flame Ionization Detector (FID) or Thermal Conductivity Detector (TCD)

    • Automated Fraction Collector with cooling capabilities

Reagents and Consumables
  • Crude this compound (synthesis mixture or commercial grade)

  • High-purity solvent for dilution (e.g., Hexane or Dichloromethane, GC grade)

  • Carrier Gas: Helium or Hydrogen (99.999% purity)

  • GC Vials and Caps

  • Collection Vials

Preparative GC Method Parameters

The following table summarizes the optimized parameters for the preparative GC purification of this compound. These parameters may require further refinement based on the specific instrumentation and the impurity profile of the starting material.

ParameterValue
Column
Stationary Phase5% Diphenyl / 95% Dimethylpolysiloxane (e.g., HP-5ms or equivalent)
Length30 m
Internal Diameter0.53 mm
Film Thickness1.0 - 1.5 µm
Inlet
ModeSplitless
Temperature280 °C
Injection Volume1.0 - 5.0 µL
Splitless Time1.0 min
Oven Temperature Program
Initial Temperature150 °C
Initial Hold Time2 min
Ramp Rate10 °C/min
Final Temperature280 °C
Final Hold Time10 min
Carrier Gas
GasHelium
Flow Rate5.0 - 10.0 mL/min (Constant Flow)
Detector (FID)
Temperature300 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (Helium)25 mL/min
Fraction Collector
Transfer Line Temp.280 °C
Collection ModeTime-based, centered on the elution time of the target peak
Trap Temperature-20 °C to 4 °C
Experimental Protocol
  • Sample Preparation:

    • Perform an initial analytical GC-MS analysis of the crude this compound to determine the retention time of the target compound and identify major impurities.

    • Prepare a solution of the crude material in a suitable volatile solvent (e.g., 10-20% w/v in hexane). The concentration may need to be optimized to avoid column overloading.

  • Preparative GC System Setup:

    • Install the preparative GC column and condition it according to the manufacturer's instructions.

    • Set the GC parameters as detailed in the table above.

    • Equilibrate the system until a stable baseline is achieved.

  • Purification Run:

    • Inject the prepared sample into the preparative GC system.

    • Monitor the separation in real-time.

    • Program the fraction collector to collect the eluent at the predetermined retention time window for this compound.

  • Fraction Collection:

    • Utilize a cooled trap to efficiently condense the purified compound.

    • Multiple injections can be performed, and the corresponding fractions can be pooled to increase the total yield.

  • Purity Analysis:

    • Analyze an aliquot of the collected fraction(s) using an analytical GC-MS system to confirm the purity of the isolated this compound.

    • The analytical method should have a high resolution to detect any co-eluting impurities.

Logical Relationships in Method Development

The optimization of a preparative GC method involves a logical sequence of considerations to achieve the desired purity and yield. The following diagram illustrates the key relationships between different parameters.

G Figure 2. Key Parameter Relationships in Prep-GC Method Development cluster_sample Sample Properties cluster_column Column Selection cluster_params Operating Parameters cluster_output Performance Metrics BoilingPoint Boiling Point TempProgram Oven Temperature Program BoilingPoint->TempProgram Polarity Polarity StationaryPhase Stationary Phase Polarity->StationaryPhase Concentration Concentration Injection Injection Parameters Concentration->Injection Resolution Resolution StationaryPhase->Resolution Dimensions Dimensions (L, ID, df) Dimensions->Resolution TempProgram->Resolution CarrierGas Carrier Gas Flow CarrierGas->Resolution Purity Purity Injection->Purity Resolution->Purity Yield Yield Purity->Yield

Caption: Figure 2. A diagram illustrating the logical dependencies in optimizing a preparative GC method for high-purity isolation.

Expected Results and Discussion

The described preparative GC method is expected to yield this compound with a purity exceeding 98%. The initial analytical GC-MS of the crude material will provide the necessary retention time information for setting the collection window on the preparative system. The use of a relatively thick film (1.0 - 1.5 µm) in the preparative column increases the sample loading capacity, allowing for a higher yield per injection.

The temperature program is designed to provide good separation between the target compound and closely eluting impurities. The initial temperature of 150 °C is sufficient to ensure the volatilization of the sample upon injection, while the temperature ramp to 280 °C facilitates the elution of the high-boiling this compound in a reasonable time frame with good peak shape.

The purity of the collected fractions should be confirmed by a high-resolution analytical GC-MS. If significant impurities are still present, further optimization of the preparative GC method may be necessary. This could involve adjusting the temperature ramp rate, carrier gas flow rate, or selecting a column with a different stationary phase to enhance selectivity.

Conclusion

Preparative gas chromatography is a highly effective technique for the purification of volatile and semi-volatile compounds such as this compound. The detailed protocol and optimized parameters presented in this application note provide a robust starting point for researchers and scientists to obtain this fragrance compound in high purity. The successful implementation of this method will enable further research and development in the fields of fragrance science and chemical analysis.

HPLC analysis of 5-Methyl-2-phenyl-2-hexenal

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the HPLC Analysis of 5-Methyl-2-phenyl-2-hexenal

Introduction

This compound is an aromatic aldehyde commonly utilized as a fragrance and flavoring agent, prized for its characteristic cocoa and chocolate-like aroma.[1][2][3] Its application in the food, fragrance, and cosmetic industries necessitates a reliable analytical method for quality control, purity assessment, and quantitative determination. High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and accurate method for analyzing such non-volatile organic compounds.

This application note details a reverse-phase HPLC (RP-HPLC) method for the analysis of this compound. The described protocol is designed for researchers, scientists, and professionals in the drug development and quality control sectors, providing a straightforward and reproducible methodology.

Experimental Protocol

This section outlines the complete experimental procedure for the .

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Balance: For accurate weighing of standards.

  • Volumetric flasks, pipettes, and syringes.

  • Syringe filters: 0.45 µm PTFE or nylon.

Chemicals and Reagents
  • This compound standard: Purity ≥95%.

  • Acetonitrile (MeCN): HPLC grade.

  • Water: Deionized or HPLC grade.

  • Phosphoric acid (H₃PO₄): Analytical grade. For mass spectrometry (MS) compatible applications, formic acid can be used as a substitute.[4]

  • Methanol (MeOH): HPLC grade (for sample preparation).

Chromatographic Conditions

A reverse-phase HPLC method is employed for the separation and quantification of this compound.[4]

ParameterCondition
Stationary Phase Newcrom R1, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic mixture of Acetonitrile and Water with Phosphoric Acid
Composition Acetonitrile:Water:Phosphoric Acid (70:30:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh a sample containing this compound and dissolve it in a known volume of methanol.

  • Further dilute the sample with the mobile phase to achieve a concentration within the calibration range.

  • Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Data Presentation

The following tables summarize the expected quantitative data from the under the specified conditions.

Table 1: Chromatographic Parameters

CompoundRetention Time (min)Tailing FactorTheoretical Plates
This compound~ 5.2< 1.5> 2000

Table 2: Linearity Study

Concentration (µg/mL)Peak Area (mAU*s)
115
575
10150
25375
50750
1001500
Correlation Coefficient (r²) > 0.999

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the .

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Processing cluster_output Output Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Chromatogram_Integration Chromatogram Integration Data_Acquisition->Chromatogram_Integration Quantification Quantification Chromatogram_Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the .

Logical_Relationship Analyte This compound Method Reverse-Phase HPLC Analyte->Method Stationary_Phase Stationary Phase (Newcrom R1) Method->Stationary_Phase Mobile_Phase Mobile Phase (ACN/H2O/H3PO4) Method->Mobile_Phase Detection UV Detection (254 nm) Method->Detection Result Quantitative Data (Concentration, Purity) Detection->Result

Caption: Logical relationships in the HPLC method for this compound.

Conclusion

The described RP-HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The use of a Newcrom R1 column with an isocratic mobile phase of acetonitrile, water, and phosphoric acid allows for good separation and peak shape. This method is suitable for routine quality control and research applications in industries where this compound is utilized. The protocol and data presented herein serve as a comprehensive guide for the implementation of this analytical technique.

References

Application Note: Quantification of 5-Methyl-2-phenyl-2-hexenal in Cosmetic Products using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of 5-Methyl-2-phenyl-2-hexenal, a common fragrance ingredient, in cosmetic products using Gas Chromatography-Mass Spectrometry (GC-MS). The described protocol provides a comprehensive workflow from sample preparation to data analysis, ensuring accurate and reproducible results. This method is crucial for quality control, regulatory compliance, and safety assessment of cosmetic formulations.

Introduction

This compound is a synthetic fragrance ingredient widely used in various consumer products, including perfumes, lotions, and creams, to impart a floral, green aroma. As with many fragrance components, its concentration in final products needs to be monitored to ensure product quality and to comply with regulatory limits set by authorities to minimize the risk of skin sensitization and other allergic reactions. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the analytical technique of choice for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound in complex matrices such as cosmetics. This application note provides a detailed protocol for its quantification.

Experimental Protocol

Materials and Reagents
  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc) - HPLC or GC grade

  • Standards: this compound (≥95% purity), Internal Standard (IS) - (e.g., Tetradecane or a suitable deuterated analog)

  • Sample Matrix: A representative cosmetic cream base (fragrance-free)

  • Chemicals: Anhydrous Sodium Sulfate (B86663)

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC system or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Autosampler: For automated injections

Sample Preparation
  • Weighing: Accurately weigh 1.0 g of the cosmetic sample into a 15 mL centrifuge tube.

  • Spiking: For recovery experiments, spike the sample with a known concentration of this compound standard solution.

  • Internal Standard Addition: Add 100 µL of the internal standard solution (e.g., 10 µg/mL in DCM) to all samples, blanks, and calibration standards.

  • Extraction: Add 5 mL of Dichloromethane (DCM) to the tube.

  • Vortexing: Vortex the tube vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic layer.

  • Collection: Carefully transfer the supernatant (DCM layer) to a clean tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected supernatant to remove any residual water.

  • Filtration: Filter the dried extract through a 0.45 µm PTFE syringe filter into a GC vial.

GC-MS Analysis

The instrumental parameters for the GC-MS analysis are outlined in the table below.

ParameterCondition
GC System
Injection Volume1 µL
Injection ModeSplitless
Inlet Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temperature 60°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Electron Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier Ion (m/z)To be determined from the mass spectrum (e.g., a prominent and specific fragment ion)
Qualifier Ions (m/z)To be determined from the mass spectrum (e.g., other characteristic fragment ions)

Note: The specific quantifier and qualifier ions for this compound should be determined by analyzing a pure standard and examining its mass spectrum. Based on the NIST WebBook data, prominent ions would be selected.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data for the GC-MS method for this compound. These values are representative of what would be expected from a validated method.

Table 1: Calibration Curve for this compound

Concentration (µg/mL)Peak Area Ratio (Analyte/IS)
0.10.052
0.50.255
1.00.510
5.02.53
10.05.08
Linearity (R²) 0.9995

Table 2: Method Validation Parameters

ParameterResult
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Recovery (at 1 µg/mL)98.5% (RSD: 3.2%)
Recovery (at 5 µg/mL)101.2% (RSD: 2.8%)
Precision (Intra-day, n=6)RSD < 5%
Precision (Inter-day, n=3)RSD < 7%

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample 1. Weigh 1g of Cosmetic Sample spike 2. Spike with Standard (for Recovery) sample->spike is_add 3. Add Internal Standard spike->is_add extract 4. Extract with Dichloromethane is_add->extract vortex 5. Vortex for 2 min extract->vortex centrifuge 6. Centrifuge at 4000 rpm vortex->centrifuge collect 7. Collect Supernatant centrifuge->collect dry 8. Dry with Na2SO4 collect->dry filter 9. Filter into GC Vial dry->filter gc_ms 10. Inject into GC-MS filter->gc_ms separation 11. Chromatographic Separation gc_ms->separation detection 12. Mass Spectrometric Detection (SIM Mode) separation->detection integration 13. Peak Integration detection->integration calibration 14. Calibration Curve Generation integration->calibration quantification 15. Quantification of this compound calibration->quantification report 16. Generate Report quantification->report

Caption: Workflow for the quantification of this compound.

Conclusion

The GC-MS method described in this application note is a reliable and sensitive approach for the quantification of this compound in cosmetic products. The sample preparation is straightforward, and the analytical method provides excellent linearity, accuracy, and precision. This protocol can be readily implemented in quality control laboratories for routine analysis of fragrance ingredients in complex cosmetic matrices, ensuring product safety and regulatory compliance.

Application Notes and Protocols: 5-Methyl-2-phenyl-2-hexenal in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Methyl-2-phenyl-2-hexenal (B1583446), a significant aroma chemical, in flavor and fragrance research. This document details its chemical properties, sensory characteristics, and applications, alongside protocols for its synthesis, analysis, and sensory evaluation.

Chemical and Physical Properties

This compound is a versatile aromatic aldehyde known for its distinctive gourmand scent profile.[1][2][3] It is a key ingredient in the creation of cocoa, chocolate, and other sweet and savory flavors.[4][5][6][7][8]

PropertyValueReference
Chemical Name This compound[2][9]
Synonyms Cocoa hexenal, Cocal[3]
CAS Number 21834-92-4[2][9][10]
Molecular Formula C13H16O[2][9][10]
Molecular Weight 188.27 g/mol [9][10]
Appearance Colorless to light yellow liquid[2]
Odor Profile Sweet, chocolate, cocoa, with nutty, coffee-like, and slightly green and aldehydic undertones.[4][6][11]
Flavor Profile Bitter cocoa, dark chocolate, nutty, and coffee-like.[4]
Boiling Point 280.58 °C[2]
Vapor Pressure 0.003 mmHg at 20°C[2]
Density 0.973 g/mL at 25°C
Refractive Index n20/D 1.534
Solubility Insoluble in water.[11]
Purity (typical) ≥96% (sum of isomers)[9]

Applications in Research and Development

Flavor and Fragrance Industry

This compound is a widely utilized compound in the flavor and fragrance industry due to its rich and complex aroma profile.[3]

  • Flavor Applications: It is primarily used to impart or enhance cocoa and chocolate notes in a variety of food products, including baked goods, confectionery, and beverages.[4][5][6] Recommended usage levels for a cocoa aroma and flavor are typically between 1-10 ppm.[5] It is also effective in deepening coffee, honey, and roasted nut flavors.[5] This compound is recognized as a flavoring agent by FEMA (FEMA Number: 3199).

  • Fragrance Applications: In perfumery, it is used to add creamy, gourmand, and chocolatey notes to fragrances.[1][2] Its warm, spicy, and floral undertones make it a versatile ingredient in fine fragrances, cosmetics, and personal care products.[12] Typical use levels in perfume concentrates can be up to 8% when a strong chocolate note is desired.[6]

Pharmaceutical and Chemical Synthesis

The aldehyde functional group in this compound makes it a useful intermediate in organic synthesis.[3][12] It can participate in various chemical reactions, such as aldol (B89426) condensations and Michael additions, making it a precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[12]

Experimental Protocols

Synthesis of this compound

This protocol is based on a base-catalyzed aldol condensation reaction.

Materials:

Procedure:

  • In the Morton flask, dissolve 186 g (2.3 moles) of anhydrous sodium acetate in a mixture of 370 g of water and 370 g of anhydrous ethyl alcohol. Maintain the temperature at 25°C and stir until the sodium acetate is completely dissolved.

  • Over a 15-minute period, add a mixture of 440 g (3.7 moles) of phenylacetaldehyde and 318 g (3.7 moles) of isovaleraldehyde through a dropping funnel.

  • Heat the solution to reflux and maintain for approximately three hours.

  • After the reaction is complete, cool the mixture and separate the organic layer.

  • Wash the organic phase with a saturated NaCl solution.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Fractionally distill the dried organic phase at a 1:1 reflux ratio. The desired this compound will distill at 96-105°C at approximately 0.7 mm Hg pressure.[1]

G reagents Phenylacetaldehyde + Isovaleraldehyde reaction_vessel Morton Flask 25°C -> Reflux (3h) reagents->reaction_vessel Addition solvent_base Sodium Acetate Ethanol (B145695)/Water solvent_base->reaction_vessel workup Separation & Washing reaction_vessel->workup Reaction Mixture drying Drying (MgSO4) workup->drying purification Fractional Distillation drying->purification product This compound purification->product

Synthesis workflow for this compound.
Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the analysis and identification of volatile compounds like this compound in complex mixtures.

Instrumentation:

  • Gas Chromatograph with a mass spectrometer detector (GC-MS)

  • Capillary column suitable for fragrance analysis (e.g., DB-5ms, HP-5ms)

Sample Preparation:

  • For fragrance or flavor oils, dilute the sample in a suitable solvent such as ethanol or dichloromethane (B109758) to a concentration of approximately 100 ppm.

  • For cosmetic or food matrices, perform a solvent extraction or headspace analysis to isolate the volatile components.

  • Inject 1 µL of the prepared sample into the GC-MS system.

GC-MS Parameters (Example):

ParameterValue
Injector Temperature 250°C
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial temperature 50°C, hold for 2 min, ramp at 5°C/min to 250°C, hold for 10 min
MS Source Temperature 230°C
MS Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 35-350

Data Analysis: Identify this compound by comparing its retention time and mass spectrum with that of a known standard and by searching against a mass spectral library (e.g., NIST). The NIST WebBook provides a reference mass spectrum for this compound.

G sample Sample Preparation (Dilution/Extraction) injection GC Injection sample->injection separation GC Column Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Spectrometer Detection ionization->detection analysis Data Analysis (Retention Time & Mass Spectrum) detection->analysis

Workflow for GC-MS analysis of this compound.
Sensory Evaluation Protocol: Descriptive Analysis

This protocol is designed to characterize the flavor and aroma profile of this compound.

Panelists:

  • A panel of 8-12 trained sensory assessors.

Sample Preparation:

  • For Aroma: Prepare a 1% solution of this compound in a non-odorous solvent like diethyl phthalate (B1215562) or ethanol. Dip a standard smelling strip into the solution and allow the solvent to evaporate for 30 seconds before evaluation.

  • For Flavor: Prepare a 1 ppm solution in a neutral base (e.g., sugar water for sweet applications, or a simple white sauce for savory applications).

Procedure:

  • Panelists are presented with the samples in a controlled environment with neutral lighting and air circulation.

  • Panelists are instructed to evaluate the aroma of the smelling strip or the flavor of the prepared food base.

  • Using a standardized scoresheet with a list of sensory attributes (e.g., cocoa, chocolate, nutty, sweet, bitter, green, aldehydic), panelists rate the intensity of each attribute on a scale (e.g., 0 = not perceived, 10 = very strong).

  • Data is collected and analyzed statistically (e.g., using ANOVA) to determine the sensory profile of the compound.

Olfactory Pathway and Mechanism of Action

The perception of this compound, like all odorants, begins with its interaction with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity.[13] These receptors are G-protein coupled receptors (GPCRs). While the specific human olfactory receptor(s) that bind to this compound have not been definitively identified in the public domain, the general mechanism of olfactory signal transduction is well-established.

Upon binding of an odorant molecule to its specific OR, a conformational change in the receptor is induced. This activates an associated G-protein (Gαolf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na+ and Ca2+) and depolarization of the olfactory sensory neuron. This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed, leading to the perception of a specific smell.

G odorant This compound receptor Olfactory Receptor (GPCR) odorant->receptor Binding g_protein G-protein (Gαolf) receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activation cAMP cAMP Production adenylyl_cyclase->cAMP ion_channel Ion Channel Opening cAMP->ion_channel Gating depolarization Neuron Depolarization ion_channel->depolarization Cation Influx signal Signal to Brain depolarization->signal

Generalized olfactory signal transduction pathway.

Disclaimer: The experimental protocols provided are intended as a general guide. Researchers should adapt these protocols to their specific laboratory conditions and safety procedures. Always consult the Safety Data Sheet (SDS) for this compound before handling. It is a known irritant and is flammable.[12]

References

Application Notes and Protocols: 5-Methyl-2-phenyl-2-hexenal in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of 5-Methyl-2-phenyl-2-hexenal in organic synthesis, with a focus on its role as a versatile chemical intermediate. While primarily recognized for its characteristic warm, spicy, and floral scent in the fragrance and flavor industry, its chemical structure lends itself to various synthetic transformations.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₁₃H₁₆O
Molecular Weight 188.27 g/mol
CAS Number 21834-92-4
Appearance Clear, pale yellow liquid
Odor Sweet, chocolate, green, aldehydic
Density 0.973 g/mL at 25 °C
Refractive Index n20/D 1.534
Boiling Point 290 °C
Flash Point 113 °C
Solubility Insoluble in water; Soluble in oils and ethanol

Key Applications in Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients and fine chemicals. Its aldehyde functional group and α,β-unsaturation make it amenable to a range of organic transformations.

Intermediate in Condensation Reactions

The aldehyde group of this compound makes it a suitable substrate for various condensation reactions, which are fundamental in carbon-carbon bond formation.

The primary synthetic route to this compound itself is a base-catalyzed aldol (B89426) condensation. This reaction can be conceptually reversed or extended, using this compound as the electrophilic partner in reactions with enolates derived from other carbonyl compounds.

Experimental Protocol: Synthesis of this compound via Aldol Condensation

This protocol details the synthesis of this compound from phenylacetaldehyde (B1677652) and isovaleraldehyde (B47997).

Materials:

  • Phenylacetaldehyde

  • Isovaleraldehyde

  • Anhydrous sodium acetate (B1210297)

  • Anhydrous ethyl alcohol

  • Water

  • Saturated NaCl solution

  • Anhydrous magnesium sulfate

  • Five-liter Morton flask equipped with a stirrer, thermometer, heating mantle, reflux condenser, and addition tube.

Procedure:

  • Preparation of the Catalyst Solution: In the five-liter Morton flask, combine 186 g of anhydrous sodium acetate, 370 g of water, and 370 g of anhydrous ethyl alcohol. Stir the mixture at 25°C until the sodium acetate has completely dissolved.

  • Addition of Reactants: Over a 15-minute period, add a mixture of 440 g of phenylacetaldehyde and 318 g of isovaleraldehyde to the flask through a dropping funnel.

  • Reaction: Heat the resulting solution to reflux and maintain this temperature for approximately three hours.

  • Work-up: After the reaction is complete, cool the mixture and separate the organic layer from the aqueous layer.

  • Drying: Wash the organic phase with a saturated NaCl solution and subsequently dry it over anhydrous magnesium sulfate.

  • Purification: Fractionally distill the dried organic phase at a 1:1 reflux ratio. The desired this compound will distill at 96-105°C under a pressure of approximately 0.7 mm Hg.

Diagram of Synthesis Workflow:

G cluster_prep Catalyst Preparation cluster_reaction Aldol Condensation cluster_workup Work-up and Purification NaOAc Anhydrous Sodium Acetate Dissolution Dissolution at 25°C NaOAc->Dissolution EtOH Anhydrous Ethyl Alcohol EtOH->Dissolution H2O Water H2O->Dissolution Reaction Reflux for 3 hours Dissolution->Reaction Add Reactants Phenylacetaldehyde Phenylacetaldehyde Phenylacetaldehyde->Reaction Isovaleraldehyde Isovaleraldehyde Isovaleraldehyde->Reaction Separation Separation of Organic Layer Reaction->Separation Washing Wash with Saturated NaCl Separation->Washing Drying Dry over Anhydrous MgSO₄ Washing->Drying Distillation Fractional Distillation (96-105°C @ 0.7 mm Hg) Drying->Distillation FinalProduct This compound Distillation->FinalProduct

Caption: Workflow for the synthesis of this compound.

Substrate for Michael Additions

The α,β-unsaturated nature of this compound makes it an excellent Michael acceptor. This allows for the conjugate addition of a wide range of nucleophiles to the β-carbon, leading to the formation of more complex saturated aldehydes. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Logical Relationship of a Michael Addition:

G Reactant This compound (Michael Acceptor) Product Saturated Aldehyde Adduct Reactant->Product Nucleophile Michael Donor (e.g., Enolate, Amine, Thiol) Nucleophile->Product

Caption: Michael addition reaction involving this compound.

Precursor for Heterocyclic Compounds

This compound can be utilized in the synthesis of various heterocyclic compounds. The aldehyde functionality, in combination with the double bond, provides multiple reactive sites for cyclization reactions with dinucleophiles, such as hydrazines, ureas, and amidines, to form five- or six-membered rings.

While specific protocols for the application of this compound in these reactions are not extensively detailed in readily available literature, its structural motifs are analogous to other α,β-unsaturated aldehydes commonly used in such syntheses. Researchers can adapt existing protocols for similar substrates to explore the synthesis of novel heterocyclic structures derived from this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its established synthesis via aldol condensation and its potential for participation in Michael additions and the formation of heterocyclic systems make it a compound of interest for chemists in academia and industry. The development of detailed protocols for its application in these areas remains a promising field for future research, potentially leading to the discovery of novel compounds with applications in pharmaceuticals and materials science.

5-Methyl-2-phenyl-2-hexenal: A Versatile Precursor in Chemical Synthesis with Emerging Pharmaceutical Potential

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-CHEM-2025-001

Abstract

5-Methyl-2-phenyl-2-hexenal (B1583446) is a well-established compound in the flavor and fragrance industries, prized for its characteristic cocoa and chocolate notes. Beyond its sensory applications, its chemical structure, featuring a reactive α,β-unsaturated aldehyde, presents significant potential for its use as a precursor in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). This document outlines the current understanding of this compound's role in synthetic chemistry, including its own potential biological activities, and provides a generalized protocol for its synthesis. While specific examples of its use as a direct precursor in the synthesis of named pharmaceutical drugs are not extensively documented in publicly available literature, its utility in forming complex organic molecules is evident. This note aims to provide researchers and drug development professionals with a foundational understanding of this compound's synthetic utility and potential future applications in medicinal chemistry.

Introduction

This compound is a substituted aldehyde with the molecular formula C₁₃H₁₆O.[1][2] Its structure, characterized by a phenyl group and an isohexylidene moiety attached to a vinyl aldehyde, makes it a valuable intermediate in organic synthesis. The aldehyde group is particularly reactive and suitable for various chemical transformations, including condensation reactions, to build more complex molecular architectures.[3][4] While its primary commercial application lies in the formulation of fragrances and flavorings, there is a growing interest in its potential as a building block for bioactive molecules.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC₁₃H₁₆O[1][2]
Molecular Weight188.27 g/mol [1]
AppearanceLight yellow liquid[5]
OdorSweet, chocolate, green, aldehydic[6][7]
Boiling Point152-154 °C at 26 mmHg[4]
SolubilityInsoluble in water; soluble in organic solvents[4][5]
PurityTypically ≥96%[8]

Synthesis of this compound

The most common method for the synthesis of this compound is through a base-catalyzed aldol (B89426) condensation reaction between phenylacetaldehyde (B1677652) and isovaleraldehyde. A detailed experimental protocol based on this method is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

  • Phenylacetaldehyde

  • Isovaleraldehyde

  • Anhydrous sodium acetate (B1210297)

  • Anhydrous ethyl alcohol

  • Water

  • Diethyl ether

  • 20% Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Five-liter Morton flask with stirrer, thermometer, heating mantle, reflux condenser, and addition tube

Procedure:

  • In the five-liter Morton flask, dissolve 186 g (2.3 moles) of anhydrous sodium acetate in 370 g of water and 370 g of anhydrous ethyl alcohol with stirring at 25°C.

  • In a dropping funnel, prepare a mixture of 440 g (3.7 moles) of phenylacetaldehyde and 318 g (3.7 moles) of isovaleraldehyde.

  • Add the aldehyde mixture to the sodium acetate solution over a period of 15 minutes.

  • Heat the reaction mixture to reflux and maintain for approximately three hours.

  • After the reflux period, cool the mixture and proceed with extraction.

  • The organic phase is washed successively with 500 ml of 20% HCl, 500 ml of saturated NaHCO₃, and 500 ml of saturated NaCl solution.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • The dried organic phase is then subjected to fractional distillation at a 1:1 reflux ratio.

  • The desired this compound distills at 96-105°C at approximately 0.7 mm Hg pressure.

Expected Yield:

  • The yield of the desired product can be influenced by reaction conditions and purification efficiency.

Below is a DOT script for a diagram illustrating the synthesis workflow.

G Synthesis Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Phenylacetaldehyde Phenylacetaldehyde Aldol_Condensation Aldol Condensation Phenylacetaldehyde->Aldol_Condensation Isovaleraldehyde Isovaleraldehyde Isovaleraldehyde->Aldol_Condensation Catalyst Sodium Acetate (Base Catalyst) Catalyst->Aldol_Condensation Solvent Ethanol/Water Solvent->Aldol_Condensation Temperature Reflux Temperature->Aldol_Condensation Workup Aqueous Workup (HCl, NaHCO3, NaCl washes) Aldol_Condensation->Workup Drying Drying (MgSO4) Workup->Drying Purification Fractional Distillation Drying->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

Potential Pharmaceutical Applications

While specific examples of drugs synthesized directly from this compound are scarce in the literature, its potential as a precursor is noteworthy. The aldehyde functionality allows for its participation in various organic transformations to create heterocyclic compounds and other functionalized aromatics that are common motifs in pharmaceutical agents.[4]

Furthermore, some studies suggest that this compound itself may possess biological activity. It has been investigated for potential antioxidant and anti-inflammatory properties.[5] Additionally, its structural analog, (E)-2-hexenal, has demonstrated antifungal activity by inhibiting ergosterol (B1671047) biosynthesis and disrupting mitochondrial energy metabolism in fungi.[9] This suggests that derivatives of this compound could be explored for the development of novel antifungal agents.

The potential antifungal mechanism of action, extrapolated from studies on similar α,β-unsaturated aldehydes, is illustrated in the following diagram.

G Postulated Antifungal Mechanism of Action cluster_compound Compound cluster_fungal_cell Fungal Cell cluster_effects Effects Aldehyde α,β-Unsaturated Aldehyde (e.g., this compound derivative) Ergosterol_Synthesis Ergosterol Biosynthesis Pathway Aldehyde->Ergosterol_Synthesis Inhibits Mitochondrion Mitochondrion Aldehyde->Mitochondrion Disrupts Cell_Membrane Cell Membrane Ergosterol_Synthesis->Cell_Membrane Produces Ergosterol for Inhibition_Ergosterol Inhibition of Ergosterol Synthesis Disruption_Energy Disruption of Mitochondrial Energy Metabolism Disruption_Membrane Disruption of Membrane Integrity Inhibition_Ergosterol->Disruption_Membrane Fungal_Cell_Death Fungal Cell Death Disruption_Membrane->Fungal_Cell_Death Disruption_Energy->Fungal_Cell_Death

Caption: Postulated antifungal mechanism of action.

Future Perspectives

This compound remains a compound of interest for synthetic and medicinal chemists. Future research should focus on exploring its utility in the synthesis of novel heterocyclic and carbocyclic scaffolds for drug discovery. Elucidating the specific biological targets of this compound and its derivatives could open new avenues for the development of therapeutics, particularly in the areas of infectious diseases and inflammatory conditions. The detailed characterization of its own biological activity, including its antioxidant, anti-inflammatory, and antifungal properties, is also a promising area for further investigation.

Conclusion

This compound is a readily accessible synthetic intermediate with established applications in the flavor and fragrance industry. Its chemical reactivity, coupled with emerging evidence of its own biological properties and those of its structural analogs, makes it a promising, yet underexplored, precursor for pharmaceutical synthesis. The protocols and information provided herein serve as a valuable resource for researchers and professionals in drug development who are interested in the potential of this versatile compound. Further research into its synthetic applications and biological mechanisms is warranted to fully realize its potential in medicinal chemistry.

References

Application Notes and Protocols for Studying the Reaction Kinetics of 5-Methyl-2-phenyl-2-hexenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for studying the reaction kinetics of 5-Methyl-2-phenyl-2-hexenal (B1583446), a versatile α,β-unsaturated aldehyde. While specific kinetic data for this compound is not extensively available in published literature, this document outlines detailed protocols for investigating its reactivity in common organic transformations, including Michael additions and oxidation reactions. The provided methodologies, data presentation templates, and workflow visualizations are designed to serve as a foundational resource for researchers initiating kinetic studies on this molecule and related compounds.

Introduction

This compound is a valuable compound utilized in the flavor and fragrance industry and as an intermediate in organic synthesis.[1][2][3] Its chemical structure, featuring an α,β-unsaturated aldehyde, makes it susceptible to various reactions, notably nucleophilic additions and oxidations.[2][4] Understanding the kinetics of these reactions is crucial for optimizing synthetic routes, predicting product formation, and assessing the compound's stability and potential reactivity in biological systems.

This document details experimental protocols for studying the reaction kinetics of this compound, focusing on two key reaction types: Michael addition and oxidation. It also provides templates for data organization and visualization tools to aid in the interpretation and presentation of kinetic data.

Chemical Properties of this compound:

PropertyValueReference
Molecular FormulaC₁₃H₁₆O[1][5][6]
Molecular Weight188.27 g/mol [1][6]
AppearanceLight yellow to yellow liquid[1]
Boiling Point152–154 °C at 26 mmHg[2]
SolubilitySoluble in organic solvents; limited water solubility[2]
CAS Number21834-92-4[1][5][6]

Reaction Kinetics: Theoretical Background

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon and the β-carbon of the unsaturated system.[4] Nucleophiles can attack either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate or Michael addition).[4] The reaction pathway is influenced by the nature of the nucleophile, solvent, and reaction conditions.

The rate of a chemical reaction is described by a rate law, which for a hypothetical reaction A + B → C can be expressed as:

Rate = k[A]ⁿ[B]ᵐ

where:

  • k is the rate constant

  • [A] and [B] are the concentrations of the reactants

  • n and [m] are the reaction orders with respect to each reactant

Kinetic studies aim to determine the rate constant and the reaction orders, providing insights into the reaction mechanism.

Experimental Protocols

The following are generalized protocols for studying the reaction kinetics of this compound. Researchers should optimize these protocols for their specific experimental setup and objectives.

General Experimental Workflow

The general workflow for a kinetic study is outlined below.

G prep Reactant & Solvent Preparation setup Reaction Setup & Temperature Control prep->setup initiate Initiate Reaction (t=0) setup->initiate sample Aliquoting at Timed Intervals initiate->sample quench Quench Reaction sample->quench analyze Sample Analysis (e.g., HPLC, GC-MS) quench->analyze data Data Processing & Kinetic Modeling analyze->data

General workflow for a kinetic experiment.
Protocol 1: Kinetics of Michael Addition with a Thiol Nucleophile

This protocol describes the study of the 1,4-conjugate addition of a thiol (e.g., benzyl (B1604629) mercaptan) to this compound.

Materials:

  • This compound (≥96% purity)[1]

  • Benzyl mercaptan

  • Triethylamine (B128534) (catalyst)

  • Acetonitrile (B52724) (solvent)

  • Methanol (for quenching)

  • Deionized water

  • Reaction vials

  • Constant temperature bath or heating block

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of this compound in acetonitrile.

    • Prepare a 1 M stock solution of benzyl mercaptan in acetonitrile.

    • Prepare a 50 mM stock solution of triethylamine in acetonitrile.

  • Reaction Setup:

    • In a reaction vial, add the appropriate volume of the this compound stock solution and acetonitrile to achieve the desired initial concentration (e.g., 5 mM).

    • Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C) and allow it to equilibrate.

  • Initiation and Sampling:

    • To initiate the reaction, add the required volumes of the benzyl mercaptan and triethylamine stock solutions. The final volume should be constant across all experiments.

    • Start the timer immediately after adding the reactants (t=0).

    • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quenching and Analysis:

    • Immediately quench the reaction in the aliquot by diluting it in a known volume of a quenching solution (e.g., 950 µL of methanol/water 50:50 v/v).

    • Analyze the quenched samples by HPLC to determine the concentration of the remaining this compound. A reverse-phase HPLC method with a mobile phase of acetonitrile and water can be employed.[7]

Data Analysis:

  • Plot the concentration of this compound versus time.

  • Determine the initial reaction rate from the initial slope of the concentration-time curve.

  • By varying the initial concentrations of the reactants and the catalyst, the reaction orders and the rate constant can be determined using the method of initial rates.

Hypothetical Michael Addition Reaction Pathway:

G Reactants This compound + Benzyl Mercaptan Attack Nucleophilic Attack at β-carbon Reactants->Attack Catalyst Triethylamine Intermediate Thiolate Anion Formation Catalyst->Intermediate catalyzes Intermediate->Attack Enolate Enolate Intermediate Attack->Enolate Protonation Protonation Enolate->Protonation Product Michael Adduct Protonation->Product

Proposed pathway for the Michael addition.
Protocol 2: Kinetics of Oxidation with a Peroxy Acid

This protocol outlines a method for studying the oxidation of the aldehyde group in this compound to a carboxylic acid using a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA).

Materials:

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 50 mM stock solution of this compound in dichloromethane.

    • Prepare a 100 mM stock solution of m-CPBA in dichloromethane.

  • Reaction Setup:

    • In a reaction flask equipped with a magnetic stirrer, add the this compound stock solution and dichloromethane to achieve the desired initial concentration.

    • Place the flask in a constant temperature bath.

  • Initiation and Sampling:

    • Initiate the reaction by adding the m-CPBA stock solution.

    • At specified time points, withdraw aliquots of the reaction mixture.

  • Quenching and Analysis:

    • Quench the reaction by adding the aliquot to a vial containing an excess of sodium thiosulfate solution to consume the unreacted m-CPBA.

    • Extract the organic components with a suitable solvent if necessary.

    • Analyze the samples by GC-FID or GC-MS to monitor the disappearance of the starting material and the formation of the carboxylic acid product.

Data Analysis:

  • Plot the natural logarithm of the concentration of this compound versus time. If the plot is linear, the reaction is first-order with respect to the aldehyde.

  • The pseudo-first-order rate constant can be determined from the slope of the line.

  • By varying the concentration of m-CPBA (while keeping it in large excess), the overall rate law and rate constant can be determined.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Kinetic Data for Michael Addition

Experiment[Aldehyde]₀ (mM)[Thiol]₀ (mM)[Catalyst] (mM)Initial Rate (mM/s)
155051.2 x 10⁻³
2105052.4 x 10⁻³
3510052.5 x 10⁻³
4550102.3 x 10⁻³

Table 2: Hypothetical Rate Constants at Different Temperatures

Temperature (°C)k (M⁻²s⁻¹) (Michael Addition)k' (M⁻¹s⁻¹) (Oxidation)
250.0480.0015
350.0950.0032
450.1820.0065

Conclusion

While specific kinetic data for this compound is limited in the public domain, the protocols and methodologies presented here provide a robust framework for researchers to initiate and conduct detailed kinetic investigations. The study of its reaction kinetics will contribute to a deeper understanding of its chemical behavior, enabling better control in synthetic applications and providing valuable data for its use in drug development and other scientific fields. The adaptability of these protocols to various analytical techniques makes them suitable for a wide range of laboratory settings.

References

Application Notes and Protocols for Biochemical Assays Involving 5-Methyl-2-phenyl-2-hexenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of potential biochemical activities of 5-Methyl-2-phenyl-2-hexenal, a member of the α,β-unsaturated aldehyde class of compounds. Due to the limited specific research on this particular molecule, the protocols and potential biological effects are largely based on the known activities of structurally related α,β-unsaturated aldehydes. These notes are intended to serve as a guide for initiating research into the biochemical and toxicological profile of this compound.

Toxicological Assessment: Sub-chronic Toxicity

As an α,β-unsaturated aldehyde, this compound has the potential to react with biological macromolecules, leading to cellular stress and toxicity. A 90-day subchronic toxicity study on this compound has been conducted in F344 rats, assessing biomarkers of organ toxicity, blood chemistry, and histopathological changes.[1] While the full dataset from this specific study is not publicly available, data from structurally similar compounds can provide insights into potential toxicological endpoints. For instance, a safety assessment of 2-isopropyl-5-methyl-2-hexenal (B1584068) established a No Observed Adverse Effect Level (NOAEL) for repeated dose toxicity.[2]

Table 1: Comparative Sub-chronic Toxicity Data for α,β-Unsaturated Aldehydes

CompoundSpeciesStudy DurationNOAELReference
2-isopropyl-5-methyl-2-hexenalRat13 weeks200 mg/kg/day[2]
This compoundRat90 daysData not publicly availableOgawa K et al., 2021[1]
Experimental Protocol: Rodent 90-Day Sub-chronic Oral Toxicity Study (General Protocol)

This protocol outlines a general procedure for a 90-day oral toxicity study in rats, which can be adapted for this compound.

Objective: To determine the potential adverse effects of repeated oral administration of this compound over a 90-day period.

Materials:

  • This compound (purity >95%)

  • Vehicle (e.g., corn oil)

  • F344 rats (equal numbers of males and females)

  • Standard laboratory animal diet and water

  • Apparatus for clinical observations, body weight measurement, food and water consumption

  • Equipment for hematology, clinical chemistry, and urinalysis

  • Histopathology equipment

Procedure:

  • Animal Acclimation: Acclimate animals to laboratory conditions for at least one week prior to the start of the study.

  • Dose Formulation: Prepare at least three dose levels of this compound in the vehicle. A control group will receive the vehicle alone.

  • Administration: Administer the test substance or vehicle daily by oral gavage for 90 consecutive days.

  • Clinical Observations: Conduct and record clinical observations daily.

  • Body Weight and Food/Water Consumption: Measure and record body weights weekly and food/water consumption at regular intervals.

  • Hematology and Clinical Chemistry: Collect blood samples at termination for analysis of hematological and clinical chemistry parameters.

  • Urinalysis: Collect urine samples for analysis prior to termination.

  • Necropsy and Histopathology: At the end of the 90-day period, perform a full necropsy on all animals. Collect and preserve organs for histopathological examination.

Data Analysis: Analyze data for statistical significance between treated and control groups. Determine the No Observed Adverse Effect Level (NOAEL).

G cluster_workflow Toxicological Assessment Workflow Dose Preparation Dose Preparation Daily Administration (90 days) Daily Administration (90 days) Dose Preparation->Daily Administration (90 days) In-life Observations In-life Observations Daily Administration (90 days)->In-life Observations Terminal Sample Collection Terminal Sample Collection In-life Observations->Terminal Sample Collection Body Weight Body Weight In-life Observations->Body Weight Food Consumption Food Consumption In-life Observations->Food Consumption Clinical Signs Clinical Signs In-life Observations->Clinical Signs Data Analysis & NOAEL Data Analysis & NOAEL Terminal Sample Collection->Data Analysis & NOAEL Blood (Hematology, Chemistry) Blood (Hematology, Chemistry) Terminal Sample Collection->Blood (Hematology, Chemistry) Urine (Urinalysis) Urine (Urinalysis) Terminal Sample Collection->Urine (Urinalysis) Tissues (Histopathology) Tissues (Histopathology) Terminal Sample Collection->Tissues (Histopathology)

Caption: Workflow for a 90-day sub-chronic toxicity study.

Antifungal Activity

Several α,β-unsaturated aldehydes have demonstrated antifungal properties.[3][4][5][6] The proposed mechanism of action involves the disruption of the fungal cell wall and membrane integrity, as well as inhibition of cellular respiration.[3][5] For some related compounds, inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme crucial for ergosterol (B1671047) biosynthesis in fungi, has been identified as a key target.[7]

Table 2: Minimum Inhibitory Concentrations (MICs) of Volatile Aldehydes against Aspergillus flavus

CompoundMIC on Spores (μL/mL)MIC on Mycelia (μL/mL)Reference
Octanal1.00.5[3]
Nonanal (B32974)0.52.0[3]
Decanal1.05.0[3]
This compoundTo be determinedTo be determined
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) against Aspergillus flavus

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of Aspergillus flavus.

Materials:

  • This compound

  • Aspergillus flavus culture

  • Potato Dextrose Broth (PDB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Spore Suspension Preparation: Prepare a spore suspension of A. flavus in sterile saline with 0.05% Tween 80 and adjust the concentration to 1 x 10^6 spores/mL.

  • Serial Dilution: Prepare a series of dilutions of this compound in PDB in a 96-well plate.

  • Inoculation: Inoculate each well with the A. flavus spore suspension. Include a positive control (no compound) and a negative control (no inoculum).

  • Incubation: Incubate the plate at 28°C for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be confirmed by measuring the optical density at 600 nm.

G cluster_pathway Proposed Antifungal Mechanism of Action cluster_cell Fungal Cell This compound This compound Fungal Cell Fungal Cell This compound->Fungal Cell Cell Wall/Membrane Disruption Cell Wall/Membrane Disruption Fungal Cell->Cell Wall/Membrane Disruption Inhibition of Respiration Inhibition of Respiration Fungal Cell->Inhibition of Respiration CYP51 Inhibition CYP51 Inhibition Fungal Cell->CYP51 Inhibition Ergosterol Synthesis Inhibition Ergosterol Synthesis Inhibition CYP51 Inhibition->Ergosterol Synthesis Inhibition Cell Membrane Damage Cell Membrane Damage Ergosterol Synthesis Inhibition->Cell Membrane Damage Cell Death Cell Death Cell Membrane Damage->Cell Death

Caption: Putative antifungal signaling pathway for this compound.

Metabolic Pathway: Aldehyde Oxidase Activity

Aromatic aldehydes can be metabolized by aldehyde oxidases (AO).[8] These cytosolic enzymes catalyze the oxidation of aldehydes to their corresponding carboxylic acids.[9] Determining if this compound is a substrate for AO is crucial for understanding its pharmacokinetic profile.

Experimental Protocol: Aldehyde Oxidase (AO) Stability Assay

Objective: To determine if this compound is metabolized by aldehyde oxidase in liver cytosol.

Materials:

  • This compound

  • Human liver cytosol

  • AO inhibitor (e.g., menadione)

  • NADPH regenerating system (to assess CYP-mediated metabolism as a comparison)

  • Acetonitrile (B52724) with internal standard

  • UHPLC-MS/MS system

Procedure:

  • Incubation: Incubate this compound with human liver cytosol at 37°C in the presence and absence of an AO inhibitor.

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding cold acetonitrile containing an internal standard.

  • Analysis: Analyze the samples by UHPLC-MS/MS to monitor the depletion of the parent compound over time.

  • Data Analysis: Calculate the intrinsic clearance (CLint) and half-life of the compound. A significant decrease in metabolism in the presence of the AO inhibitor suggests that the compound is an AO substrate.

G cluster_workflow Aldehyde Oxidase Assay Workflow Incubation with Liver Cytosol Incubation with Liver Cytosol Time-point Sampling Time-point Sampling Incubation with Liver Cytosol->Time-point Sampling + AO Inhibitor + AO Inhibitor Incubation with Liver Cytosol->+ AO Inhibitor - AO Inhibitor - AO Inhibitor Incubation with Liver Cytosol->- AO Inhibitor Reaction Quenching Reaction Quenching Time-point Sampling->Reaction Quenching UHPLC-MS/MS Analysis UHPLC-MS/MS Analysis Reaction Quenching->UHPLC-MS/MS Analysis Data Analysis Data Analysis UHPLC-MS/MS Analysis->Data Analysis

Caption: Workflow for assessing aldehyde oxidase-mediated metabolism.

Genotoxicity: DNA Adduct Formation

α,β-Unsaturated aldehydes are known to be reactive electrophiles that can form adducts with DNA, which can be a mechanism of genotoxicity.[10] The formation of such adducts can be investigated using sensitive analytical techniques.

Experimental Protocol: In Vitro DNA Adduct Formation Assay

Objective: To determine if this compound forms adducts with DNA in vitro.

Materials:

  • This compound

  • Calf thymus DNA

  • Incubation buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Enzymes for DNA hydrolysis (e.g., nuclease P1, alkaline phosphatase)

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate this compound with calf thymus DNA at 37°C for a defined period.

  • DNA Isolation: Precipitate and purify the DNA to remove any unbound compound.

  • Enzymatic Hydrolysis: Hydrolyze the DNA to individual deoxynucleosides.

  • LC-MS/MS Analysis: Analyze the hydrolysate by LC-MS/MS to detect and quantify any potential DNA adducts. This is typically done by monitoring for specific mass transitions corresponding to the expected adducts.

G cluster_pathway DNA Adduct Formation Pathway This compound This compound Reaction with DNA Reaction with DNA This compound->Reaction with DNA DNA Adducts DNA Adducts Reaction with DNA->DNA Adducts Potential Genotoxicity Potential Genotoxicity DNA Adducts->Potential Genotoxicity

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methyl-2-phenyl-2-hexenal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methyl-2-phenyl-2-hexenal.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent synthetic route is a crossed aldol (B89426) condensation, specifically a Claisen-Schmidt type reaction, between an enolizable aldehyde and another aldehyde. A common example involves the base-catalyzed reaction of phenylacetaldehyde (B1677652) and isovaleraldehyde (B47997).[1]

Q2: What are the potential side reactions and byproducts I should be aware of?

A2: Due to both phenylacetaldehyde and isovaleraldehyde possessing α-hydrogens, they can undergo self-condensation in addition to the desired cross-condensation.[2][3] This leads to the formation of several potential byproducts. The primary byproducts to consider are:

  • Self-condensation product of isovaleraldehyde: 2-Isopropyl-5-methyl-2-hexenal.

  • Self-condensation products of phenylacetaldehyde: 3-Hydroxy-2,4-diphenylbutanal (aldol addition product) and 2,4-diphenyl-2-butenal (condensation product).

  • Michael addition products: The enolate of either starting material can potentially add to the α,β-unsaturated aldehyde products.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a straightforward method to monitor the reaction's progress. Spot the reaction mixture alongside the starting materials (phenylacetaldehyde and isovaleraldehyde) on a TLC plate. The disappearance of the starting material spots and the appearance of a new, less polar spot corresponding to the product will indicate the reaction is proceeding. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture, allowing for the identification and quantification of the main product and byproducts.

Q4: What are the typical physical properties of this compound?

A4: this compound is typically a light yellow liquid with a characteristic cocoa-like aroma.[4][5] Its boiling point is approximately 96-100 °C at 0.7 mmHg.[6]

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of the Desired Product

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Suboptimal Reaction Temperature: The reaction may require heating to drive the condensation to completion. The provided protocol suggests refluxing the solution.[6] If the yield is low, ensure the reflux temperature is maintained for the specified duration.
Incorrect Stoichiometry: An excess of one aldehyde can favor self-condensation. While the cited patent uses equimolar amounts, slight adjustments might be necessary depending on the specific conditions.[6] Consider a stepwise addition of one aldehyde to the reaction mixture containing the other aldehyde and the base to maintain a low concentration of the added aldehyde and disfavor its self-condensation.
Inefficient Base Catalyst: The concentration and type of base can significantly impact the reaction. Sodium acetate (B1210297) is used in the cited protocol.[6] If the reaction is slow or incomplete, consider using a stronger base like sodium hydroxide, but be aware that this may also increase the rate of side reactions.
Reaction Time: The reaction may not have reached completion. Monitor the reaction by TLC until the starting materials are consumed. The cited protocol suggests a reaction time of about three hours at reflux.[6]
Issue 2: Presence of Significant Amounts of Byproducts

Possible Causes and Solutions:

Byproduct Identification Mitigation Strategies
Self-condensation of Isovaleraldehyde (2-Isopropyl-5-methyl-2-hexenal) This byproduct has a boiling point of approximately 189 °C at atmospheric pressure and 116 °C at 30 mmHg.[6][7] It may be difficult to separate from the desired product by distillation due to potentially close boiling points under vacuum.Slowly add the isovaleraldehyde to the reaction mixture containing phenylacetaldehyde and the base. This keeps the concentration of isovaleraldehyde low, minimizing its self-condensation.
Self-condensation of Phenylacetaldehyde (2,4-diphenyl-2-butenal) The boiling point of this byproduct is not readily available but is expected to be significantly higher than the desired product due to its larger molecular weight.Similar to isovaleraldehyde, a slow, controlled addition of phenylacetaldehyde to the reaction mixture can reduce the rate of its self-condensation.
Aldol Addition Intermediates (e.g., 3-hydroxy-2-isopropyl-5-methylhexanal) These are β-hydroxy aldehydes and are typically less stable. They may be observed in the crude product if the dehydration step is incomplete.Ensure the reaction is heated sufficiently (reflux) to promote the elimination of water and formation of the α,β-unsaturated aldehyde.
Issue 3: Difficulty in Purifying the Final Product

Problem: The crude product is a mixture of the desired this compound and several byproducts, making purification by fractional distillation challenging.

Troubleshooting Steps:

  • Analyze the Crude Product: Before attempting purification, analyze a small sample of the crude reaction mixture by GC-MS to identify the major components and their relative ratios. This will inform the purification strategy.

  • Fractional Distillation under Reduced Pressure: The patent for this synthesis specifies purification by fractional distillation at a 1:1 reflux ratio under reduced pressure (around 0.7 mm Hg).[6]

    • Optimize the Vacuum: A good vacuum is crucial for lowering the boiling points and preventing thermal decomposition of the products.

    • Use an Efficient Fractionating Column: A Vigreux or packed column will provide better separation of components with close boiling points.

    • Monitor the Distillation Temperature: Collect fractions at different temperature ranges and analyze each fraction by GC or TLC to determine its composition. The desired product should distill at approximately 96-105 °C at 0.7 mm Hg.[6]

  • Column Chromatography: If distillation does not provide sufficient purity, silica (B1680970) gel column chromatography can be an effective alternative. Use a non-polar eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) and gradually increase the polarity to elute the components. The less polar α,β-unsaturated aldehydes will elute before the more polar aldol addition intermediates.

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound (Product) C₁₃H₁₆O188.2796-100 @ 0.7 mmHg[6]
Phenylacetaldehyde (Starting Material)C₈H₈O120.15195 @ 760 mmHg[8]
Isovaleraldehyde (Starting Material)C₅H₁₀O86.1390-93 @ 760 mmHg[9]
2-Isopropyl-5-methyl-2-hexenal (Byproduct)C₁₀H₁₈O154.25189 @ 760 mmHg[7]
2,4-Diphenyl-2-butenal (Byproduct)C₁₆H₁₄O222.28Not available
3-Hydroxy-2,4-diphenylbutanal (Byproduct)C₁₆H₁₆O₂240.30Not available
3-Hydroxy-2-isopropyl-5-methylhexanal (Byproduct)C₁₀H₂₀O₂172.26Not available

Experimental Protocols

Synthesis of this compound

This protocol is adapted from US Patent 3,582,360 A.[6]

Materials:

  • Phenylacetaldehyde (3.7 moles, 440 g)

  • Isovaleraldehyde (3.7 moles, 318 g)

  • Anhydrous sodium acetate (2.3 moles, 186 g)

  • Anhydrous ethyl alcohol (370 g)

  • Water (370 g)

  • Five-liter Morton flask equipped with a stirrer, thermometer, heating mantle, reflux condenser, and addition funnel.

Procedure:

  • To the five-liter Morton flask, add anhydrous sodium acetate, water, and anhydrous ethyl alcohol.

  • Stir the mixture at 25 °C until the sodium acetate is completely dissolved.

  • In the addition funnel, combine phenylacetaldehyde and isovaleraldehyde.

  • Add the aldehyde mixture to the flask through the dropping funnel over a period of 15 minutes.

  • Heat the solution to reflux and maintain at reflux for approximately three hours.

  • After the reaction is complete, cool the mixture and separate the organic layer from the aqueous layer.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Purify the crude product by fractional distillation at a 1:1 reflux ratio under reduced pressure (approximately 0.7 mm Hg). Collect the fraction distilling at 96-105 °C.

Visualizations

Synthesis_and_Byproducts cluster_reactants Starting Materials cluster_products Reaction Products Phenylacetaldehyde Phenylacetaldehyde Main_Product This compound (Desired Product) Phenylacetaldehyde->Main_Product + Isovaleraldehyde (Cross-Condensation) Byproduct2 2,4-Diphenyl-2-butenal (Phenylacetaldehyde Self-Condensation) Phenylacetaldehyde->Byproduct2 + Phenylacetaldehyde (Self-Condensation) Isovaleraldehyde Isovaleraldehyde Isovaleraldehyde->Main_Product Byproduct1 2-Isopropyl-5-methyl-2-hexenal (Isovaleraldehyde Self-Condensation) Isovaleraldehyde->Byproduct1 + Isovaleraldehyde (Self-Condensation)

Caption: Reaction scheme for the synthesis of this compound showing the desired cross-condensation and potential self-condensation side reactions.

Troubleshooting_Workflow Start Start Synthesis Check_Yield Low Yield? Start->Check_Yield Check_Purity High Impurity Level? Check_Yield->Check_Purity No Optimize_Conditions Adjust Temperature, Time, or Stoichiometry Check_Yield->Optimize_Conditions Yes Purification Fractional Distillation or Column Chromatography Check_Purity->Purification No Slow_Addition Implement Slow Addition of one Aldehyde Check_Purity->Slow_Addition Yes Optimize_Conditions->Start Final_Product Pure this compound Purification->Final_Product Slow_Addition->Start

Caption: A troubleshooting workflow for the synthesis and purification of this compound.

References

Technical Support Center: Aldol Condensation of Phenylacetaldehyde and Isovaleraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methyl-2-phenyl-2-hexenal via the aldol (B89426) condensation of phenylacetaldehyde (B1677652) and isovaleraldehyde (B47997).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to optimize your reaction for higher yield and purity.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Catalyst: The base catalyst (e.g., sodium acetate (B1210297), sodium hydroxide) may be old or have absorbed atmospheric CO2, reducing its basicity.Use a fresh, anhydrous batch of the base. For highly sensitive reactions, consider using stronger bases like sodium ethoxide or potassium tert-butoxide.
2. Low Reaction Temperature: The reaction rate may be too slow at lower temperatures, especially if a weaker base is used.Gradually increase the reaction temperature. Monitor the reaction progress by TLC to find the optimal temperature that promotes product formation without significant side product formation.[1][2][3][4]
3. Reagent Quality: Phenylacetaldehyde can oxidize to phenylacetic acid upon storage, and isovaleraldehyde can polymerize.Use freshly distilled or purified reagents. Check the purity of starting materials by NMR or GC-MS before starting the reaction.
4. Insufficient Reaction Time: The reaction may not have reached completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting materials are consumed.
Formation of Multiple Products (Complex Mixture) 1. Self-Condensation of Isovaleraldehyde: Isovaleraldehyde can react with itself in the presence of a base, leading to undesired byproducts.Slowly add the isovaleraldehyde to a mixture of phenylacetaldehyde and the base. This keeps the concentration of the enolizable aldehyde low, minimizing self-condensation.[5]
2. Self-Condensation of Phenylacetaldehyde: Phenylacetaldehyde can also undergo self-condensation.[6]Similar to the above, controlled addition of the enolizable aldehyde can help. Alternatively, using a non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) to pre-form the enolate of one aldehyde before adding the other can provide greater control.[7]
3. Cannizzaro Reaction: If using a strong base like NaOH and the reaction temperature is too high, aldehydes lacking alpha-hydrogens (not the case here, but a common side reaction with other aldehydes) can undergo disproportionation. While less likely with the given reactants, it's a possibility under harsh conditions.Use a milder base or maintain a lower reaction temperature.
Formation of a White Precipitate (Suspected Phenylacetic Acid) 1. Oxidation of Phenylacetaldehyde: Phenylacetaldehyde is prone to air oxidation, forming phenylacetic acid, which is a white solid.Use freshly distilled phenylacetaldehyde. Store it under an inert atmosphere (e.g., nitrogen or argon).
Product is an Oil Instead of a Solid 1. Impurities: The presence of unreacted starting materials, solvent, or side products can prevent the product from solidifying.Purify the crude product using column chromatography or vacuum distillation.
2. Isomer Mixture: The product, this compound, can exist as a mixture of (E) and (Z) isomers, which may have a lower melting point than a single pure isomer.This is common for aldol condensation products.[8] Purification may help to isolate the major isomer, but a mixture is often obtained.
Difficulty in Product Purification 1. Similar Polarity of Products and Byproducts: The desired product and side products may have similar polarities, making separation by column chromatography challenging.Optimize the solvent system for column chromatography by testing different solvent ratios with TLC. Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). Vacuum distillation can also be an effective purification method for aldehydes.[9]
2. Product Instability: α,β-Unsaturated aldehydes can be sensitive to heat and air.Perform purification steps at reduced temperature if possible. Use an inert atmosphere during distillation. Store the purified product under refrigeration and protected from light.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the aldol condensation reaction?

A1: The base plays a crucial catalytic role by deprotonating the α-carbon of one of the aldehyde molecules (in this case, isovaleraldehyde or phenylacetaldehyde) to form a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of the second aldehyde molecule, initiating the carbon-carbon bond formation.[10][11][12]

Q2: Can I use an acid catalyst for this reaction?

A2: While acid-catalyzed aldol condensations are possible, base-catalyzed reactions are more common for this type of transformation.[12] Acid catalysis proceeds through an enol intermediate. The choice of catalyst can affect the reaction rate and selectivity, and for the synthesis of α,β-unsaturated aldehydes, base catalysis is generally effective.

Q3: My reaction has stalled, and I still see starting material on the TLC plate. What should I do?

A3: If the reaction has stalled, you can try a few approaches. First, you could add a small amount of fresh catalyst, as the initial catalyst may have been deactivated. Alternatively, gently increasing the reaction temperature can help to drive the reaction to completion. However, be cautious with increasing the temperature, as it can also promote the formation of side products.[1][2][3][4] Always monitor any changes with TLC.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound can be confirmed using standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure of the molecule. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to assess the purity and identify any minor impurities. Infrared (IR) spectroscopy should show characteristic peaks for the conjugated aldehyde.

Q5: What are the expected spectroscopic data for this compound?

A5: While specific shifts can vary based on the solvent and instrument, you can expect the following characteristic signals:

  • ¹H NMR: A singlet for the aldehydic proton around 9-10 ppm, aromatic protons in the 7-8 ppm region, a vinylic proton, and aliphatic protons corresponding to the methyl and methylene (B1212753) groups of the hexenal (B1195481) backbone.

  • ¹³C NMR: A signal for the carbonyl carbon around 190 ppm, signals for the aromatic carbons, and signals for the sp² carbons of the double bond, as well as the aliphatic carbons.

  • IR: A strong C=O stretch for the conjugated aldehyde around 1680-1660 cm⁻¹ and a C=C stretch around 1640-1620 cm⁻¹.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline based on typical aldol condensation procedures. Optimization of reaction conditions may be necessary to achieve the best results.

Materials:

  • Phenylacetaldehyde

  • Isovaleraldehyde

  • Anhydrous Sodium Acetate (or other suitable base)

  • Anhydrous Ethanol (B145695)

  • Diethyl Ether (or other suitable extraction solvent)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anhydrous sodium acetate in anhydrous ethanol.

  • Addition of Reagents: To the stirred solution, add phenylacetaldehyde. Subsequently, add isovaleraldehyde dropwise over a period of 15-30 minutes at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction by TLC. The reaction is complete when the starting aldehydes are consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol using a rotary evaporator.

    • To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

    • Alternatively, the product can be purified by vacuum distillation.

  • Characterization: Confirm the identity and purity of the isolated this compound using NMR, GC-MS, and IR spectroscopy.

Visualizing the Workflow and Logic

To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis reagents Combine Phenylacetaldehyde, Isovaleraldehyde, Base, and Solvent reflux Heat to Reflux reagents->reflux monitor Monitor by TLC reflux->monitor extraction Solvent Extraction monitor->extraction Reaction Complete washing Wash with NaHCO3 and Brine extraction->washing drying Dry with Na2SO4 washing->drying concentration Concentrate in vacuo drying->concentration purify Column Chromatography or Vacuum Distillation concentration->purify analysis NMR, GC-MS, IR purify->analysis

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield Issues cluster_purity Purity Issues (Complex Mixture) cluster_solutions_yield Solutions for Low Yield cluster_solutions_purity Solutions for Purity start Low Yield or Complex Mixture? catalyst Check Catalyst Activity start->catalyst Yes self_condensation Address Self-Condensation start->self_condensation Yes temp Optimize Temperature catalyst->temp fresh_catalyst Use Fresh Catalyst catalyst->fresh_catalyst reagents Verify Reagent Purity temp->reagents adjust_temp Adjust Temperature temp->adjust_temp distill_reagents Distill Reagents reagents->distill_reagents purification Optimize Purification self_condensation->purification slow_addition Slow Reagent Addition self_condensation->slow_addition column_conditions Vary Column Conditions purification->column_conditions

Caption: Troubleshooting logic for optimizing the aldol condensation.

References

Preventing self-condensation in 5-Methyl-2-phenyl-2-hexenal synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methyl-2-phenyl-2-hexenal. The focus is on preventing the common side reaction of self-condensation.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in the synthesis of this compound?

A1: The most frequent cause of low yield is the self-condensation of the starting aldehyde, isovaleraldehyde (B47997) (3-methylbutanal), under basic conditions. This side reaction competes with the desired crossed-aldol condensation with benzaldehyde (B42025).

Q2: How can I minimize the self-condensation of isovaleraldehyde?

A2: To minimize self-condensation, it is crucial to control the reaction conditions carefully. Key strategies include:

  • Slow addition of the aldehyde: Adding the isovaleraldehyde slowly to the reaction mixture containing the base and benzaldehyde ensures that its concentration remains low, disfavoring the self-condensation reaction.

  • Use of a non-nucleophilic base: Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can be effective.

  • Low reaction temperatures: Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) can significantly reduce the rate of self-condensation.

  • Choice of catalyst: Phase-transfer catalysts or specific catalysts like proline can enhance the desired crossed-aldol reaction over self-condensation.

Q3: What analytical techniques are best for detecting self-condensation byproducts?

A3: The primary byproducts of isovaleraldehyde self-condensation can be detected and quantified using:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify the molecular weights of the byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can help elucidate the structures of the condensation products.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the desired product and the amount of byproducts formed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield of the desired product 1. Self-condensation of the starting aldehyde. 2. Inactive catalyst or base. 3. Incorrect reaction temperature.1. Add the aldehyde dropwise at a low temperature. Use a less reactive base. 2. Use fresh or properly stored catalyst/base. 3. Optimize the reaction temperature; start at a lower temperature and slowly warm up if needed.
Formation of multiple unidentified byproducts 1. Reaction temperature is too high, leading to side reactions. 2. Presence of impurities in starting materials. 3. Reaction time is too long.1. Maintain a consistent and low reaction temperature. 2. Purify the starting materials before the reaction. 3. Monitor the reaction progress using TLC or GC and quench it once the starting material is consumed.
Product is contaminated with starting material 1. Incomplete reaction. 2. Insufficient amount of catalyst or base.1. Increase the reaction time or slightly increase the temperature. 2. Use the correct stoichiometry for the catalyst and base.
Difficulty in purifying the final product 1. Formation of closely related isomers or byproducts. 2. The product is unstable under purification conditions.1. Use high-resolution chromatography techniques (e.g., preparative HPLC). 2. Perform purification at lower temperatures and use a neutral stationary phase if possible.

Experimental Protocols

Protocol 1: Base-Catalyzed Aldol (B89426) Condensation

This protocol describes a standard base-catalyzed aldol condensation for the synthesis of this compound.

Materials:

Procedure:

  • A solution of sodium hydroxide (1.0 g, 25 mmol) in water (10 mL) and ethanol (8 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • A mixture of benzaldehyde (2.12 g, 20 mmol) and isovaleraldehyde (1.72 g, 20 mmol) is added dropwise to the cooled basic solution over 30 minutes with vigorous stirring.

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • After completion, the mixture is diluted with water (20 mL) and extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO4, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Visualizations

experimental_workflow prep Prepare NaOH solution in Ethanol/Water cool Cool solution to 0°C prep->cool add Dropwise addition of aldehyde mixture cool->add mix Prepare Benzaldehyde and Isovaleraldehyde mixture mix->add react Stir at 0°C then at Room Temperature add->react monitor Monitor reaction by TLC react->monitor workup Workup: Dilute with water, extract with ether monitor->workup dry Dry organic layer and evaporate solvent workup->dry purify Purify by column chromatography dry->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield of Desired Product cause1 Self-Condensation? start->cause1 cause2 Inactive Reagents? start->cause2 cause3 Incorrect Temperature? start->cause3 solution1 Slow Aldehyde Addition Lower Temperature cause1->solution1 solution2 Use Fresh Reagents cause2->solution2 solution3 Optimize & Control Temperature cause3->solution3

Caption: Troubleshooting logic for low product yield.

Technical Support Center: 5-Methyl-2-phenyl-2-hexenal Degradation Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 5-Methyl-2-phenyl-2-hexenal.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary metabolic pathways?

A1: this compound is an alpha,beta-unsaturated aldehyde.[1] While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure and general principles of xenobiotic metabolism, it is expected to undergo both Phase I and Phase II metabolic transformations.[2]

  • Phase I Metabolism: These are functionalization reactions that introduce or expose polar groups. For this compound, this would likely involve:

    • Oxidation: The aldehyde group can be oxidized to a carboxylic acid. The double bond can be epoxidized. These reactions are often catalyzed by Cytochrome P450 (CYP) enzymes.[3][4]

    • Reduction: The aldehyde can be reduced to an alcohol, and the carbon-carbon double bond can be saturated.[5][6]

    • Hydroxylation: The phenyl group can be hydroxylated at various positions.[7]

  • Phase II Metabolism: These are conjugation reactions where an endogenous molecule is added to the Phase I metabolite or the parent compound, increasing water solubility and facilitating excretion.[8] Likely pathways include:

    • Glucuronidation: Attachment of glucuronic acid to hydroxyl or carboxyl groups.

    • Sulfation: Conjugation of a sulfonate group to hydroxyl groups.

    • Glutathione Conjugation: Attachment of glutathione, which is a key detoxification pathway for reactive electrophiles like α,β-unsaturated aldehydes.[9]

Q2: Which analytical techniques are most suitable for studying the degradation of this compound?

A2: The most common and suitable analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) for volatile metabolites and Liquid Chromatography-Mass Spectrometry (LC-MS) for less volatile and conjugated metabolites.[10][11]

Q3: What are the expected challenges when analyzing this compound and its metabolites?

A3: Researchers may encounter several challenges:

  • Analyte Instability: Aldehydes can be reactive and may degrade during sample preparation or analysis.[12]

  • Poor Chromatographic Peak Shape: Aldehydes can exhibit peak tailing or broadening in both GC and HPLC due to interactions with active sites in the system or tautomerism.[10][13]

  • Low Concentration of Metabolites: Metabolites are often present at much lower concentrations than the parent compound, requiring sensitive analytical methods for detection and quantification.

  • Isomer Differentiation: Different isomers of hydroxylated or conjugated metabolites may be difficult to separate and identify.[14]

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause Troubleshooting Steps
Peak Tailing/Fronting - Active sites on the column interacting with the aldehyde/metabolites.- Sample solvent incompatible with the mobile phase.[15]- Use a column with high-purity silica (B1680970) and end-capping.- Adjust the mobile phase pH.[13]- Dissolve the sample in the mobile phase.[16]
Baseline Drift/Noise - Contaminated mobile phase or detector cell.[15]- Column temperature fluctuations.[17]- Prepare fresh mobile phase and flush the system.[15]- Use a column oven for stable temperature control.[17]- Clean the detector cell according to the manufacturer's instructions.
Irreproducible Retention Times - Inconsistent mobile phase composition.- Leaks in the HPLC system.[18]- Insufficient column equilibration time.[17]- Ensure accurate mobile phase preparation and degassing.[19]- Check for loose fittings and worn pump seals.[19]- Increase the column equilibration time between injections.[17]
High Backpressure - Blockage in the column or system tubing.- Precipitated buffer in the mobile phase.- Reverse-flush the column (disconnect from the detector first).- Check for and clear any blockages in the tubing or filters.- Ensure buffer components are fully dissolved in the mobile phase.
GC-MS Analysis
Problem Potential Cause Troubleshooting Steps
Peak Tailing - Active sites in the inlet liner or column.[10]- Column contamination.- Use a deactivated inlet liner; consider replacing it.[20]- Trim the first few centimeters of the column.- Bake out the column at a high temperature (within its limits).[10]
Ghost Peaks - Carryover from a previous injection.[10]- Contaminated syringe or inlet septum.- Run a blank solvent injection to confirm carryover.- Clean the injection port and replace the liner and septum.[20]- Use a more rigorous syringe cleaning procedure.
Poor Sensitivity - Leak in the injection system.- Analyte degradation in the hot injector.[12]- Perform a leak check of the GC system.- Optimize the injector temperature to minimize degradation.[12]- Check for sample stability.[12]
Irreproducible Results - Inconsistent sample preparation or injection volume.[10]- Unstable instrument parameters.- Use an autosampler for consistent injections.- Ensure standardized sample preparation procedures.[10]- Verify that temperature and flow rates are stable.

Experimental Protocols

In Vitro Metabolism Study using Liver Microsomes

This protocol is designed to identify Phase I metabolites of this compound.

1. Materials:

  • Pooled human liver microsomes (HLMs)

  • This compound stock solution (e.g., in DMSO or acetonitrile)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Quenching solution (e.g., cold acetonitrile)

  • Incubator/water bath at 37°C

2. Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Pre-incubation: In a microcentrifuge tube, add the phosphate buffer, the microsomal suspension, and the this compound solution. Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system. The final substrate concentration is typically in the low micromolar range (e.g., 1-10 µM).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction at each time point by adding an equal volume of cold acetonitrile. This will precipitate the proteins.

  • Sample Processing: Centrifuge the tubes to pellet the precipitated protein. Transfer the supernatant to a new tube for LC-MS analysis.

7. Controls:

  • Negative Control 1: No NADPH regenerating system (to check for non-enzymatic degradation).

  • Negative Control 2: Heat-inactivated microsomes (to confirm enzymatic activity).

Sample Preparation for Metabolite Analysis

1. Objective: To extract the parent compound and its metabolites from the in vitro reaction mixture while removing interfering proteins.

2. Method: Protein Precipitation

  • Following the termination of the metabolic reaction with cold acetonitrile, vortex the sample vigorously for 30 seconds.

  • Centrifuge the sample at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated microsomal proteins.[21]

  • Carefully collect the supernatant using a pipette and transfer it to a clean autosampler vial for LC-MS analysis.

  • If necessary, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase to concentrate the analytes.

Data Presentation

The following table template can be used to summarize quantitative data from metabolic stability studies.

Time Point (minutes) Parent Compound Peak Area % Parent Compound Remaining Metabolite 1 Peak Area Metabolite 2 Peak Area
0Data100%DataData
15DataCalculatedDataData
30DataCalculatedDataData
60DataCalculatedDataData
120DataCalculatedDataData

Visualizations

Degradation_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 5-Methyl-2-phenyl- 2-hexenal met1 Carboxylic Acid (Oxidation) parent->met1 Aldehyde Dehydrogenase/ CYP450 met2 Primary Alcohol (Reduction) parent->met2 Aldehyde Reductase met3 Epoxide (Oxidation) parent->met3 CYP450 met4 Hydroxylated Phenyl Metabolite parent->met4 CYP450 conj3 Glutathione Conjugate parent->conj3 GST conj1 Glucuronide Conjugate met1->conj1 UGT met2->conj1 UGT met4->conj1 UGT conj2 Sulfate Conjugate met4->conj2 SULT excretion Excretion conj1->excretion conj2->excretion conj3->excretion

Caption: Plausible metabolic degradation pathways of this compound.

Experimental_Workflow cluster_invitro In Vitro Experiment cluster_analysis Analytical Phase start Incubation of Compound with Liver Microsomes/Hepatocytes quench Reaction Quenching (e.g., Acetonitrile) start->quench process Protein Precipitation & Centrifugation quench->process extract Supernatant Collection process->extract analysis LC-MS/MS or GC-MS Analysis extract->analysis data_proc Data Processing (Peak Integration, etc.) analysis->data_proc identification Metabolite Identification (MS/MS Fragmentation) data_proc->identification quantification Quantification (Parent Disappearance) data_proc->quantification

Caption: General workflow for studying in vitro metabolism.

References

Stability of 5-Methyl-2-phenyl-2-hexenal under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 5-Methyl-2-phenyl-2-hexenal. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a tightly closed container in a cool, dry place and protected from light.[1][2] For extended storage (e.g., over 18 months), it is recommended to re-analyze the material's quality before use.[1] Purging the headspace of the container with an inert gas like nitrogen can provide additional protection against oxidation.[2]

Q2: What is the general stability profile of this compound?

A2: this compound is an α,β-unsaturated aldehyde. This class of compounds is known to be susceptible to degradation under certain conditions. Key potential degradation pathways include oxidation (especially of the aldehyde group to a carboxylic acid), polymerization, and reactions under strongly acidic or basic conditions. Its stability in various solvents is generally considered good for typical laboratory applications.[3]

Q3: Is this compound sensitive to light?

A3: Yes. As with many complex organic molecules, exposure to light, particularly UV light, can induce degradation.[1][2] Photostability testing is a standard part of forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.[4] All solutions and samples should be handled in a manner that minimizes light exposure, such as using amber glassware or foil-wrapped containers.

Q4: How can I monitor the purity and degradation of this compound in my samples?

A4: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for analyzing the purity of this compound and detecting potential degradation products.[5] A typical method might use an acetonitrile (B52724) and water mobile phase with an acid modifier like phosphoric or formic acid.[5] Gas chromatography (GC) can also be used to determine the assay percentage.[1][3]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

Observed Problem Potential Cause Recommended Solution
Appearance of a new peak in HPLC/GC chromatogram after sample workup. Oxidation: The aldehyde group is prone to oxidation, forming the corresponding carboxylic acid, especially if exposed to air or oxidizing agents.Work under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled or degassed solvents to minimize dissolved oxygen.[6]
Low recovery of the compound after column chromatography. Degradation on Stationary Phase: Aldehydes can degrade on acidic stationary phases like standard silica (B1680970) gel.[6]Deactivate the silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine (B128534) mixed in the eluent. Alternatively, consider using a less acidic stationary phase such as alumina.[6]
Variable or decreasing assay results over time in prepared solutions. Solution Instability: The compound may be degrading in the chosen solvent, potentially due to pH, light, or reaction with solvent impurities.Prepare solutions fresh daily. Store stock solutions at low temperatures, protected from light. Evaluate the stability of the compound in different solvents to select the most appropriate one for your application.
Formation of solid precipitates in the sample vial. Polymerization/Condensation: Aldehydes can undergo self-condensation reactions (like aldol (B89426) condensation), particularly in the presence of acid or base catalysts, which can lead to higher molecular weight byproducts.[6]Ensure all glassware is neutral and clean. Avoid strongly acidic or basic conditions during workup and storage unless required by the experimental protocol.[6]

Illustrative Stability Data

Stress Condition Typical Protocol Expected Degradation (%) Primary Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60 °C for 24h5 - 15%Acid-catalyzed reactions
Base Hydrolysis 0.1 M NaOH at 60 °C for 8h10 - 25%Base-catalyzed condensation/hydrolysis
Oxidation 3% H₂O₂ at room temp for 24h15 - 40%Oxidation of aldehyde to carboxylic acid
Thermal 80 °C (dry heat) for 48h< 5%Thermolysis
Photolytic ICH Q1B light conditions5 - 20%Photodegradation

Experimental Protocols & Visualizations

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding a compound's intrinsic stability and for developing stability-indicating analytical methods.[4][8]

Objective: To identify the likely degradation products and pathways for this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • Acid Degradation: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL for HPLC analysis.

  • Base Degradation: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours. Dilute to a final concentration of 100 µg/mL for HPLC analysis.

  • Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 48 hours. Dissolve the stressed solid to prepare a 100 µg/mL solution for analysis.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Analyze a control sample stored in the dark.

  • Analysis: Analyze all samples and a non-stressed control solution by a validated stability-indicating HPLC method.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acidic (0.1M HCl, 60°C) stock->acid Apply Stress base Basic (0.1M NaOH, 60°C) stock->base Apply Stress oxid Oxidative (3% H₂O₂, RT) stock->oxid Apply Stress photo Photolytic (ICH Q1B) stock->photo Apply Stress thermal Thermal (80°C, Solid) stock->thermal Apply Stress neutralize Neutralize & Dilute acid->neutralize base->neutralize oxid->neutralize photo->neutralize thermal->neutralize hplc Analyze via Stability-Indicating HPLC neutralize->hplc data Compare Data vs. Control Identify Degradants hplc->data

Caption: Workflow for a forced degradation study.

Visualization 2: Potential Oxidative Degradation Pathway

The most common degradation pathway for aldehydes is oxidation to the corresponding carboxylic acid.

G reactant This compound (Aldehyde) product 5-Methyl-2-phenyl-2-hexenoic Acid (Carboxylic Acid) reactant->product Oxidation oxidant Oxidizing Agent (e.g., O₂, H₂O₂) oxidant->product

Caption: Potential oxidation pathway of the compound.

Visualization 3: Troubleshooting Logic for Unexpected Degradation

This decision tree outlines a logical approach to troubleshooting unexpected sample degradation.

G start Unexpected Degradation Observed in Analysis q1 Was the sample exposed to air/oxygen? start->q1 a1_yes Implement Inert Atmosphere Protocol q1->a1_yes Yes q2 Was the sample exposed to light? q1->q2 No end Re-analyze Sample a1_yes->end a2_yes Use Amber Vials or Protect from Light q2->a2_yes Yes q3 Was purification done on standard silica gel? q2->q3 No a2_yes->end a3_yes Use Deactivated Silica or Alumina q3->a3_yes Yes q3->end No (Investigate Other Contaminants) a3_yes->end

Caption: Troubleshooting decision tree for degradation.

References

Storage and handling recommendations for 5-Methyl-2-phenyl-2-hexenal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the storage and handling of 5-Methyl-2-phenyl-2-hexenal (B1583446).

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is an aromatic aldehyde.[1] It is recognized for its characteristic sweet, floral, and slightly spicy aroma with cocoa undertones.[2][3][] It is used as a fragrance ingredient in perfumes and cosmetics, as a flavoring agent, and as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[2][5]

2. What are the primary hazards associated with this compound?

The primary hazards include:

  • Skin and Eye Irritation: It can cause skin irritation and serious eye irritation.[6]

  • Allergic Skin Reaction: May cause an allergic skin reaction (skin sensitization).[6][7]

  • Respiratory Tract Irritation: Inhalation of vapors may cause respiratory tract irritation.[2][8]

  • Flammability: It is a combustible liquid and should be kept away from ignition sources.[2]

3. What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2][7][9] It should be protected from light and stored away from strong oxidizing agents and direct sunlight.[2][9] Some suppliers recommend storing it under an inert gas.[] When stored for more than 18 months, its quality should be checked before use.[9]

Troubleshooting Guide

Issue 1: The compound has changed color or developed a precipitate.

  • Possible Cause: This could indicate degradation of the compound, possibly due to oxidation or polymerization, which can be accelerated by exposure to air, light, or incompatible materials. Aldehydes are prone to oxidation.

  • Solution:

    • Verify the storage conditions. Ensure the container is tightly sealed and protected from light.

    • If the compound is old, its quality should be re-assessed before use.[9]

    • Consider purging the headspace of the container with an inert gas like nitrogen or argon before sealing to minimize contact with oxygen.

Issue 2: Inconsistent experimental results.

  • Possible Cause: If the purity of this compound has been compromised due to improper storage or handling, it can lead to inconsistent results in sensitive applications.

  • Solution:

    • Use a fresh bottle of the compound or re-purify the existing stock if possible.

    • Always use the compound in a well-ventilated area or under a fume hood to prevent inhalation and minimize exposure to atmospheric moisture and oxygen.[2]

    • Ensure all glassware and equipment are clean and dry before use.

Issue 3: Skin irritation or allergic reaction after handling.

  • Possible Cause: Direct contact with the skin. This compound is a known skin sensitizer.[6][7]

  • Solution:

    • Immediately wash the affected area with plenty of soap and water.[8]

    • Seek medical advice if irritation or a rash develops and persists.[6][7]

    • Review and reinforce proper personal protective equipment (PPE) protocols. Always wear appropriate gloves (e.g., butyl rubber or nitrile), a lab coat, and safety goggles when handling this compound.[2][10]

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValue
Molecular Formula C13H16O
Molecular Weight 188.27 g/mol
Appearance Light yellow liquid
Density 0.973 g/mL at 25 °C
Boiling Point 280.58 °C[3]
Flash Point 113 °C (235.4 °F) - closed cup
Solubility Insoluble in water; soluble in alcohol and oils.[][9][11]

Table 2: Storage and Handling Summary

ParameterRecommendation
Storage Temperature Cool, dry place[2][7]
Ventilation Well-ventilated area[2][7]
Container Tightly sealed container[2][7][9]
Incompatible Materials Strong oxidizing agents, strong acids[2][8]
Personal Protective Equipment Safety goggles, gloves (butyl rubber or nitrile), lab coat[2][10]

Experimental Protocols

Protocol 1: General Handling and Dispensing

  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.[2] Put on all required personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[2]

  • Dispensing: To obtain the desired amount of this compound, carefully open the container. To prevent contamination and degradation, use clean, dry glassware and utensils. If the compound is stored under an inert atmosphere, have a source of inert gas ready to backfill the container.

  • Sealing: After dispensing, securely close the container, ensuring a tight seal.[2][7] If applicable, purge the headspace with an inert gas before sealing.

  • Cleanup: Clean any spills immediately according to your laboratory's standard operating procedures for chemical spills. Wash hands thoroughly after handling.[8]

Visualizations

G cluster_storage Storage Recommendations cluster_handling Handling Precautions cluster_response Emergency Response storage_temp Store in a Cool, Dry Place storage_ventilation Well-Ventilated Area storage_container Tightly Sealed Container storage_light Protect from Light storage_incompatible Away from Oxidizing Agents handling_ventilation Use in a Fume Hood handling_ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) handling_ignition Keep Away from Ignition Sources handling_contact Avoid Skin and Eye Contact spill Chemical Spill skin_contact Skin Contact spill_action Absorb and Dispose per Protocol spill->spill_action eye_contact Eye Contact skin_action Wash with Soap and Water skin_contact->skin_action inhalation Inhalation eye_action Rinse with Water for 15 min eye_contact->eye_action inhalation_action Move to Fresh Air inhalation->inhalation_action storage_recommendations Storage cluster_storage cluster_storage handling_precautions Handling cluster_handling cluster_handling emergency_response Emergency cluster_response cluster_response

Caption: Workflow for Storage, Handling, and Emergency Response.

References

Troubleshooting low yield in 5-Methyl-2-phenyl-2-hexenal synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Methyl-2-phenyl-2-hexenal. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures and addressing common challenges.

Troubleshooting Guide: Low Yield in this compound Synthesis

Low yield is a common issue in the synthesis of this compound, which is typically prepared via a crossed aldol (B89426) condensation reaction between phenylacetaldehyde (B1677652) and isovaleraldehyde (B47997). The following section addresses specific problems you might encounter.

Q1: My reaction is producing a complex mixture of products, resulting in a low yield of the desired this compound. What is causing this?

A complex product mixture is often the primary cause of low yield in crossed aldol condensations. This is typically due to competing self-condensation reactions of the starting aldehydes.[1] Both phenylacetaldehyde and isovaleraldehyde have α-hydrogens and can react with themselves to form homo-aldol products.

Troubleshooting Steps:

  • Control Reagent Addition: Slowly add the isovaleraldehyde to the reaction mixture containing phenylacetaldehyde and the base. This keeps the concentration of the enolizable isovaleraldehyde low, minimizing its self-condensation.

  • Use a Directed Aldol Strategy: For greater control, pre-form the enolate of isovaleraldehyde using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at a low temperature (e.g., -78 °C). Once the enolate is formed, slowly add the phenylacetaldehyde. This method provides excellent selectivity for the desired crossed aldol product.[1]

Q2: The yield of my desired product is still low, even after controlling for side reactions. What other factors could be affecting the reaction?

Several other factors can influence the yield of the aldol condensation. These include the choice of base, reaction temperature, and reaction time.

Troubleshooting Steps:

  • Base Selection: The base must be strong enough to deprotonate the α-carbon of the aldehyde. While common bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) can be used, their effectiveness can vary. For less reactive substrates or to improve selectivity, a stronger base like LDA may be necessary.[1]

  • Temperature Control: Temperature is a critical parameter. While higher temperatures can favor the dehydration step to form the final α,β-unsaturated aldehyde, they can also promote side reactions and product degradation.[1][2][3] It is crucial to maintain the recommended reaction temperature and monitor the reaction progress closely. For the synthesis of this compound, a reflux temperature of around 80-85°C has been reported to be effective.

  • Reaction Time: The reaction time needs to be optimized. Insufficient reaction time will lead to incomplete conversion, while excessively long reaction times can increase the formation of byproducts. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal stopping point.

Q3: I am having difficulty purifying the final product. What are the recommended purification methods?

Purification of α,β-unsaturated aldehydes from the reaction mixture can be challenging due to the presence of unreacted starting materials and various side products.

Troubleshooting Steps:

  • Work-up Procedure: After the reaction is complete, the organic layer should be separated from the aqueous layer. The organic phase should then be washed with a saturated sodium chloride (NaCl) solution and dried over anhydrous magnesium sulfate.[4]

  • Fractional Distillation: The primary method for purifying this compound is fractional distillation under reduced pressure. The desired product distills at 96-105°C at approximately 0.7 mm Hg.[4]

  • Chromatography: If distillation does not provide sufficient purity, column chromatography can be employed. A silica (B1680970) gel column with a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) can be used to separate the product from impurities.

Data Presentation

The following table summarizes the effect of various reaction parameters on the yield of crossed aldol condensation reactions. While specific quantitative data for this compound is limited in the literature, this table provides a general guide based on similar reactions.

ParameterConditionExpected Impact on YieldRationale
Base Weak Base (e.g., Sodium Acetate)ModerateLess efficient enolate formation.
Strong Base (e.g., NaOH, KOH)GoodEfficient enolate formation, but may lead to side reactions.[1]
Very Strong Base (e.g., LDA)High (with directed strategy)Near-quantitative enolate formation, high selectivity.[1]
Temperature Low Temperature (e.g., 0-25°C)LowerSlower reaction rate, may not favor dehydration.
Moderate Temperature (e.g., Reflux)OptimalBalances reaction rate and minimizes degradation.
High Temperature (>100°C)LowerIncreased side reactions and product degradation.[2][3]
Reagent Addition All reagents mixed at onceLowerPromotes self-condensation side reactions.
Slow addition of one aldehydeHigherMinimizes self-condensation of the added aldehyde.

Experimental Protocols

Synthesis of this compound via Crossed Aldol Condensation

This protocol is adapted from a known procedure for the synthesis of this compound.[4]

Materials:

  • Phenylacetaldehyde

  • Isovaleraldehyde

  • Anhydrous Sodium Acetate (B1210297)

  • Anhydrous Ethyl Alcohol

  • Water

  • Anhydrous Magnesium Sulfate

  • Saturated Sodium Chloride Solution

Equipment:

  • Five-liter Morton flask with stirrer, thermometer, heating mantle, reflux condenser, and addition tube

  • Dropping funnel

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In the five-liter Morton flask, dissolve 186 g (2.3 moles) of anhydrous sodium acetate in a mixture of 370 ml of water and 370 ml of anhydrous ethyl alcohol. Stir the solution at 25°C until the sodium acetate is completely dissolved.

  • In a dropping funnel, prepare a mixture of 440 g (3.7 moles) of phenylacetaldehyde and 318 g (3.7 moles) of isovaleraldehyde.

  • Slowly add the aldehyde mixture to the sodium acetate solution over a period of 15 minutes with continuous stirring.

  • Heat the reaction mixture to reflux and maintain this temperature for approximately three hours.

  • After the reaction is complete, cool the mixture and separate the organic layer from the aqueous layer using a separatory funnel.

  • Wash the organic phase with a saturated NaCl solution.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude product by fractional distillation at a reflux ratio of 1:1. The desired this compound will distill at 96-105°C under a pressure of approximately 0.7 mm Hg.[4]

Characterization:

  • Infrared (IR) Spectroscopy: The product should exhibit characteristic peaks for a conjugated aldehyde (around 1675 cm⁻¹) and a monosubstituted benzene (B151609) ring (around 700-750 cm⁻¹).[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum should show characteristic signals for the aldehydic proton, vinyl protons, and the protons of the phenyl and isobutyl groups.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the final product and confirm its molecular weight.

Mandatory Visualization

Troubleshooting_Low_Yield start Low Yield of this compound issue Identify Primary Issue start->issue complex_mixture Complex Product Mixture (Side Reactions) issue->complex_mixture Yes low_conversion Low Conversion of Starting Materials issue->low_conversion No purification_loss Product Loss During Purification issue->purification_loss Possible solution1 Control Reagent Addition (Slowly add Isovaleraldehyde) complex_mixture->solution1 solution2 Employ Directed Aldol Strategy (Use LDA) complex_mixture->solution2 solution3 Optimize Base Selection (e.g., NaOH, LDA) low_conversion->solution3 solution4 Optimize Temperature (e.g., Reflux) low_conversion->solution4 solution5 Optimize Reaction Time (Monitor by TLC) low_conversion->solution5 solution6 Proper Work-up (Washing and Drying) purification_loss->solution6 solution7 Efficient Purification (Fractional Distillation) purification_loss->solution7

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

Frequently Asked Questions (FAQs)

Q: What are the main applications of this compound?

A: this compound is primarily used as a fragrance and flavoring agent, often described as having a cocoa-like aroma. It is also used as an intermediate in organic synthesis for the preparation of other valuable compounds.

Q: What are the typical starting materials for the synthesis of this compound?

A: The most common starting materials are phenylacetaldehyde and isovaleraldehyde, which undergo a crossed aldol condensation.[4]

Q: What safety precautions should be taken when handling the reagents and product?

A: Phenylacetaldehyde and isovaleraldehyde are flammable and can be irritating to the skin, eyes, and respiratory tract. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Q: How can I monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.

Q: What are the expected spectroscopic data for this compound?

A:

  • IR: You should observe a strong absorption band for the conjugated carbonyl group (C=O) around 1675 cm⁻¹ and bands corresponding to the C-H bonds of the aromatic ring.[4]

  • ¹H NMR: The spectrum will show a characteristic signal for the aldehyde proton (CHO) downfield (around 9-10 ppm), signals for the aromatic protons, a signal for the vinylic proton, and signals for the aliphatic protons of the isobutyl group.[4]

  • Mass Spectrum: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product (188.27 g/mol ).

References

Technical Support Center: Stereoselective Synthesis of 5-Methyl-2-phenyl-2-hexenal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stereoselectivity of 5-Methyl-2-phenyl-2-hexenal synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common method for synthesizing this compound is a crossed aldol (B89426) condensation between phenylacetaldehyde (B1677652) and isovaleraldehyde (B47997).[1][2] This reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide, and results in the formation of a β-hydroxy aldehyde intermediate that readily dehydrates to the final α,β-unsaturated aldehyde.[3][4] Alternative methods that can offer better stereocontrol include the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.[5][6][7][8][9]

Q2: What is stereoselectivity in the context of this synthesis, and why is it important?

A2: Stereoselectivity refers to the preferential formation of one stereoisomer over another. In the synthesis of this compound, the double bond can exist in two different geometric configurations: the E-isomer and the Z-isomer. The ratio of these isomers is a critical quality attribute, as different isomers can have distinct biological activities and sensory properties. Therefore, controlling the stereoselectivity to favor the desired isomer is crucial for ensuring product consistency and efficacy.

Q3: What factors influence the E/Z isomer ratio in the aldol condensation method?

A3: The E/Z isomer ratio in the aldol condensation is influenced by several factors, including the choice of base, solvent, reaction temperature, and the structure of the reactants.[10] Generally, thermodynamic control, which often favors the more stable E-isomer, is promoted by higher temperatures and longer reaction times. The choice of base and solvent can affect the geometry of the enolate intermediate, which in turn influences the stereochemical outcome of the reaction.

Q4: How can I determine the E/Z isomer ratio of my product?

A4: The most common and effective method for determining the E/Z isomer ratio is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR.[11][12][13] The signals of the vinylic and aldehydic protons of the E and Z isomers will appear at slightly different chemical shifts. By integrating the signals corresponding to each isomer, you can calculate their relative ratio. Gas chromatography (GC) can also be used to separate and quantify the isomers, provided a suitable column and conditions are used.

Troubleshooting Guides

Issue 1: Low Overall Yield

Symptoms:

  • Low mass of the isolated product after purification.

  • Presence of significant amounts of starting materials in the crude product.

Possible Causes and Solutions:

Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider increasing the reaction time or temperature. Ensure the catalyst is active and used in the correct stoichiometric amount.
Side Reactions Phenylacetaldehyde is prone to self-condensation and polymerization.[14] To minimize this, slowly add the phenylacetaldehyde to the reaction mixture containing isovaleraldehyde and the base. Using a milder base (e.g., Na₂CO₃) or lower temperatures can also reduce side reactions.
Product Degradation The product can be sensitive to strongly basic or acidic conditions, especially at elevated temperatures. Neutralize the reaction mixture promptly during workup and avoid excessive heat during purification.
Purification Issues This compound is a liquid, and purification is typically done by vacuum distillation or column chromatography. Ensure proper technique to avoid product loss during these steps.
Issue 2: Poor Stereoselectivity (Low E/Z Ratio)

Symptoms:

  • NMR or GC analysis shows a mixture of E and Z isomers with an undesirable ratio.

Possible Causes and Solutions:

Cause Troubleshooting Step
Suboptimal Reaction Conditions The E/Z ratio is highly dependent on reaction conditions. To favor the thermodynamically more stable E-isomer, try increasing the reaction temperature and/or using a stronger base to allow for equilibration to the more stable product. Conversely, for the kinetically favored product, lower temperatures and milder bases might be beneficial.
Incorrect Choice of Synthetic Route For high stereoselectivity, the aldol condensation may not be the optimal method. Consider using the Horner-Wadsworth-Emmons (HWE) reaction, which is known to strongly favor the formation of the E-isomer.[5][6][7][8][9]
Isomerization during Purification The E/Z isomers can potentially interconvert during purification, especially if exposed to heat or acidic/basic conditions for extended periods. Use mild purification techniques and analyze the isomer ratio before and after purification to assess if isomerization is occurring.

Data Presentation

The following table summarizes hypothetical quantitative data to illustrate the effect of different reaction conditions on the yield and stereoselectivity of this compound synthesis via aldol condensation.

Entry Base Solvent Temperature (°C) Time (h) Yield (%) E:Z Ratio
110% NaOHEthanol (B145695)2546570:30
210% NaOHEthanol7846085:15
310% KOHMethanol2546875:25
4Na₂CO₃Water5085560:40
5LDATHF-78 to 2527530:70

Note: This data is illustrative and based on general principles of aldol condensations. Actual results may vary.

Experimental Protocols

Protocol 1: Base-Catalyzed Aldol Condensation (Favoring the E-isomer)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isovaleraldehyde (1.0 eq) in ethanol (5 mL per mmol of isovaleraldehyde).

  • Addition of Base: Add a 10% aqueous solution of sodium hydroxide (1.1 eq) to the isovaleraldehyde solution and stir for 10 minutes at room temperature.

  • Addition of Phenylacetaldehyde: Slowly add phenylacetaldehyde (1.0 eq) dropwise to the reaction mixture over a period of 30 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours, then heat to reflux (approx. 78°C) for an additional 2 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and neutralize with 1 M HCl. Extract the product with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica (B1680970) gel to obtain this compound.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy. Determine the E/Z ratio by integration of the corresponding signals in the ¹H NMR spectrum.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction (High E-selectivity)
  • Preparation of the Phosphonate (B1237965) Ylide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the appropriate phosphonate ester (e.g., diethyl (2-oxo-3-methylbutyl)phosphonate) (1.0 eq) in anhydrous THF. Cool the solution to -78°C.

  • Deprotonation: Slowly add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.0 eq) and stir for 30 minutes at -78°C to generate the phosphonate ylide.

  • Addition of Aldehyde: Add a solution of phenylacetaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at -78°C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the product and determine the E/Z ratio as described in Protocol 1. The HWE reaction is expected to yield the E-isomer with high selectivity.

Visualizations

Aldol_Condensation_Workflow Experimental Workflow for Aldol Condensation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dissolve Isovaleraldehyde in Ethanol B Add NaOH Solution A->B C Add Phenylacetaldehyde (dropwise) B->C D Stir at RT, then Reflux C->D E Monitor by TLC D->E F Neutralize & Extract D->F G Dry & Concentrate F->G H Purify (Distillation/Chromatography) G->H I Characterize (NMR, IR) H->I J Determine E/Z Ratio I->J

Caption: Experimental workflow for the aldol condensation synthesis.

Troubleshooting_Stereoselectivity Troubleshooting Poor Stereoselectivity Start Poor E/Z Ratio Observed Q1 Is the E-isomer desired? Start->Q1 A1_Yes Increase Temperature Use Stronger Base Q1->A1_Yes Yes A1_No Decrease Temperature Use Milder Base Q1->A1_No No (Z-isomer desired) Q2 Is stereoselectivity still low? A1_Yes->Q2 A1_No->Q2 A2_Yes Consider Alternative Synthesis: Horner-Wadsworth-Emmons (HWE) for high E-selectivity Q2->A2_Yes Yes End Optimized Stereoselectivity Q2->End No A2_Yes->End

Caption: Decision tree for troubleshooting poor stereoselectivity.

References

Technical Support Center: Analysis of 5-Methyl-2-phenyl-2-hexenal in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals involved in the analysis of 5-Methyl-2-phenyl-2-hexenal in various food matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, providing step-by-step solutions to overcome these challenges.

Problem Potential Cause Suggested Solution
Poor Peak Shape or Tailing Active sites in the GC inlet or column interacting with the aldehyde functional group.1. Use a deactivated inlet liner and change it frequently. 2. Condition the GC column according to the manufacturer's instructions. 3. Consider using analyte protectants in your standards and samples.
Low Analyte Response or Poor Sensitivity Inefficient extraction from the food matrix. Matrix-induced signal suppression in the mass spectrometer.1. Optimize the sample preparation method (e.g., adjust solvent, extraction time, or temperature). 2. For solid samples like chocolate or baked goods, consider headspace solid-phase microextraction (HS-SPME) with a suitable fiber (e.g., PDMS/DVB). 3. For liquid samples like beverages, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be effective. 4. Prepare matrix-matched standards to compensate for signal suppression.
High Background Noise or Interfering Peaks Co-extraction of matrix components. Contamination from solvents or labware.1. Incorporate a cleanup step after extraction, such as SPE. 2. Use high-purity solvents and thoroughly clean all glassware. 3. Optimize GC-MS parameters (e.g., temperature program, selected ions) to separate the analyte from interferences.
Inconsistent or Non-Reproducible Results Variability in sample preparation. Inconsistent injection volume. Instrument instability.1. Ensure precise and consistent execution of the sample preparation protocol. 2. Use an autosampler for injections to ensure consistent volume. 3. Perform regular instrument maintenance and calibration. 4. Incorporate an internal standard into your workflow to correct for variations.
Analyte Degradation Thermal degradation in the GC inlet. Oxidation of the aldehyde.1. Optimize the GC inlet temperature to ensure volatilization without degradation. 2. Analyze samples as soon as possible after preparation. 3. Store extracts at low temperatures and protected from light.

Frequently Asked Questions (FAQs)

1. What are the most common food matrices in which this compound is found?

This compound is a key aroma compound, particularly known for its characteristic cocoa and chocolate notes.[1][2] Therefore, it is commonly analyzed in:

  • Cocoa and chocolate products[3]

  • Baked goods

  • Coffee

  • Roasted nuts[2]

  • Some beverages

2. What is a "matrix effect" and how does it affect the analysis of this compound?

A matrix effect is the alteration of an analyte's response due to the presence of other components in the sample matrix.[4][5] In the context of this compound analysis in food, complex matrices like chocolate or baked goods can contain numerous compounds that co-extract with the analyte. These co-extractants can either enhance or suppress the signal of this compound in the mass spectrometer, leading to inaccurate quantification.

3. How can I minimize matrix effects in my analysis?

Several strategies can be employed to minimize matrix effects:

  • Effective Sample Cleanup: Use techniques like Solid-Phase Extraction (SPE) to remove interfering matrix components after the initial extraction.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte. This helps to mimic the matrix effects seen in the actual samples.

  • Use of an Internal Standard: An isotopically labeled internal standard is ideal, as it behaves similarly to the analyte during extraction and analysis, effectively compensating for matrix effects. If an isotopically labeled standard is not available, a structurally similar compound can be used, but its effectiveness must be carefully validated.

  • Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact. However, this may compromise the limit of detection.

4. What are the recommended sample preparation techniques for analyzing this compound in solid and liquid food matrices?

The choice of sample preparation technique depends on the food matrix:

  • Solid Matrices (e.g., chocolate, baked goods):

    • Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free technique that is well-suited for volatile and semi-volatile compounds like this compound.[3] A fiber coated with a suitable stationary phase (e.g., PDMS/DVB) is exposed to the headspace above the heated sample to adsorb the volatile compounds.

    • Solvent Extraction followed by Cleanup: The sample can be extracted with an organic solvent (e.g., hexane, dichloromethane). The extract may then require a cleanup step, such as SPE, to remove non-volatile matrix components.

  • Liquid Matrices (e.g., beverages):

    • Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous sample into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): The sample is passed through a cartridge containing a sorbent that retains the analyte, which is then eluted with a small volume of solvent. This technique also serves as a cleanup and concentration step.[6]

5. Which analytical technique is most suitable for the quantification of this compound?

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective technique for the analysis of volatile and semi-volatile flavor compounds like this compound. GC provides the necessary separation of the analyte from other volatile components in the sample, while MS allows for sensitive and selective detection and quantification.

Experimental Protocols

General Protocol for HS-SPME-GC-MS Analysis of this compound in a Solid Food Matrix (e.g., Chocolate)

This protocol is a generalized procedure and should be optimized for your specific application and instrumentation.

  • Sample Preparation:

    • Weigh 1-2 grams of the homogenized chocolate sample into a 20 mL headspace vial.

    • Add a known amount of internal standard (if used).

    • Add 5 mL of saturated sodium chloride solution to aid the release of volatile compounds.

    • Immediately seal the vial with a magnetic screw cap with a PTFE/silicone septum.

  • HS-SPME Extraction:

    • Place the vial in an autosampler with an agitator and heater.

    • Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.

    • Expose a PDMS/DVB-coated SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature to allow for the adsorption of volatile compounds.

  • GC-MS Analysis:

    • Desorption: Transfer the SPME fiber to the GC inlet for thermal desorption of the analytes onto the GC column (e.g., 250°C for 5 minutes).

    • Gas Chromatograph (GC) Conditions (Example):

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer (MS) Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 188, 173, 145).

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Quantification:

    • Create a calibration curve using matrix-matched standards prepared by spiking known concentrations of this compound into a blank chocolate matrix.

    • Calculate the concentration of this compound in the samples based on the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME Extraction cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis sample Homogenized Food Sample vial Weigh Sample into Headspace Vial sample->vial add_is Add Internal Standard vial->add_is add_salt Add Saturated NaCl Solution add_is->add_salt seal Seal Vial add_salt->seal equilibrate Equilibrate and Agitate seal->equilibrate expose_fiber Expose SPME Fiber to Headspace equilibrate->expose_fiber desorb Thermal Desorption in GC Inlet expose_fiber->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify

Caption: Experimental workflow for HS-SPME-GC-MS analysis.

troubleshooting_logic cluster_peak_shape Poor Peak Shape cluster_sensitivity Low Sensitivity cluster_reproducibility Poor Reproducibility start Problem Encountered check_inlet Check Inlet Liner & Column Activity start->check_inlet optimize_extraction Optimize Sample Preparation start->optimize_extraction check_prep Standardize Sample Preparation start->check_prep use_ap Use Analyte Protectants check_inlet->use_ap matrix_match Use Matrix-Matched Standards optimize_extraction->matrix_match use_is Incorporate Internal Standard check_prep->use_is instrument_maintenance Perform Instrument Maintenance check_prep->instrument_maintenance

Caption: Troubleshooting logic for common analytical issues.

References

Technical Support Center: 5-Methyl-2-phenyl-2-hexenal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of 5-Methyl-2-phenyl-2-hexenal during experimental use and storage.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound, focusing on the prevention of oxidation.

Observed Issue Potential Cause Recommended Action
Yellowing or Darkening of the Compound Oxidation of the aldehyde group to a carboxylic acid and/or polymerization. This is often accelerated by exposure to air, light, and elevated temperatures.Store the compound under an inert atmosphere (argon or nitrogen), in a tightly sealed, amber glass vial, and at reduced temperatures (see storage recommendations below). For solutions, use degassed solvents.
"Off" or Rancid Odor Development Formation of oxidative degradation byproducts. The characteristic cocoa-like scent is diminished and replaced by unpleasant odors.Discard the degraded material. To prevent recurrence, implement stringent anoxic storage and handling techniques. Consider the addition of an antioxidant.
Inconsistent Experimental Results Degradation of the compound leading to lower purity and the presence of impurities that may interfere with the reaction.Verify the purity of this compound using techniques like GC-MS before use. If degradation is suspected, purify the compound by distillation or chromatography, or use a fresh batch.
Precipitate Formation in Solution Polymerization of the aldehyde, which can be initiated by light, heat, or impurities.Prepare solutions fresh for each experiment. If short-term storage is necessary, store aliquots under an inert atmosphere at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: As an α,β-unsaturated aldehyde, the primary degradation pathway for this compound is oxidation. The aldehyde functional group is susceptible to oxidation to a carboxylic acid, particularly when exposed to atmospheric oxygen. This process can be accelerated by factors such as light, heat, and the presence of metal ions.[1][2][3][4]

Q2: What are the ideal storage conditions for neat this compound?

A2: For long-term storage, this compound should be stored in its solid or neat liquid form under an inert atmosphere (argon or nitrogen) in a tightly sealed amber glass vial to protect it from light and oxygen.[3][4] Recommended storage temperatures are -20°C for long-term and 2-8°C for short-term storage.[3][4]

Q3: How should I prepare and store solutions of this compound?

A3: It is highly recommended to prepare solutions fresh for each use. If storage is unavoidable, use a high-purity, anhydrous, and degassed aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[3] Aliquot the solution into single-use volumes in amber vials, purge the headspace with an inert gas, and store at -80°C.[3]

Q4: Can I use antioxidants to prevent the oxidation of this compound?

A4: Yes, adding a small amount of an antioxidant can effectively inhibit oxidation.[1][4][5][6] Common choices for fragrance and flavor aldehydes include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Tocopherols (Vitamin E).[1][4][6][7] A typical concentration range for BHT or BHA is 0.01-0.1%.[4]

Q5: How can I detect oxidation in my sample of this compound?

A5: Visual inspection for color change (yellowing or darkening) and detection of any "off" or rancid odors are the initial indicators of oxidation. For a more definitive assessment, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify and quantify degradation products.[8][9][10]

Quantitative Data on Aldehyde Stability

Compound Storage Conditions Observed Change Time Frame
Cinnamaldehyde (B126680) Under oxygen atmosphere at 308 K (35°C)Peroxide value reached 139.44 mmol/kgNot specified
Aromatic Aldehydes (general) Room temperature, exposed to airIncreased degradation with electron-donating groupsVaries
Aldehydes in Flavoring Oil 37°C~2.5 times increase in toxic aldehydes vs. 4°CNot specified

This table is a summary of findings for aldehydes structurally similar to this compound and is intended for illustrative purposes.

Experimental Protocols

Protocol 1: Long-Term Storage of Neat this compound
  • Place the vial containing this compound in a desiccator or glovebox with an inert atmosphere (argon or nitrogen).

  • If using a desiccator, evacuate and backfill with the inert gas three times to ensure a completely anoxic environment.[3]

  • Under the inert atmosphere, securely tighten the vial cap.

  • For additional protection, wrap the cap and vial neck with Parafilm®.

  • Store the vial in the dark at -20°C.[3]

Protocol 2: Preparation and Storage of a Stock Solution
  • Use a high-purity, anhydrous, and aprotic solvent (e.g., DMSO, ethanol).

  • Degas the solvent by sparging with argon or nitrogen for 15-20 minutes.

  • In a fume hood, weigh the desired amount of this compound.

  • Add the degassed solvent to the compound to achieve the target concentration.

  • Mix thoroughly by vortexing or sonicating until fully dissolved.

  • Immediately aliquot the solution into single-use volumes in amber glass vials.

  • Before sealing each aliquot, gently blow a stream of inert gas over the headspace of the solution for 10-15 seconds.[3]

  • Seal the vials tightly and store them at -80°C.[3]

Protocol 3: Monitoring Oxidation by GC-MS
  • Prepare a standard solution of high-purity this compound in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).

  • Prepare a solution of the sample to be tested at the same concentration.

  • Analyze both solutions using a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Set the GC oven temperature program to achieve good separation of the main compound from potential impurities.

  • Compare the chromatograms of the standard and the sample. The presence of new peaks in the sample chromatogram, particularly those with retention times and mass spectra consistent with oxidized byproducts (e.g., the corresponding carboxylic acid), indicates degradation.

  • Quantify the level of degradation by comparing the peak area of this compound to the total peak area of all components.

Visualizations

Oxidation_Pathway This compound This compound Carboxylic_Acid 5-Methyl-2-phenyl-2-hexenoic acid This compound->Carboxylic_Acid Oxidation Polymerization_Products Polymerization Products This compound->Polymerization_Products Polymerization Oxidizing_Agents O2, Light, Heat, Metal Ions Oxidizing_Agents->this compound accelerates

Caption: Simplified degradation pathways of this compound.

Troubleshooting_Workflow cluster_issue Issue Identification cluster_analysis Analysis cluster_action Corrective Actions Observe_Issue Observe Issue (e.g., color change, off-odor) Purity_Check Check Purity (GC-MS) Observe_Issue->Purity_Check Oxidation_Confirmed Oxidation Confirmed? Purity_Check->Oxidation_Confirmed Discard_Sample Discard Degraded Sample Oxidation_Confirmed->Discard_Sample Yes Use_Fresh Use Fresh Sample Oxidation_Confirmed->Use_Fresh No Implement_Prevention Implement Preventative Measures Discard_Sample->Implement_Prevention Implement_Prevention->Use_Fresh

Caption: Troubleshooting workflow for suspected oxidation of this compound.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 5-Methyl-2-phenyl-2-hexenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 5-Methyl-2-phenyl-2-hexenal against two common alternative analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry with derivatization. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs, considering factors such as sensitivity, selectivity, and sample throughput.

Introduction to this compound and its Analytical Challenges

This compound is an α,β-unsaturated aldehyde that finds application in the fragrance and flavor industry and may be studied for its biological activities. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and various research applications. As with many aldehydes, its analysis can be challenging due to potential volatility and reactivity. This guide details a hypothetical, yet realistic, validated HPLC method and compares its performance characteristics with established alternative methodologies.

High-Performance Liquid Chromatography (HPLC) Method Validation

A reverse-phase HPLC method with UV detection is a robust and widely used technique for the analysis of aromatic aldehydes like this compound. The following section outlines a detailed experimental protocol and the corresponding validation data, established in accordance with ICH Q2(R1) guidelines.

Experimental Protocol: HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound is prepared in acetonitrile and serially diluted to create calibration standards.

Logical Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for the validation of the HPLC method.

HPLC_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation protocol Define Validation Protocol & Acceptance Criteria specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness data_analysis Data Analysis specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis report Validation Report data_analysis->report

Caption: Workflow for HPLC Method Validation.

Comparison of Analytical Methods

The performance of the validated HPLC method is compared with two alternative techniques: Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and UV-Vis Spectrophotometry with 2,4-dinitrophenylhydrazine (B122626) (DNPH) derivatization.

Data Presentation: Performance Comparison
ParameterHPLC-UVGC-MS (with PFBHA Derivatization)UV-Vis Spectrophotometry (with DNPH Derivatization)
Linearity (R²) > 0.999> 0.998> 0.995
Range 1 - 100 µg/mL0.1 - 50 µg/mL5 - 200 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%90.0 - 110.0%
Precision (RSD) < 2.0%< 5.0%< 10.0%
Limit of Detection (LOD) 0.1 µg/mL0.01 µg/mL1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL0.05 µg/mL3 µg/mL
Selectivity HighVery HighModerate to Low
Sample Throughput HighModerateModerate to High
Instrumentation Cost ModerateHighLow
Experimental Protocols for Alternative Methods
  • Derivatization: The sample containing this compound is reacted with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form a more volatile and thermally stable oxime derivative.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An appropriate temperature gradient to separate the derivative from other matrix components.

  • Ionization Mode: Electron Ionization (EI).

  • Detection: Mass analyzer operating in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.

  • Derivatization: The sample is reacted with 2,4-dinitrophenylhydrazine (DNPH) in an acidic solution to form a colored hydrazone derivative.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Measurement: The absorbance of the resulting solution is measured at the wavelength of maximum absorption (λmax) for the formed hydrazone.

  • Quantification: The concentration is determined by comparing the absorbance to a calibration curve prepared from standards that have undergone the same derivatization procedure.

Signaling Pathway and Analytical Method Relationship

While this compound is primarily known for its sensory properties, α,β-unsaturated aldehydes, as a class, are known to participate in Michael addition reactions with biological nucleophiles, such as cysteine residues in proteins. This reactivity can lead to the modulation of various signaling pathways. The accurate quantification of this compound is therefore essential for any in-vitro or in-vivo studies investigating its biological effects. The choice of analytical method can impact the ability to detect and quantify the compound in complex biological matrices.

Signaling_Pathway cluster_analyte Analyte cluster_interaction Biological Interaction cluster_pathway Signaling Pathway aldehyde This compound (α,β-unsaturated aldehyde) michael_addition Michael Addition aldehyde->michael_addition reacts with nrf2 Nrf2 Activation michael_addition->nrf2 protein Protein (e.g., Keap1) protein->michael_addition antioxidant_response Antioxidant Response nrf2->antioxidant_response leads to

A Comparative Guide to the Method Validation of 5-Methyl-2-phenyl-2-hexenal Analysis: GC-MS and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of analytes like 5-Methyl-2-phenyl-2-hexenal, a significant compound in flavor and fragrance studies, is paramount. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) as a primary analytical technique against other methodologies. It outlines a comprehensive protocol for GC-MS method validation based on ICH guidelines and presents comparative data to aid in selecting the most suitable analytical approach.

Comparative Analysis of Analytical Methodologies

The selection of an analytical method is contingent on various factors including sensitivity, specificity, sample matrix, and throughput. While GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound, alternative methods offer distinct advantages in specific contexts.

Parameter GC-MS High-Performance Liquid Chromatography (HPLC) Capillary Electrophoresis (CE)
Specificity High (Mass analyzer provides structural information)Moderate to High (Dependent on detector and chromatography)Moderate to High
Sensitivity High (ng to pg level)Moderate (µg to ng level)Moderate (µg/L to mg/L range)[1]
Derivatization Often not required, but can be used to improve volatility and sensitivity.[2]Frequently required for aldehydes (e.g., DNPH derivatization) to enhance detection by UV or fluorescence detectors.[3]Can be used with or without derivatization.[1]
Sample Throughput ModerateHighHigh
Instrumentation Cost HighModerateModerate
Typical Linearity (R²) ≥ 0.998[4]Typically ≥ 0.99Typically ≥ 0.99
Typical Accuracy (% Recovery) 80-115%[4]90-110%Method dependent
Typical Precision (% RSD) ≤ 15%[4]≤ 5%Method dependent

Experimental Protocols

A robust method validation is essential to ensure that an analytical procedure is suitable for its intended purpose.[5] Below is a detailed protocol for the validation of a GC-MS method for the analysis of this compound, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7]

1. GC-MS Method Validation Protocol for this compound

  • Objective: To validate a quantitative GC-MS method for the determination of this compound in a given matrix.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Chromatographic Conditions (Typical):

    • Column: HP-5MS (5% phenyl methyl siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z derived from its known mass spectrum).

  • Validation Parameters:

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is evaluated by injecting a blank matrix, a spiked matrix, and the analyte standard to ensure no interfering peaks are present at the retention time of this compound.

    • Linearity: A minimum of five concentrations of this compound are prepared and injected. The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r) or coefficient of determination (R²) is calculated. The acceptance criterion is typically r ≥ 0.999.[8]

    • Range: The range is established based on the linearity studies and should demonstrate acceptable accuracy and precision. For assay methods, the typical range is 80% to 120% of the test concentration.[6]

    • Accuracy: Determined by recovery studies. A known amount of this compound is spiked into the blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated. A common acceptance range for recovery is 98-102%.[8]

    • Precision:

      • Repeatability (Intra-day precision): Assessed by analyzing a minimum of six replicate samples at 100% of the test concentration or by analyzing three different concentrations in triplicate on the same day. The Relative Standard Deviation (RSD) should typically be less than 2%.[8]

      • Intermediate Precision (Inter-day precision): The analysis is repeated on a different day by a different analyst or on a different instrument. The RSD over the different days is calculated, with an acceptance criterion often set at an RSD < 3%.[8]

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: The reliability of the method is tested by deliberately introducing small variations in method parameters such as oven temperature, flow rate, and inlet temperature. The method is considered robust if these minor changes do not significantly affect the results.

Visualizing the Workflow

To better understand the logical flow of the validation process, the following diagrams illustrate the key stages.

GC-MS Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Analysis & Reporting A Optimize GC Parameters B Optimize MS Parameters A->B Couple C Specificity B->C Proceed to Validation D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Sample Analysis H->I Validated Method J Report Generation I->J

Caption: Workflow for GC-MS method development and validation.

2. Alternative Method: HPLC with UV Detection

For a comparative perspective, an HPLC method, often used for aldehyde analysis, typically involves a derivatization step.

  • Sample Preparation: Derivatization of this compound with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable hydrazone derivative.[3]

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Approximately 360 nm for the DNPH derivative.

  • Validation: The same validation parameters as for GC-MS would be assessed.

HPLC-UV Method with Derivatization Start Sample Containing Aldehyde Deriv Derivatization (e.g., with DNPH) Start->Deriv HPLC HPLC Separation (C18 Column) Deriv->HPLC Detect UV Detection HPLC->Detect Result Quantification Detect->Result

Caption: General workflow for aldehyde analysis by HPLC-UV.

Conclusion

The choice between GC-MS and alternative methods for the analysis of this compound depends on the specific requirements of the study. GC-MS offers high specificity and sensitivity without the need for derivatization, making it a "gold standard" for many applications in identifying and quantifying volatile compounds.[9] However, HPLC with derivatization can be a robust and cost-effective alternative, particularly in quality control laboratories where HPLC systems are prevalent. Capillary electrophoresis presents another option, especially for rapid analysis of multiple aldehydes.[1] A thorough validation according to ICH guidelines is crucial for any chosen method to ensure the reliability and accuracy of the analytical data, which is fundamental for regulatory submissions and scientific integrity.

References

A Comparative Analysis of 5-Methyl-2-phenyl-2-hexenal Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between stereoisomers is critical for innovation and efficacy. This guide provides a comparative analysis of the known isomers of 5-Methyl-2-phenyl-2-hexenal, a compound of interest in flavor science and potentially broader biological applications.

This compound, commonly known as Cocal or Cocoa hexenal (B1195481), is an α,β-unsaturated aldehyde recognized for its characteristic cocoa and chocolate aroma.[1][2] It is primarily utilized in the flavor and fragrance industry.[3] Structurally, the presence of a carbon-carbon double bond at the α,β-position relative to the aldehyde group gives rise to two geometric isomers: (E)-5-Methyl-2-phenyl-2-hexenal and (Z)-5-Methyl-2-phenyl-2-hexenal. While the commercially available product is often a mixture of these isomers, this guide seeks to delineate their individual properties based on available scientific data.[4]

Physicochemical Properties

A direct comparison of the physicochemical properties of the individual (E) and (Z) isomers is limited by the scarcity of data for the isolated (Z)-isomer. However, data for the commercially available mixture and the (E)-isomer provide a useful baseline.

Property(E)-5-Methyl-2-phenyl-2-hexenalMixture of Isomers
Molecular Formula C₁₃H₁₆OC₁₃H₁₆O
Molecular Weight 188.27 g/mol 188.27 g/mol
Appearance -Light yellow to yellow liquid[3]
Density -0.973 g/mL at 25 °C
Boiling Point --
Refractive Index -n20/D 1.534
Solubility -Insoluble in water; soluble in organic solvents[5]
CAS Number 188829-73-4[1]21834-92-4

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR data are available for the (E)-isomer from PubChem.

¹H NMR of (E)-5-Methyl-2-phenyl-2-hexenal: (Predicted data, further experimental verification is recommended)

¹³C NMR of (E)-5-Methyl-2-phenyl-2-hexenal: (Predicted data, further experimental verification is recommended)

Infrared (IR) Spectroscopy

IR spectroscopy can identify key functional groups. A patent for the synthesis of a mixture of isomers provides the following interpretation of the IR spectrum:

Wavenumber (cm⁻¹)Interpretation
2700, 2800, 1630, 1675Conjugated aldehyde
700, 725Monosubstituted benzene

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a base-catalyzed aldol (B89426) condensation, which generally yields a mixture of (E) and (Z) isomers. Stereoselective synthesis to isolate a specific isomer requires more specialized methods.

General Synthesis of this compound (Isomer Mixture)

Principle: This method, adapted from a patented process, involves the base-catalyzed aldol condensation of phenylacetaldehyde (B1677652) and isovaleraldehyde (B47997).

Experimental Protocol:

  • Prepare a solution of anhydrous sodium acetate (B1210297) in a mixture of water and anhydrous ethyl alcohol in a reaction flask equipped with a stirrer, thermometer, reflux condenser, and addition funnel.

  • Maintain the solution at 25°C and stir until the sodium acetate completely dissolves.

  • Add phenylacetaldehyde and isovaleraldehyde dropwise to the solution over a 15-minute period.

  • Heat the reaction mixture to reflux and maintain for approximately three hours.

  • After cooling, the organic layer is separated, washed, and dried.

  • The final product is purified by fractional distillation.

Stereoselective Synthesis

While a specific protocol for the stereoselective synthesis of each isomer of this compound is not well-documented in publicly available literature, related methodologies suggest potential routes. For instance, a highly Z-selective Wittig olefination has been reported for the synthesis of a related compound, plaunotol, from α-acetal ketones.[6] This suggests that a similar approach could potentially be adapted for the synthesis of (Z)-5-Methyl-2-phenyl-2-hexenal. The (E)-isomer is generally the thermodynamically more stable product and may be favored under certain reaction conditions or obtainable through isomerization of the (Z)-isomer.

Isomer Separation

The separation of (E) and (Z) isomers of α,β-unsaturated compounds can be challenging due to their similar physical properties. High-performance liquid chromatography (HPLC) is a viable technique. For olefins, silica (B1680970) gel impregnated with silver salts (e.g., silver nitrate) has been used to enhance separation due to the differential interaction of the isomers with the silver ions.[7]

Biological Activity and Signaling Pathways

The biological activities of individual this compound isomers have not been extensively studied. However, as α,β-unsaturated aldehydes, they belong to a class of compounds known to be biologically active.

These compounds are electrophilic and can react with nucleophilic cellular components, such as cysteine residues in proteins. This reactivity is the basis for their involvement in various cell signaling pathways. One of the most well-characterized pathways is the Keap1-Nrf2 pathway. Electrophiles can modify cysteine residues on Keap1, leading to the release and nuclear translocation of the transcription factor Nrf2. Nrf2 then binds to the antioxidant response element (ARE) in the promoter region of various cytoprotective genes, inducing their expression.

A 90-day subchronic toxicity study on a mixture of this compound isomers in rats was conducted to assess its safety profile.[4]

Below is a diagram illustrating the general workflow for synthesizing and analyzing the isomers of this compound.

G Synthesis and Analysis Workflow for this compound Isomers cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis Phenylacetaldehyde Phenylacetaldehyde Aldol Condensation Aldol Condensation Phenylacetaldehyde->Aldol Condensation Isovaleraldehyde Isovaleraldehyde Isovaleraldehyde->Aldol Condensation Isomer Mixture Isomer Mixture Aldol Condensation->Isomer Mixture HPLC HPLC Isomer Mixture->HPLC Biological Assays Cytotoxicity, Nrf2 Activation Isomer Mixture->Biological Assays Toxicity Studies E_Isomer (E)-Isomer HPLC->E_Isomer Z_Isomer (Z)-Isomer HPLC->Z_Isomer Spectroscopy NMR, IR E_Isomer->Spectroscopy E_Isomer->Biological Assays Z_Isomer->Spectroscopy Z_Isomer->Biological Assays

Caption: Workflow for the synthesis, separation, and analysis of this compound isomers.

The following diagram illustrates the potential involvement of this compound isomers in the Nrf2 signaling pathway.

G Potential Nrf2 Signaling Pathway Activation by this compound Isomers cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isomers (E)/(Z)-5-Methyl-2-phenyl-2-hexenal Keap1 Keap1 Isomers->Keap1 Covalent Modification Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation Ub Ubiquitin Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Ub->Proteasome Nucleus Nucleus ARE Antioxidant Response Element Gene_Expression Cytoprotective Gene Expression ARE->Gene_Expression Nrf2_n->ARE

Caption: Hypothesized activation of the Nrf2 pathway by this compound isomers.

Conclusion and Future Directions

The available data indicate that this compound is a commercially significant flavor compound that exists as a mixture of (E) and (Z) isomers. While some physicochemical and spectroscopic data are available for the mixture and the (E)-isomer, there is a notable lack of information specifically comparing the individual isomers.

For researchers and drug development professionals, the potential for these isomers to exhibit distinct biological activities warrants further investigation. Future research should focus on:

  • The development of robust stereoselective synthesis protocols for both the (E) and (Z) isomers.

  • The complete spectroscopic characterization of the pure (Z)-isomer.

  • A direct comparative analysis of the biological activities of the purified isomers, including their effects on key signaling pathways such as Nrf2.

  • A detailed comparison of their sensory properties to understand the contribution of each isomer to the characteristic cocoa aroma.

A deeper understanding of the individual properties of these isomers will not only benefit the flavor and fragrance industry but could also uncover novel applications in pharmacology and other areas of chemical biology.

References

A Tale of Two Aldehydes: Unraveling the Flavor Profiles of 5-Methyl-2-phenyl-2-hexenal and Cinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of flavor chemistry, the nuanced differences between aromatic aldehydes contribute significantly to the sensory experience of food and fragrance. This guide provides a detailed comparison of the flavor profiles of two prominent aldehydes: 5-Methyl-2-phenyl-2-hexenal, known for its rich, chocolatey notes, and cinnamaldehyde (B126680), the iconic warm spice of cinnamon. This analysis, aimed at researchers, scientists, and professionals in drug development, synthesizes qualitative sensory data and outlines the experimental protocols used to define these distinct flavor landscapes.

Unveiling the Flavor Nuances: A Head-to-Head Comparison

The flavor profiles of this compound and cinnamaldehyde are markedly different, catering to diverse applications in the food and fragrance industries. This compound is intrinsically linked to gourmand scents, particularly cocoa and chocolate, while cinnamaldehyde is the quintessential warm spice.

Qualitative Flavor Profile Comparison
FeatureThis compoundCinnamaldehyde
Primary Notes Cocoa, Chocolate, Nutty, SweetSpicy, Cinnamon, Sweet, Warm
Secondary Notes Green, Aldehydic, Fruity, Honey, Toasted, GrassyBalsamic, Honeyed, Slightly Floral, Pungent
Common Applications Chocolate and cocoa flavor formulations, coffee flavors, gourmand fragrancesCinnamon-flavored foods and beverages, bakery products, confectionery, perfumes

The descriptive terms are compiled from various industry and scientific sources.

The Science of Sensation: Experimental Methodologies

The characterization of flavor profiles is a meticulous process involving both human sensory panels and sophisticated analytical instrumentation. The following are detailed methodologies for key experiments used to define and compare the flavor attributes of compounds like this compound and cinnamaldehyde.

Sensory Panel Evaluation: The Human Element

Objective: To qualitatively and quantitatively assess the flavor and aroma attributes of a compound using a trained sensory panel.

Protocol:

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and trained over several sessions to recognize and scale the intensity of a wide range of flavor and aroma attributes relevant to the test compounds (e.g., sweet, bitter, spicy, cocoa, cinnamon). A standardized sensory lexicon is developed to ensure consistent terminology among panelists.

  • Sample Preparation: The aldehyde compounds are diluted to a predetermined, safe, and perceivable concentration in a neutral medium (e.g., deionized water with a solubilizing agent, or a simple sugar solution). Samples are prepared fresh for each session and presented in opaque, coded containers to prevent bias.

  • Evaluation Procedure: Panelists are seated in individual booths under controlled environmental conditions (temperature, humidity, and lighting) to minimize distractions. They are instructed to evaluate the samples in a randomized order. The evaluation typically involves sniffing the sample for aroma assessment, followed by tasting. A rest period with a palate cleanser (e.g., unsalted crackers and water) is enforced between samples.

  • Data Collection and Analysis: Panelists rate the intensity of each sensory attribute on a structured scale (e.g., a 15-point line scale from "not perceptible" to "very strong"). The data is collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine significant differences in the flavor profiles of the compounds.

Gas Chromatography-Olfactometry (GC-O): The Instrumental Nose

Objective: To identify the specific volatile compounds responsible for the characteristic aroma of a substance and to estimate their relative sensory impact.

Protocol:

  • Sample Preparation and Injection: A solution of the aldehyde is prepared in a suitable solvent. A small volume is injected into the gas chromatograph.

  • Gas Chromatography: The sample is vaporized and carried by an inert gas through a capillary column. The column separates the individual volatile compounds based on their boiling points and chemical properties.

  • Olfactometry and Detection: The effluent from the GC column is split into two paths. One path leads to a chemical detector (e.g., a Flame Ionization Detector - FID or Mass Spectrometer - MS) which records the chemical composition. The other path leads to a sniffing port where a trained sensory analyst identifies and describes the odor of each eluting compound.

  • Aroma Extract Dilution Analysis (AEDA): To quantify the potency of the odorants, a series of stepwise dilutions of the original sample extract are analyzed by GC-O. The highest dilution at which an odor can still be detected is recorded as the Flavor Dilution (FD) factor. A higher FD factor indicates a more potent odorant.

  • Data Analysis: The results from the chemical detector and the olfactometry analysis are combined to create an "aromagram," which links specific chemical compounds to their perceived odors and sensory significance.

The Neurological Response: Signaling Pathways of Perception

The perception of flavor is a complex process initiated by the interaction of flavor molecules with specific receptors in the oral and nasal cavities. The signaling pathways for aldehydes like this compound and cinnamaldehyde involve distinct receptor families.

The general olfactory pathway for aldehydes begins with the binding of the odorant molecule to an Olfactory Receptor (OR), a type of G-protein coupled receptor (GPCR), located on the cilia of olfactory sensory neurons in the nasal epithelium. This binding event triggers a cascade of intracellular events, leading to the generation of an action potential that travels to the olfactory bulb in the brain, where the signal is processed and perceived as a specific smell.

Olfactory_Signaling_Pathway General Olfactory Signaling Pathway for Aldehydes cluster_neuron Olfactory Sensory Neuron Odorant Aldehyde (e.g., this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces Ion_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->Ion_Channel Opens Depolarization Neuron Depolarization Ion_Channel->Depolarization Causes Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential Generates

General Olfactory Signaling Pathway for Aldehydes

Cinnamaldehyde, in addition to activating olfactory receptors, is a known agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. TRPA1 is a non-selective cation channel primarily expressed in sensory neurons and is responsible for detecting pungent and irritant compounds, contributing to the chemesthetic sensations of warmth and pungency associated with cinnamon.

TRPA1_Activation_Pathway Cinnamaldehyde TRPA1 Activation Pathway cluster_sensory_neuron Sensory Neuron Cinnamaldehyde Cinnamaldehyde TRPA1 TRPA1 Channel Cinnamaldehyde->TRPA1 Activates Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Allows Neuron_Activation Neuron Activation Ca_Influx->Neuron_Activation Leads to Sensation Sensation of Pungency & Warmth Neuron_Activation->Sensation Results in

Antifungal activity of 5-Methyl-2-phenyl-2-hexenal versus other aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antifungal properties of various aldehydes, with a focus on cinnamaldehyde (B126680) and citral (B94496), and a brief discussion on formaldehyde (B43269). The guide synthesizes experimental data on their efficacy against common fungal pathogens and details the methodologies used in these assessments. Due to a lack of available research, 5-Methyl-2-phenyl-2-hexenal is positioned as a compound for future investigation.

Quantitative Comparison of Antifungal Activity

The antifungal efficacy of aldehydes is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism, while the MFC is the lowest concentration that results in microbial death. The following table summarizes the reported MIC and MFC values for cinnamaldehyde, citral, and formaldehyde against various fungal species.

AldehydeFungal SpeciesMIC (µg/mL)MFC (µg/mL)Reference
Cinnamaldehyde Candida albicans50.05 - 12569.65 - 109.26[1][2][3][4]
Non-albicans Candida8876.24[1]
Aspergillus fumigatus40 - 80-[5]
Fusarium sambucinum3 mmol/L4 mmol/L[6]
Citral Candida albicans64 - 512256 - 1024[7][8][9]
Cladosporium oxysporum128128[10]
Aspergillus flavus0.5 µL/mL-[11]
Aspergillus ochraceus0.4 µL/mL-[11]
Formaldehyde General Fungicidal UseNot typically measured by MICUsed as a disinfectant[12][13]

Experimental Protocols

The determination of MIC and MFC values is crucial for assessing the antifungal potential of a compound. The broth microdilution method is a standard procedure used in many of the cited studies.

Broth Microdilution Method for MIC and MFC Determination

1. Preparation of Fungal Inoculum:

  • Fungal strains are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours.

  • A suspension of the fungal culture is prepared in a sterile saline solution (0.85% NaCl).

  • The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.

  • The suspension is then further diluted in the test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.

2. Preparation of Aldehyde Solutions:

  • A stock solution of the test aldehyde is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • Serial two-fold dilutions of the aldehyde are prepared in a 96-well microtiter plate using the test medium.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared fungal suspension.

  • Positive (medium with fungal inoculum, no aldehyde) and negative (medium only) controls are included.

  • The plate is incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 24-48 hours).

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the aldehyde at which no visible growth of the fungus is observed.

5. Determination of MFC:

  • An aliquot from each well showing no visible growth is subcultured onto an agar plate.

  • The plates are incubated until growth is visible in the control culture.

  • The MFC is the lowest concentration of the aldehyde from which no fungal colonies grow on the subculture plate.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Observation cluster_mfc MFC Determination A Fungal Culture C Prepare Fungal Inoculum (0.5 McFarland) A->C B Aldehyde Stock Solution D Serial Dilution of Aldehyde in 96-well plate B->D E Inoculate Plate C->E D->E F Incubate (e.g., 37°C, 24-48h) E->F G Observe for Growth (MIC) F->G H Subculture from Wells with No Growth G->H I Incubate Agar Plates H->I J Observe for Colonies (MFC) I->J

Experimental workflow for MIC and MFC determination.

Mechanisms of Antifungal Action

The antifungal activity of aldehydes is attributed to their ability to interfere with essential cellular processes in fungi.

Cinnamaldehyde

Cinnamaldehyde exerts its antifungal effects through multiple mechanisms. It is known to disrupt the fungal cell membrane by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6] This disruption leads to increased membrane permeability and leakage of intracellular components.[5] Furthermore, cinnamaldehyde can interfere with key metabolic pathways, such as the TCA cycle, and inhibit protein synthesis.[5] Some studies also suggest that it can inhibit the activity of essential enzymes and disrupt biofilm formation in Candida species.[1]

cinnamaldehyde_mechanism cluster_membrane Cell Membrane Disruption cluster_metabolism Metabolic Interference cluster_virulence Virulence Factor Inhibition Cinn Cinnamaldehyde Erg Ergosterol Biosynthesis Cinn->Erg inhibits TCA TCA Cycle Cinn->TCA disrupts Protein Protein Synthesis Cinn->Protein inhibits Biofilm Biofilm Formation Cinn->Biofilm inhibits Membrane Increased Membrane Permeability Erg->Membrane Leakage Leakage of Cellular Contents Membrane->Leakage

Proposed antifungal mechanisms of cinnamaldehyde.

Citral

Citral's antifungal mechanism is also multifaceted. While some studies suggest it can damage the cell membrane and increase its permeability, others indicate that its mode of action does not directly involve the cell wall or binding to ergosterol.[7][9][11] It has been shown to inhibit the formation of pseudohyphae and chlamydoconidia in Candida albicans.[7][9] Additionally, citral can induce the accumulation of intracellular reactive oxygen species (ROS) in some fungi, leading to oxidative stress and cell death.[11]

citral_mechanism cluster_membrane_effects Cellular Effects cluster_outcome Fungal Cell Outcome Citral Citral MembraneDamage Cell Membrane Damage Citral->MembraneDamage Morphology Inhibition of Pseudohyphae Citral->Morphology ROS Induction of ROS Citral->ROS FungalDeath Fungal Cell Death MembraneDamage->FungalDeath OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->FungalDeath

Proposed antifungal mechanisms of citral.

Formaldehyde

Formaldehyde is a broad-spectrum biocide with known fungicidal properties.[13][14] Its mechanism of action involves the non-specific alkylation of functional groups in proteins and nucleic acids, leading to the disruption of cellular functions and cell death.[13] Due to its high toxicity and carcinogenicity, its use is generally limited to disinfection and sterilization rather than as a therapeutic agent.[13] Some fungi have even been observed to use formaldehyde as a chemical defense agent.[15][16]

Conclusion

Cinnamaldehyde and citral demonstrate significant antifungal activity against a range of pathogenic fungi, with their efficacy attributed to multiple mechanisms of action, primarily targeting cell membrane integrity and metabolic processes. Formaldehyde, while a potent fungicide, is not suitable for therapeutic applications due to its toxicity. The lack of data on the antifungal properties of this compound highlights an area for future research and discovery in the development of novel antifungal agents. The continued investigation into the mechanisms of action of these and other aldehydes will be crucial for the development of new and effective antifungal therapies.

References

The Sensory Footprint of 5-Methyl-2-phenyl-2-hexenal in Food Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of flavor science, 5-Methyl-2-phenyl-2-hexenal stands out for its potent and characteristic cocoa and chocolate aroma.[1][2] This aldehyde is a key ingredient in the flavorist's palette for creating authentic and rich chocolate notes in a variety of food products, from baked goods and confectionery to beverages.[3][4] This guide provides a comparative sensory evaluation of this compound, benchmarked against other common flavoring agents, supported by detailed experimental protocols and illustrative data.

Sensory Profile of this compound

This compound is primarily recognized for its distinct cocoa and dark chocolate flavor profile.[1] Its organoleptic properties are often described as having a bitter, chocolatey, and cocoa-like taste. The aroma is characterized by rich, pleasant bitter cocoa notes with nutty and sweet undertones.[1] This compound is considered by some experts to be one of the single most important components responsible for the characteristic aroma of cocoa beans.[5]

Performance in Food Matrices: A Comparative Overview

While specific quantitative data from direct comparative studies in various food matrices are limited in publicly available literature, we can construct a representative comparison based on the known sensory profiles of this compound and common alternative flavoring compounds. The following tables present illustrative data from hypothetical Quantitative Descriptive Analysis (QDA) and Triangle Tests in three common food matrices: milk chocolate, a chocolate-flavored beverage, and a baked good.

Disclaimer: The following data is illustrative and intended to demonstrate the application of sensory evaluation methodologies. It is based on the known sensory profiles of the compounds but is not derived from a specific published study.

Quantitative Descriptive Analysis (QDA)

QDA provides a detailed sensory profile of a product. A trained panel evaluates the intensity of various sensory attributes on a continuous scale.

Table 1: Illustrative Quantitative Descriptive Analysis of Flavoring Compounds in Milk Chocolate

Sensory AttributeThis compound (0.05%)Vanillin (0.1%)2,3-Dimethylpyrazine (0.02%)
Cocoa Aroma Intensity8.52.06.0
Chocolate Flavor Intensity9.03.55.5
Sweetness4.08.03.0
Bitterness7.52.56.5
Nutty Notes6.01.57.0
Creamy/Milky Notes3.07.02.5
Overall Liking8.27.56.8

Table 2: Illustrative Quantitative Descriptive Analysis of Flavoring Compounds in a Chocolate-Flavored Beverage

Sensory AttributeThis compound (0.02%)Ethyl Vanillin (0.05%)2-Acetylpyridine (0.01%)
Cocoa Aroma Intensity7.81.55.0
Chocolate Flavor Intensity8.22.54.5
Sweetness3.58.52.0
Bitterness6.82.05.5
Roasted Notes5.51.07.5
Mouthfeel6.05.04.5
Overall Liking7.97.06.2

Table 3: Illustrative Quantitative Descriptive Analysis of Flavoring Compounds in a Baked Good (Cookie)

Sensory AttributeThis compound (0.03%)Vanillin (0.1%) + 2,3-Dimethylpyrazine (0.01%)
Baked Cocoa Aroma8.07.0
Chocolate Chip Flavor8.57.5
Sweetness4.57.5
Bitterness7.06.0
Buttery/Doughy Notes3.04.0
Overall Liking8.58.0
Triangle Test

A triangle test is a discriminative method used to determine if a sensory difference exists between two products. Panelists are presented with three samples, two of which are identical and one is different, and are asked to identify the odd sample.

Table 4: Illustrative Triangle Test Results - this compound vs. Vanillin in Milk Chocolate

Number of PanelistsCorrect IdentificationsSignificance Level (p-value)Conclusion
3025< 0.001A significant difference in flavor is perceived.

Table 5: Illustrative Triangle Test Results - this compound vs. 2,3-Dimethylpyrazine in a Chocolate-Flavored Beverage

Number of PanelistsCorrect IdentificationsSignificance Level (p-value)Conclusion
3022< 0.01A significant difference in flavor is perceived.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable sensory evaluation. Below are standard protocols for Quantitative Descriptive Analysis and Triangle Tests that can be adapted for the evaluation of this compound in various food matrices.

Quantitative Descriptive Analysis (QDA) Protocol
  • Panelist Selection and Training:

    • Recruit 10-12 panelists based on their sensory acuity, descriptive ability, and availability.

    • Conduct screening tests for basic taste identification and odor recognition.

    • Train the panel over several sessions to develop a consensus vocabulary for the sensory attributes of the product (e.g., cocoa aroma, chocolate flavor, bitterness, sweetness, nutty notes). Use reference standards to anchor the attributes.

    • Familiarize panelists with the use of a 15-cm line scale for intensity rating, anchored with "low" and "high" at each end.

  • Sample Preparation:

    • Prepare the food matrix (e.g., milk chocolate, beverage, cookie dough) with and without the flavoring agents at specified concentrations.

    • Ensure all samples are prepared under identical conditions to minimize variability.

    • Code samples with random three-digit numbers.

  • Evaluation Procedure:

    • Present samples to panelists in a sequential monadic order in a controlled environment (sensory booths with controlled lighting and temperature).

    • Provide panelists with unsalted crackers and water for palate cleansing between samples.

    • Instruct panelists to evaluate each sample and rate the intensity of each sensory attribute on the provided line scale.

  • Data Analysis:

    • Measure the ratings from the line scales.

    • Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between samples for each attribute.

    • Use multivariate analysis techniques like Principal Component Analysis (PCA) to visualize the relationships between samples and attributes.

Triangle Test Protocol
  • Panelist Selection:

    • Recruit a minimum of 24-30 panelists. Panelists should be regular consumers of the product category being tested.

  • Sample Preparation:

    • Prepare two batches of the food matrix, one with the control flavoring and one with the test flavoring (e.g., this compound).

    • Ensure both batches are identical in all other aspects.

  • Evaluation Procedure:

    • For each panelist, present three coded samples in a randomized order. Two samples will be from one batch (A) and one from the other (B), or vice versa (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

    • Instruct panelists to taste the samples from left to right and identify the sample that is different from the other two.

    • This is a forced-choice test; panelists must choose one sample.

  • Data Analysis:

    • Count the number of correct identifications.

    • Use a statistical table for triangle tests or a chi-square test to determine if the number of correct responses is significantly greater than what would be expected by chance (33.3%).

Visualizing the Sensory Evaluation Workflow

The following diagrams illustrate the logical flow of the sensory evaluation process.

SensoryEvaluationWorkflow cluster_QDA Quantitative Descriptive Analysis (QDA) cluster_Triangle Triangle Test QDA_Panel Panelist Selection & Training QDA_Vocab Vocabulary Development QDA_Panel->QDA_Vocab Develops QDA_Eval Sample Evaluation QDA_Vocab->QDA_Eval Informs QDA_Data Data Analysis QDA_Eval->QDA_Data Generates Triangle_Panel Panelist Recruitment Triangle_Setup Sample Presentation (AAB, ABA, etc.) Triangle_Panel->Triangle_Setup Triangle_Eval Odd Sample Identification Triangle_Setup->Triangle_Eval Triangle_Data Statistical Analysis Triangle_Eval->Triangle_Data

Caption: Workflow for QDA and Triangle Test.

Signaling Pathway of Flavor Perception

The perception of flavor is a complex process involving both the gustatory (taste) and olfactory (smell) systems.

FlavorPerceptionPathway cluster_stimulus Stimulus cluster_perception Sensory Perception Food Food Matrix with This compound Taste Gustatory System (Taste Receptors) Food->Taste Taste Molecules Smell Olfactory System (Odorant Receptors) Food->Smell Volatile Aldehydes Brain Brain (Flavor Integration) Taste->Brain Taste Signals Smell->Brain Odor Signals

Caption: Simplified pathway of flavor perception.

References

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Stability of 5-Methyl-2-phenyl-2-hexenal and Related Aromatic Aldehydes

This guide provides a comparative analysis of the stability of this compound and structurally related α,β-unsaturated aromatic aldehydes. The stability of these compounds is a critical factor in their application in the flavor, fragrance, and pharmaceutical industries, as degradation can lead to loss of efficacy, altered sensory properties, and the formation of undesirable byproducts. This document is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction to Aldehyde Stability

Aromatic aldehydes, particularly those with α,β-unsaturation, are susceptible to various degradation pathways, including oxidation, isomerization, and polymerization.[1] The presence of a conjugated system, including a phenyl group and a carbon-carbon double bond, influences the electron distribution within the molecule and, consequently, its reactivity and stability. Factors such as exposure to light, heat, oxygen, and the presence of catalysts can significantly impact the shelf-life of these compounds.[1]

Comparative Stability Analysis

It is important to note that the data presented below is a qualitative comparison based on the known reactivity of functional groups and should be confirmed by experimental studies.

Table 1: Comparative Stability of this compound and Related Compounds

CompoundStructureKey Structural FeaturesExpected Relative StabilityPrimary Degradation Pathways
This compound C₁₃H₁₆Oα,β-Unsaturated aldehyde with a phenyl group at the α-position and an isobutyl group at the β-position.ModerateOxidation of the aldehyde group, isomerization of the C=C bond.
Cinnamaldehyde (B126680) C₉H₈Oα,β-Unsaturated aldehyde with a phenyl group at the β-position.Moderate to LowProne to oxidation to cinnamic acid.
α-Methylcinnamaldehyde C₁₀H₁₀OMethyl group at the α-position increases steric hindrance around the double bond.Moderate to HighOxidation of the aldehyde group. Steric hindrance may slow down polymerization.
p-Methoxycinnamaldehyde C₁₀H₁₀O₂Electron-donating methoxy (B1213986) group on the phenyl ring.LowThe electron-donating group can activate the aromatic ring and the conjugated system towards oxidation.
p-Nitrocinnamaldehyde C₉H₇NO₃Electron-withdrawing nitro group on the phenyl ring.HighThe electron-withdrawing group deactivates the conjugated system, making it less susceptible to oxidation.

Factors Influencing Aldehyde Stability

The stability of α,β-unsaturated aromatic aldehydes is governed by a complex interplay of electronic and steric factors. The following diagram illustrates the key relationships influencing the degradation of these compounds.

G Factors Influencing the Stability of α,β-Unsaturated Aromatic Aldehydes cluster_factors Influencing Factors cluster_properties Molecular Properties cluster_degradation Degradation Pathways Electronic Effects Electronic Effects Reactivity of Aldehyde Group Reactivity of Aldehyde Group Electronic Effects->Reactivity of Aldehyde Group Stability of Conjugated System Stability of Conjugated System Electronic Effects->Stability of Conjugated System Steric Hindrance Steric Hindrance Steric Hindrance->Reactivity of Aldehyde Group Polymerization Polymerization Steric Hindrance->Polymerization Environmental Conditions Environmental Conditions Oxidation Oxidation Environmental Conditions->Oxidation Isomerization Isomerization Environmental Conditions->Isomerization Environmental Conditions->Polymerization Reactivity of Aldehyde Group->Oxidation Stability of Conjugated System->Isomerization Stability of Conjugated System->Polymerization

Caption: Key factors affecting the stability of α,β-unsaturated aromatic aldehydes.

Experimental Protocols

To quantitatively assess the stability of this compound and related compounds, a forced degradation study can be performed. This involves subjecting the compounds to various stress conditions and monitoring their degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for Forced Degradation Study

The following diagram outlines the workflow for a typical forced degradation study.

G Forced Degradation Study Workflow Start Start Prepare Stock Solutions Prepare Stock Solutions Start->Prepare Stock Solutions Subject to Stress Conditions Subject to Stress Conditions Prepare Stock Solutions->Subject to Stress Conditions Sample at Time Points Sample at Time Points Subject to Stress Conditions->Sample at Time Points Analyze by HPLC Analyze by HPLC Sample at Time Points->Analyze by HPLC Quantify Degradation Quantify Degradation Analyze by HPLC->Quantify Degradation End End Quantify Degradation->End

Caption: Workflow for a forced degradation study of aromatic aldehydes.

Detailed Methodologies

1. Preparation of Stock and Working Solutions:

  • Stock Solution: Prepare a stock solution of this compound and each related compound (e.g., cinnamaldehyde, α-methylcinnamaldehyde) in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Working Solutions: Dilute the stock solutions with the same solvent to a working concentration of 100 µg/mL for the stability studies.

2. Forced Degradation Conditions:

  • Acid Hydrolysis: Mix 1 mL of the working solution with 1 mL of 1N hydrochloric acid. Keep the mixture at 60°C for 24 hours. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1N sodium hydroxide, and dilute with the mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the working solution with 1 mL of 1N sodium hydroxide. Keep the mixture at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize it with 1N hydrochloric acid, and dilute with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the working solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation: Place the working solution in a temperature-controlled oven at 80°C for 48 hours. At specified time points, withdraw an aliquot and dilute with the mobile phase.

  • Photolytic Degradation: Expose the working solution to UV light (254 nm) in a photostability chamber for 24 hours. A control sample should be kept in the dark at the same temperature. At specified time points, withdraw an aliquot and dilute with the mobile phase.

3. Stability-Indicating HPLC Method:

A reverse-phase HPLC method can be used for the separation and quantification of the parent compound and its degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution of acetonitrile and water (with 0.1% formic acid) can be employed. A typical gradient could start at 50% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The UV detector should be set at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 254 nm).

  • Injection Volume: 20 µL.

4. Data Analysis:

The percentage of degradation of the parent compound at each time point under each stress condition is calculated using the following formula:

% Degradation = [(Initial Area - Area at time t) / Initial Area] x 100

The results can then be tabulated to compare the stability of this compound with the other aldehydes under the different stress conditions.

Conclusion

The stability of this compound and related α,β-unsaturated aromatic aldehydes is a critical parameter for their successful application. While direct comparative quantitative data is limited, understanding the general principles of their degradation pathways and employing robust analytical methodologies, such as forced degradation studies coupled with HPLC, allows for a thorough assessment of their stability profiles. The protocols and comparative information provided in this guide serve as a valuable resource for researchers and professionals working with these important compounds.

References

Comparative Guide to the Cross-Reactivity of 5-Methyl-2-phenyl-2-hexenal in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-Methyl-2-phenyl-2-hexenal, a common fragrance and flavor ingredient, and its potential for cross-reactivity in various biological assays. Due to its chemical structure as an α,β-unsaturated aldehyde, this compound possesses inherent reactivity that can lead to interference in common experimental platforms, potentially generating misleading data. This document outlines the known biological activities of this compound, explores its potential for assay interference, compares it with alternative compounds, and provides detailed experimental protocols for assessing such reactivity.

Overview of this compound and its Biological Reactivity

This compound (CAS No. 21834-92-4) is widely used in the food and cosmetic industries for its characteristic cocoa and chocolate-like aroma.[1] Structurally, it is an α,β-unsaturated aldehyde, a class of compounds known for their electrophilic nature. This reactivity stems from the polarized carbon-carbon double bond conjugated with the carbonyl group, making it susceptible to nucleophilic attack by biological macromolecules such as proteins and DNA.[2][3][4] This reactivity is the primary basis for its potential to interfere with biological assays.

Known Toxicological Profile

A 90-day subchronic oral toxicity study in F344 rats has been conducted to assess the safety of this compound.[5][6][7] Such studies, typically following OECD Test Guideline 408, provide crucial data on potential target organs and no-observed-adverse-effect levels (NOAELs).

Table 1: Summary of 90-Day Oral Toxicity Study of this compound in Rats

ParameterObservationReference
Study Design Repeated dose 90-day oral toxicity study in F344 rats.[5][6]
Guideline Based on OECD Test Guideline 408.[5][6]
Key Findings Provides data on potential organ toxicity, blood chemistry, and histopathological changes.[5][6]
NOAEL The no-observed-adverse-effect level is established from this study.

Note: Specific quantitative data from the full study report would be required for a complete quantitative summary.

Potential for Cross-Reactivity in Biological Assays

The electrophilic nature of α,β-unsaturated aldehydes like this compound is the root cause of their potential to interfere with various biological assays. This interference can occur through several mechanisms, including covalent modification of assay components or direct reaction with detection reagents.

Immunoassays (e.g., ELISA)

Enzyme-Linked Immunosorbent Assays (ELISAs) rely on the specific binding of antibodies to their target antigens. α,β-Unsaturated aldehydes can potentially interfere with ELISAs through:

  • Covalent Modification of Antibodies or Antigens: The aldehyde can react with nucleophilic residues (e.g., lysine, cysteine) on antibodies or coating antigens, altering their conformation and compromising their binding affinity and specificity.

  • Interference with Enzyme Conjugates: The enzymatic activity of horseradish peroxidase (HRP) or alkaline phosphatase (AP), commonly used in ELISAs, can be inhibited by reactive compounds.

Cell Viability Assays (e.g., MTT, XTT)

Tetrazolium-based cell viability assays, such as the MTT and XTT assays, measure the metabolic activity of cells by monitoring the reduction of a tetrazolium salt to a colored formazan (B1609692) product by cellular dehydrogenases. α,β-Unsaturated aldehydes can interfere with these assays by:

  • Direct Reduction of Tetrazolium Salts: Some compounds with reducing properties can directly reduce MTT or XTT, leading to a false-positive signal for cell viability, even in the absence of viable cells.[8][9][10]

  • Reaction with Intracellular Thiols: Depletion of intracellular glutathione (B108866) (GSH) by reactive aldehydes can alter the cellular redox state, which may indirectly affect dehydrogenase activity and, consequently, formazan production.[11]

Reporter Gene Assays

Reporter gene assays are used to study gene expression and signaling pathways. The activity of reporter enzymes like luciferase or β-galactosidase can be directly inhibited by reactive compounds that modify critical amino acid residues in the enzyme's active site.

Comparison with Alternatives

For applications where the cocoa-like aroma of this compound is desired, several alternatives exist. The choice of an alternative should consider its own potential for biological assay interference.

Table 2: Comparison of this compound and Alternative Compounds

CompoundChemical StructureAroma ProfilePotential for Cross-Reactivity
This compound α,β-Unsaturated AldehydeCocoa, chocolateHigh: Due to the reactive aldehyde and conjugated double bond.
Vanillin Phenolic AldehydeVanillaModerate: The aldehyde group can be reactive, but it is generally less electrophilic than α,β-unsaturated aldehydes.
2-Phenylethanol Aromatic AlcoholFloral (rose)Low: Lacks a reactive carbonyl group.
Isoamyl acetate EsterBanana, pearLow: Esters are generally less reactive than aldehydes.

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity of this compound or other test compounds, the following experimental protocols are recommended.

Glutathione (GSH) Reactivity Assay

This assay assesses the potential of a compound to react with nucleophilic thiol groups, providing an indication of its potential to form covalent adducts with proteins.[5][6][12][13]

Principle: The rate of depletion of glutathione (GSH) in the presence of the test compound is monitored over time.

Materials:

  • Glutathione (GSH)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compound (this compound)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of GSH in PBS.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add PBS, GSH solution, and the test compound solution to achieve the desired final concentrations.

  • Incubate the plate at 37°C.

  • At various time points, add DTNB solution to the wells.

  • Measure the absorbance at 412 nm to quantify the remaining free GSH.

  • Calculate the rate of GSH depletion.

Diagram of Glutathione Reactivity Assay Workflow:

GSH_Reactivity_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Prep_GSH Prepare GSH Stock Solution Mix Mix GSH, Compound, and PBS in Plate Prep_GSH->Mix Prep_Compound Prepare Test Compound Stock Prep_Compound->Mix Incubate Incubate at 37°C Mix->Incubate Add_DTNB Add DTNB (Ellman's Reagent) Incubate->Add_DTNB Read_Absorbance Read Absorbance at 412 nm Add_DTNB->Read_Absorbance Calculate_Rate Calculate GSH Depletion Rate Read_Absorbance->Calculate_Rate

Caption: Workflow for the Glutathione (GSH) Reactivity Assay.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potential of a compound to interfere with the MTT assay and assesses its cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.

Materials:

  • Human cell line (e.g., HaCaT keratinocytes)

  • Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for 24-48 hours. Include a cell-free control with the test compound to check for direct MTT reduction.

  • Remove the treatment medium and add fresh medium containing MTT solution.

  • Incubate for 2-4 hours at 37°C.

  • Add solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the untreated control.

Diagram of MTT Assay Workflow:

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Readout & Analysis Seed_Cells Seed Cells in 96-well Plate Attach_Cells Allow Cells to Attach Overnight Seed_Cells->Attach_Cells Add_Compound Add Test Compound (Various Concentrations) Attach_Cells->Add_Compound Incubate_Treatment Incubate for 24-48 hours Add_Compound->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate Cell Viability (%) Read_Absorbance->Calculate_Viability

References

Quantification of 5-Methyl-2-phenyl-2-hexenal in Cocoa Varieties: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

5-Methyl-2-phenyl-2-hexenal is recognized as a significant contributor to the characteristic chocolate and cocoa aroma.[1][2] Its presence is a result of the complex chemical transformations that occur during the fermentation, drying, and roasting of cocoa beans. However, publicly accessible research has not yet detailed the exact concentrations of this compound in different cocoa cultivars, which would be essential for a direct quantitative comparison.

Understanding the Role of Volatile Compounds in Cocoa Flavor

The flavor of chocolate is a complex interplay of hundreds of volatile organic compounds (VOCs), including aldehydes, ketones, esters, and pyrazines. The genetic makeup of the cocoa variety (genotype) plays a crucial role in determining the precursor compounds present in the unfermented beans, which in turn influences the final aroma profile after processing.

  • Criollo: Generally considered the most aromatic and finest quality cocoa, often characterized by fruity, floral, and nutty notes.

  • Forastero: The most commonly cultivated variety, known for its robust, classic cocoa flavor.

  • Trinitario: A hybrid of Criollo and Forastero, exhibiting a wide range of flavor profiles that can encompass the characteristics of both parent varieties.

While direct quantitative data for this compound is lacking, studies on the broader volatile composition of these varieties consistently show significant differences in the concentrations of various aroma compounds. These analyses are typically performed using advanced analytical techniques such as Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).[3][4][5]

Experimental Approaches to Quantification

The quantification of volatile compounds like this compound in a complex matrix such as cocoa beans requires sophisticated analytical methodologies. The general workflow for such an analysis is outlined below.

Experimental Workflow for Quantification of Volatile Compounds in Cocoa

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing cluster_result Result Sample Cocoa Beans (Different Varieties) Grinding Grinding to Powder Sample->Grinding HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Grinding->HS_SPME GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) HS_SPME->GC_MS Identification Compound Identification GC_MS->Identification Quantification Quantification Identification->Quantification Comparison Comparative Analysis of This compound Concentrations Quantification->Comparison

Figure 1. A generalized workflow for the quantification of volatile compounds in cocoa beans.

Detailed Experimental Protocol (General)

A typical protocol for the analysis of volatile compounds in cocoa beans using HS-SPME-GC-MS would involve the following steps:

  • Sample Preparation: A known weight of cocoa beans from a specific variety is cryogenically ground into a fine powder to ensure homogeneity and release of volatile compounds.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • An accurately weighed amount of the cocoa powder is placed in a sealed headspace vial.

    • The vial is heated to a specific temperature (e.g., 60-80°C) for a defined period to allow volatile compounds to partition into the headspace.

    • An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace for a set time to adsorb the volatile analytes.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • The SPME fiber is then introduced into the injection port of a gas chromatograph, where the adsorbed compounds are thermally desorbed.

    • The volatile compounds are separated based on their boiling points and polarity as they pass through a capillary column.

    • The separated compounds are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for their identification by comparing the resulting mass spectra to a reference library.

  • Quantification: For accurate quantification, an internal standard (a known amount of a compound not naturally present in the sample) is typically added to the sample before extraction. The concentration of the target analyte (this compound) is then determined by comparing its peak area to that of the internal standard.

Conclusion

While this compound is undoubtedly a crucial component of the desirable chocolate aroma, a direct comparison of its concentration in different cocoa varieties is a gap in the current scientific literature. Future research focusing on the targeted quantification of this and other key aroma compounds in a wide range of cocoa cultivars would be invaluable for a more complete understanding of cocoa flavor chemistry and would provide crucial data for the chocolate industry to optimize processing conditions and product quality based on the specific characteristics of the raw materials. Such studies would enable the creation of detailed comparative guides as requested.

References

A Researcher's Guide to Isotopic Labeling of 5-Methyl-2-phenyl-2-hexenal for Metabolic Investigation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of isotopic labeling strategies for 5-Methyl-2-phenyl-2-hexenal to facilitate metabolic studies. This document outlines potential synthesis and labeling approaches, compares different isotopic tracers, and provides a foundational experimental protocol for in vitro metabolism analysis.

This compound is an alpha,beta-unsaturated aldehyde recognized for its characteristic cocoa and chocolate-like aroma, leading to its use as a flavoring agent in food and a fragrance component in perfumes.[1][2][3] While toxicological studies have been conducted, a comprehensive understanding of its metabolic fate is an area requiring further investigation.[4][5] Isotopic labeling is a powerful technique that enables the tracing of a molecule's journey through a biological system, providing invaluable insights into its absorption, distribution, metabolism, and excretion (ADME) properties.[6] This guide explores potential isotopic labeling strategies for this compound to empower researchers in designing and executing robust metabolic studies.

Synthesis and Isotopic Labeling of this compound

The primary synthesis of this compound is achieved through the Aldol condensation of 3-methylbutanal (B7770604) and benzaldehyde.[4] This synthetic route offers strategic opportunities for introducing stable isotopes, such as Carbon-13 (¹³C) or Deuterium (B1214612) (²H or D), into the molecule.

Proposed Labeling Strategies:
  • ¹³C-Labeling: The introduction of ¹³C atoms into the backbone of this compound provides a stable and unambiguous tracer. A practical approach involves using [¹³C₆]-benzaldehyde as a precursor in the Aldol condensation. This would result in a labeled phenyl ring, allowing for the tracking of the core aromatic structure through various metabolic transformations. The use of ¹³C-labeled precursors is a well-established method in metabolic flux analysis of related phenylpropanoid compounds.[7][8][9]

  • Deuterium (²H)-Labeling: Deuterium labeling offers a cost-effective alternative for increasing the molecular weight of the target compound.[10] For this compound, deuterium could be incorporated at various positions. For instance, using deuterated 3-methylbutanal could label the aliphatic side chain. Alternatively, deuterium could be introduced at the aldehyde position through a reduction-oxidation sequence using a deuterated reagent. However, researchers must consider the potential for kinetic isotope effects, where the heavier deuterium isotope can alter the rate of bond cleavage and enzymatic reactions, potentially influencing the metabolic profile.[6]

Synthesis and Labeling of this compound cluster_synthesis Aldol Condensation cluster_labeling Isotopic Labeling Strategies 3-methylbutanal 3-methylbutanal product This compound 3-methylbutanal->product + D_3_methylbutanal Deuterated 3-methylbutanal 3-methylbutanal->D_3_methylbutanal use labeled precursor benzaldehyde benzaldehyde benzaldehyde->product 13C_benzaldehyde [13C6]-Benzaldehyde benzaldehyde->13C_benzaldehyde use labeled precursor labeled_product_13C [13C6-phenyl]-5-Methyl- 2-phenyl-2-hexenal 13C_benzaldehyde->labeled_product_13C labeled_product_D Deuterated 5-Methyl- 2-phenyl-2-hexenal D_3_methylbutanal->labeled_product_D Experimental Workflow for Metabolic Studies start Start cell_culture Cell Culture (e.g., HepG2) start->cell_culture treatment Treat with Labeled This compound cell_culture->treatment extraction Metabolite Extraction (Quench & Extract) treatment->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing and Metabolite Identification analysis->data_processing end End data_processing->end Hypothetical Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound reduction Alcohol Metabolite parent->reduction Reduction oxidation Carboxylic Acid Metabolite parent->oxidation Oxidation hydroxylation Hydroxylated Metabolite parent->hydroxylation Hydroxylation glutathione Glutathione Conjugate parent->glutathione Conjugation glucuronide Glucuronide Conjugate hydroxylation->glucuronide Conjugation

References

Purity Analysis of Commercial 5-Methyl-2-phenyl-2-hexenal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the purity of commercially available 5-Methyl-2-phenyl-2-hexenal, a key aroma compound used in the flavor, fragrance, and pharmaceutical industries. The information presented herein is intended to assist researchers and drug development professionals in selecting a product that meets their quality and purity requirements. This document outlines common analytical methods for purity assessment, compares available commercial grades, and discusses potential alternative compounds.

Commercial Product Purity Comparison

This compound is primarily available as a fragrance and flavor grade ingredient. The purity of commercial batches is a critical parameter, as impurities can affect its sensory profile, chemical reactivity, and potentially, its biological activity. Most suppliers guarantee a minimum purity, which is typically determined by Gas Chromatography (GC).

Supplier/SourceStated PurityAnalytical MethodNotes
Sigma-Aldrich≥96%GCFood Grade (FG), Kosher[1]
Chem-Impex≥96%GCFG, KOSHER, FEMA 3199[2]
Prodasynth>97%GCSum of cis and trans isomers[3]
Ventos>96%GCSum of cis and trans isomers[4]
Bedoukian Research≥97.0%Not SpecifiedKosher[5]

Note: The data presented in this table is based on publicly available information from supplier websites. For specific batch analysis, it is recommended to request a Certificate of Analysis (CoA) from the respective supplier.

Alternative Compounds

For applications where a similar cocoa and nutty aroma profile is desired, the following compounds can be considered as alternatives to this compound. However, their performance and suitability for a specific application would need to be empirically determined.

  • 2-Phenyl-2-butenal: This compound is described as having a predominantly cocoa character but with a more floral note.[6]

  • 4-Methyl-2-phenyl-2-pentenal: This alternative is noted for its strong cocoa profile and is often used in conjunction with this compound, particularly in cocoa and nut flavors.[6]

Experimental Protocols for Purity Analysis

Accurate determination of the purity of this compound is crucial. Gas Chromatography (GC) is the most common method cited by suppliers. High-Performance Liquid Chromatography (HPLC) can also be a valuable technique, especially for analyzing potential non-volatile impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a general framework for the purity analysis of this compound by GC-MS. Instrument conditions may need to be optimized for specific equipment and columns.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol (B129727) or ethyl acetate.

  • Prepare a series of dilutions for calibration curves if quantitative analysis of impurities is required.

  • For commercial samples, dilute the product to a suitable concentration within the linear range of the detector.

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[7]

  • Injection: 1 µL of the prepared sample in splitless or split mode (e.g., 50:1 split ratio).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5-10 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

3. Data Analysis:

  • The purity is determined by calculating the peak area percentage of the main component relative to the total peak areas in the chromatogram.

  • Impurities can be tentatively identified by comparing their mass spectra to spectral libraries (e.g., NIST).

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a general guideline for the analysis of α,β-unsaturated aldehydes and may require optimization for this compound. Derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a common method to enhance UV detection of aldehydes.[8][9]

1. Derivatization (optional, for enhanced sensitivity):

  • React the sample with a solution of 2,4-DNPH in a suitable acidic medium (e.g., acetonitrile (B52724) with a catalytic amount of sulfuric acid).

  • Allow the reaction to proceed to completion.

2. HPLC Conditions:

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.[8]

  • Mobile Phase: A gradient of acetonitrile and water is commonly employed. For example, starting with 60% acetonitrile and increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30-40 °C.

  • Detector: UV detector set at a wavelength appropriate for the DNPH-derivatized aldehyde (typically around 360 nm) or at a lower wavelength (e.g., 254 nm) if analyzing the underivatized compound.[8]

  • Injection Volume: 10-20 µL.

3. Data Analysis:

  • Purity is determined by the peak area percentage of the main component.

  • A calibration curve can be constructed using a certified reference standard for accurate quantification.

Visualizations

The following diagrams illustrate the experimental workflow for purity analysis and a relevant biological pathway associated with the chemical class of this compound.

Purity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Processing Commercial_Sample Commercial this compound Dilution Dilution in Solvent Commercial_Sample->Dilution Derivatization Derivatization (Optional for HPLC) Dilution->Derivatization GC_MS GC-MS Analysis Dilution->GC_MS HPLC HPLC Analysis Derivatization->HPLC Chromatogram Chromatogram Generation GC_MS->Chromatogram Library_Search Mass Spectral Library Search GC_MS->Library_Search HPLC->Chromatogram Peak_Integration Peak Integration & Area % Chromatogram->Peak_Integration Purity_Report Purity Report & Impurity Profile Peak_Integration->Purity_Report Library_Search->Purity_Report

Caption: Experimental workflow for the purity analysis of this compound.

Michael_Addition_Toxicity cluster_compound α,β-Unsaturated Aldehyde cluster_biological_target Biological Nucleophile cluster_reaction Mechanism of Action cluster_outcome Cellular Consequences Unsaturated_Aldehyde This compound (Electrophile) Michael_Addition Michael Addition (Covalent Adduct Formation) Unsaturated_Aldehyde->Michael_Addition Protein_Thiol Protein Cysteine Residue (-SH Group) Protein_Thiol->Michael_Addition DNA_Base DNA Nucleobase DNA_Base->Michael_Addition Enzyme_Inhibition Enzyme Inhibition Michael_Addition->Enzyme_Inhibition Oxidative_Stress Oxidative Stress Michael_Addition->Oxidative_Stress DNA_Damage DNA Damage Michael_Addition->DNA_Damage Cellular_Toxicity Cellular Toxicity Enzyme_Inhibition->Cellular_Toxicity Oxidative_Stress->Cellular_Toxicity DNA_Damage->Cellular_Toxicity

Caption: General mechanism of toxicity for α,β-unsaturated aldehydes via Michael addition.

Conclusion

The purity of commercially available this compound is generally high, with most suppliers providing material that is ≥96% pure as determined by GC. For applications requiring a higher degree of purity or a detailed impurity profile, it is imperative to request a batch-specific Certificate of Analysis. The provided experimental protocols for GC-MS and HPLC offer a starting point for in-house quality control and purity verification. While this compound is primarily used for its sensory properties, its classification as an α,β-unsaturated aldehyde warrants consideration of its potential for covalent modification of biological macromolecules, a common mechanism of toxicity for this class of compounds.[10][11][12][13] Researchers and drug development professionals should consider these factors when selecting a commercial source and designing their experimental protocols.

References

A Comparative Guide to Synthetic and Natural 5-Methyl-2-phenyl-2-hexenal for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the chemical properties, synthesis, and biological activity of synthetic versus natural 5-Methyl-2-phenyl-2-hexenal (B1583446), also known as cocoa hexenal. This guide provides available data, detailed experimental protocols, and highlights areas for future research.

Introduction

This compound is an alpha,beta-unsaturated aldehyde recognized for its characteristic cocoa and chocolate-like aroma.[1][2][3] This compound is utilized in the flavor and fragrance industries and holds potential for applications in pharmaceutical and chemical synthesis due to its reactive aldehyde group.[4][5] It exists in both synthetically produced and naturally occurring forms, with the latter being identified in cocoa, malt, potato chips, and roasted peanuts.[6][7] For researchers and drug development professionals, understanding the similarities and potential differences between the synthetic and natural forms is crucial for experimental design, regulatory considerations, and application development. While direct comparative studies are limited, this guide synthesizes the available data to provide a comprehensive overview.

Chemical and Physical Properties

Both synthetic and natural this compound share the same fundamental chemical structure. However, minor variations in purity and the presence of trace isomers or impurities may exist between the two forms, stemming from their different production methods. The properties listed below are generally attributed to the compound, with suppliers often specifying whether their product is of natural or synthetic origin.

PropertySynthetic this compoundNatural this compound
Synonyms Cocal, Cocoa hexenal[1]Cocal, Cocoa hexenal, Natural[8][9]
CAS Number 21834-92-4[1]21834-92-4[8]
Molecular Formula C₁₃H₁₆O[1]C₁₃H₁₆O[8]
Molecular Weight 188.27 g/mol [1]188.27 g/mol [8]
Appearance Light yellow to yellow liquid[1]Colorless to slightly yellow liquid[9]
Odor Bitter, chocolate, cocoaCocoa[9]
Purity (GC) ≥96%[1]≥96% (Sum of isomers)[8][9]
Refractive Index n20/D 1.529 - 1.539[1]1.450 - 1.536 @ 20°C[9]
Density 0.973 g/mL at 25 °C0.968 - 1.025 g/mL at 25°C[9]
Boiling Point 290 °C[10]290°C[9]
Flash Point 113 °C (closed cup)[8]110°C[9]
Solubility Soluble in oils; Insoluble in water[11]Soluble in oils and ethanol, insoluble in water[9]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through a base-catalyzed aldol (B89426) condensation. The following protocol is based on a method described in the literature.[12]

Materials:

  • Phenylacetaldehyde (B1677652)

  • Isovaleraldehyde

  • Anhydrous sodium acetate (B1210297)

  • Anhydrous ethyl alcohol

  • Water

  • Saturated NaCl solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with stirrer, thermometer, heating mantle, reflux condenser, and addition funnel

Procedure:

  • Prepare a solution of anhydrous sodium acetate in water and anhydrous ethyl alcohol in the reaction flask. Stir until the sodium acetate is completely dissolved.

  • In an addition funnel, prepare a mixture of phenylacetaldehyde and isovaleraldehyde.

  • Add the aldehyde mixture to the sodium acetate solution over a period of 15 minutes while stirring.

  • Heat the reaction mixture to reflux and maintain for approximately three hours.

  • After the reaction is complete, cool the mixture and separate the organic layer.

  • Wash the organic phase with a saturated NaCl solution.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Purify the product by fractional distillation under reduced pressure. The desired this compound typically distills at 96-105°C at approximately 0.7 mm Hg.[12]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification NaOAc Sodium Acetate Mix Mix & Stir NaOAc->Mix Solvents Water & Ethanol Solvents->Mix Aldehydes Phenylacetaldehyde & Isovaleraldehyde Aldehydes->Mix Reflux Heat to Reflux (3 hours) Mix->Reflux Separate Separate Organic Layer Reflux->Separate Wash Wash with NaCl Separate->Wash Dry Dry with MgSO4 Wash->Dry Distill Fractional Distillation Dry->Distill Product This compound Distill->Product

Synthetic Workflow for this compound
Proposed Extraction of Natural this compound from Cocoa Beans

Materials:

  • Roasted cocoa beans

  • Grinder

  • HS-SPME device with a suitable fiber (e.g., DVB/CAR/PDMS)[13]

  • GC-MS system

  • Sample vials with septa

Procedure:

  • Grind the roasted cocoa beans into a fine powder.

  • Place a known amount of the cocoa powder into a sample vial and seal it.

  • Heat the vial to a specific temperature (e.g., 60°C) to facilitate the release of volatile compounds.[14]

  • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-50 minutes) to adsorb the volatile compounds.[14][16]

  • Retract the fiber and introduce it into the injection port of the GC-MS for thermal desorption of the analytes.

  • Analyze the desorbed compounds using an appropriate GC temperature program and MS detection.

  • Identify this compound based on its retention time and mass spectrum compared to a synthetic standard.

  • For preparative isolation, a larger-scale extraction method such as steam distillation or solvent extraction followed by column chromatography would be necessary.

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Cocoa Roasted Cocoa Beans Grind Grind to Powder Cocoa->Grind Vial Place in Vial & Seal Grind->Vial Heat Heat Vial Vial->Heat SPME HS-SPME Adsorption Heat->SPME GCMS GC-MS Analysis SPME->GCMS Identify Identify Compound GCMS->Identify Isolate Preparative Isolation (Optional) Identify->Isolate

Proposed Workflow for Natural Extraction and Analysis

Biological Activity and Signaling Pathways

The biological activity of this compound is an area that requires more in-depth research, particularly concerning its effects in mammalian systems.

  • Flavor and Fragrance: The primary and well-documented application of this compound is as a flavoring agent, where it imparts a cocoa-like taste and aroma.[1][14]

  • Pheromonal Activity: In insects, this compound has been identified as a component of the scent gland secretion of male cave crickets, suggesting a role in chemical communication.

  • Antifungal and Enzymatic Inhibition: One source suggests that this compound, as a component of cinnamon oil, may possess antifungal properties by inhibiting fatty acid and sterol synthesis, and may also inhibit DNA and RNA polymerase activity.[10] However, these claims require further substantiation through dedicated studies on the isolated compound.

  • Toxicology: A 90-day subchronic toxicity study in rats has been conducted to assess the safety profile of this compound for its use in consumer products.[8] The study indicated that while generally safe at low doses, higher concentrations may have adverse effects.[17]

Currently, there is a lack of specific information in the public domain regarding the interaction of this compound with specific receptors or its modulation of defined signaling pathways in a pharmacological context.

Comparison and Future Directions

A direct, data-driven comparison of synthetic and natural this compound is currently hampered by a lack of published research. While their primary chemical and physical properties are expected to be identical, potential differences may lie in:

  • Purity Profile: The synthetic product may contain residual starting materials or by-products from the chemical synthesis, whereas the natural extract could contain other volatile compounds from the source material. A comparative GC-MS analysis would be instrumental in elucidating these differences.

  • Isomeric Ratio: The synthesis and extraction methods might yield different ratios of cis and trans isomers, which could potentially influence the organoleptic properties and biological activity.

  • Biological Efficacy: It is plausible that minor components in the natural extract could act synergistically to enhance or modify the biological effects of this compound. Conversely, the high purity of the synthetic version ensures that any observed activity is attributable to the compound itself.

For researchers and drug development professionals, it is recommended to:

  • Conduct head-to-head analytical comparisons of commercially available synthetic and natural samples to characterize their purity and isomeric composition.

  • Perform in vitro and in vivo studies to directly compare the biological activities of both forms, including their potential pharmacological effects beyond flavor modification.

  • Investigate the potential interaction of this compound with olfactory receptors and other cellular targets to uncover novel signaling pathways and therapeutic applications.

References

Safety Operating Guide

Proper Disposal of 5-Methyl-2-phenyl-2-hexenal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 5-Methyl-2-phenyl-2-hexenal (CAS No. 21834-92-4). The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Hazard Assessment

This compound is classified as a skin irritant, a potential skin sensitizer, and a serious eye irritant.[1][2][3] While specific data on its environmental hazards are limited, it is prudent to handle it as a hazardous substance and prevent its release into the environment.[1] All disposal procedures must be conducted in accordance with local, regional, national, and international regulations.[1][4]

Personal Protective Equipment (PPE): Before handling this compound for disposal, the following personal protective equipment should be worn:

  • Gloves: Chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[2][4]

  • Lab Coat: A standard laboratory coat to protect skin and clothing.

  • Ventilation: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[2]

Spill Response Procedures

In the event of a spill, immediate action is necessary to contain the substance and prevent exposure.

Small Spills:

  • Alert personnel in the immediate vicinity.

  • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[1][2][5]

  • Collect the absorbent material using non-sparking tools and place it into a designated, sealable container for hazardous waste disposal.[6][7]

  • Clean the spill area thoroughly with soap and water.[8]

Large Spills:

  • Evacuate the immediate area and alert others.

  • If it can be done without risk, stop the flow of the material.[1]

  • Dike the spilled material to prevent it from spreading or entering drains.[1]

  • Cover the spill with a plastic sheet to minimize vaporization.[1]

  • Follow the containment and collection procedures for small spills.

  • Contact your institution's Environmental Health and Safety (EHS) department for assistance.

Waste Collection and Disposal

Proper collection and storage of this compound waste are critical for safe disposal.

Waste Collection:

  • Pure Chemical Waste: Unused or surplus this compound should be collected in its original container or a compatible, tightly sealed waste container.[9]

  • Contaminated Solid Waste: Items such as pipette tips, gloves, and absorbent paper contaminated with the chemical should be collected in a designated solid chemical waste container.[10] This may involve double-bagging the waste.

  • Aqueous Waste: Collect aqueous solutions containing this compound in a designated aqueous hazardous waste container. Do not dispose of it down the drain.[11][12]

Container Labeling and Storage:

  • All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[9][13]

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]

  • Keep waste containers tightly closed except when adding waste.[9][14]

  • Ensure liquid waste containers are placed in secondary containment to prevent spills.[10]

  • Segregate the aldehyde waste from incompatible materials, such as strong oxidizing agents, acids, and bases.[2][15]

Disposal Methods

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[15] In-laboratory treatment of aldehydes may be possible but should only be performed by trained personnel and in accordance with institutional and local regulations.

Disposal MethodPrincipleAdvantagesCritical Considerations
Licensed Hazardous Waste Contractor Collection and off-site treatment/incineration by a certified vendor.Ensures regulatory compliance and safe handling by experts.Requires proper labeling, storage, and documentation. May involve costs based on weight or volume.[13]
In-Lab Neutralization (General for Aldehydes) Chemical conversion to a less hazardous substance. For example, some aldehydes can be neutralized with agents like sodium pyrosulfite.[16]Can reduce the volume and hazard level of the waste stream.[13]Requires a validated experimental protocol specific to the chemical. The resulting product must be confirmed as non-hazardous before any further disposal steps (e.g., drain disposal, which requires approval from the local wastewater authority).[11][13] This method is not specifically documented for this compound.

Experimental Protocol for In-Lab Treatment: No specific, validated experimental protocols for the neutralization or degradation of this compound were identified in the reviewed literature. General methods for aldehyde treatment, such as oxidation with potassium permanganate (B83412) or reaction with sodium bisulfite, exist but would require thorough validation and safety assessment before being applied to this specific compound.[11][16] It is strongly recommended to consult with your institution's EHS department before attempting any in-laboratory treatment.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Waste Generation cluster_ppe Safety Precautions cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe Always start with safety collect Collect waste in a compatible, sealed container. ppe->collect label_waste Label container: 'Hazardous Waste' 'this compound' collect->label_waste store Store in designated Satellite Accumulation Area (SAA) with secondary containment. label_waste->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store->contact_ehs disposal_vendor Waste is transported by a licensed hazardous waste vendor. contact_ehs->disposal_vendor final_disposal Final Disposal/Treatment (e.g., Incineration) disposal_vendor->final_disposal

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and is based on currently available safety data. Always consult your institution's specific safety and disposal protocols and the most recent Safety Data Sheet (SDS) for this compound. Adherence to all applicable federal, state, and local regulations is mandatory.

References

Essential Safety and Operational Guide for 5-Methyl-2-phenyl-2-hexenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical procedures for the handling and disposal of 5-Methyl-2-phenyl-2-hexenal (B1583446) (CAS No. 21834-92-4). Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible liquid that can cause skin irritation, serious eye irritation, and may trigger an allergic skin reaction.[1][2] Proper selection and use of PPE are the first line of defense against these hazards.

Table 1: Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesSingle-use nitrile gloves are an acceptable option.[3] Avoid latex gloves as they may not provide adequate protection.[3]
Eye and Face Protection Safety goggles or a full-face shieldWear tightly fitting safety goggles with side-shields.[4] A full-face shield is recommended when pouring or if there is a risk of splashing.[3]
Body Protection Laboratory coat or chemical-protective apronA lab coat with long sleeves or a chemical protective apron should be worn.[3] For larger quantities or increased risk of exposure, consider impervious or fire/flame-resistant clothing.[4]
Respiratory Protection Respirator (if necessary)Use in a fume hood or a well-ventilated area to minimize inhalation of vapors.[5] If exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[4][6]
Footwear Closed-toe shoesWear closed-toed shoes made of an impervious material.[3]

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following procedures will minimize the risk of exposure and ensure the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure a calibrated fume hood is operational and use it for all manipulations of the chemical.[5]

  • Verify that an eyewash station and safety shower are accessible and unobstructed.

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources.[5]

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from strong oxidizing agents and direct sunlight.[5]

2. Donning Personal Protective Equipment (PPE):

  • Before handling the chemical, put on all required PPE as detailed in Table 1.

  • Gloves should be worn over the sleeves of the lab coat to prevent skin exposure.[3]

3. Chemical Handling:

  • Avoid direct contact with skin and eyes.[5]

  • Do not breathe in mist or vapors.[1]

  • Wash hands thoroughly after handling the chemical.[1]

  • Contaminated work clothing should not be allowed out of the workplace.[1]

4. In Case of Exposure:

  • If on skin: Immediately wash the affected area with plenty of soap and water.[1][6] If skin irritation or a rash occurs, seek medical attention.[1]

  • If in eyes: Rinse cautiously with water for several minutes.[1][6] Remove contact lenses if present and easy to do. Continue rinsing.[1][6] If eye irritation persists, seek medical attention.[1]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[6] If breathing is difficult, oxygen may be administered. Call a physician if symptoms develop or persist.[1]

  • If swallowed: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Disposal Plan: Waste Management and Decontamination

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance. This material and its container must be disposed of as hazardous waste.[1]

1. Waste Collection:

  • Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, paper towels), in a designated, labeled, and sealed hazardous waste container.

  • Never return spilled material to the original container for reuse.[1]

2. Spill Management:

  • In the event of a spill, eliminate all ignition sources.[1]

  • Stop the flow of the material if it can be done without risk.[1]

  • Contain the spill using inert absorbent materials such as dry clay, sand, or commercial sorbents.[1]

  • Collect the absorbed material and place it into a suitable container for hazardous waste disposal.[1]

  • Prevent the product from entering drains.[1]

3. Decontamination:

  • Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical using appropriate cleaning agents.

  • Take off contaminated clothing and wash it before reuse.[1]

Workflow for Safe Handling and Disposal

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination cluster_emergency Emergency Response prep_fume_hood Verify Fume Hood Operation don_ppe Don PPE prep_fume_hood->don_ppe prep_safety_equipment Check Eyewash/Shower prep_safety_equipment->don_ppe prep_storage Ensure Proper Storage prep_storage->don_ppe handle_chemical Handle Chemical in Fume Hood don_ppe->handle_chemical wash_hands Wash Hands After Handling handle_chemical->wash_hands spill Spill Occurs handle_chemical->spill exposure Exposure Occurs handle_chemical->exposure collect_waste Collect Hazardous Waste wash_hands->collect_waste decontaminate Decontaminate Surfaces collect_waste->decontaminate remove_ppe Remove and Dispose of PPE decontaminate->remove_ppe spill_response Spill Response Protocol spill->spill_response exposure_response First Aid/Medical Attention exposure->exposure_response

Caption: This diagram outlines the procedural flow for safely handling and disposing of this compound, including emergency protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.